4-(Perfluorohexyl)aniline
Description
The exact mass of the compound 4-(Perfluorohexyl)aniline is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 4-(Perfluorohexyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Perfluorohexyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F13N/c13-7(14,5-1-3-6(26)4-2-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H,26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIGJIYYJLAXJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567023 | |
| Record name | 4-(Tridecafluorohexyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139613-90-4 | |
| Record name | 4-(Tridecafluorohexyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Perfluorohexyl)aniline synthesis protocols
An In-depth Technical Guide to the Synthesis of 4-(Perfluorohexyl)aniline
Authored by a Senior Application Scientist
Introduction
4-(Perfluorohexyl)aniline is a fluorinated organic compound characterized by an aniline core—a phenyl ring attached to an amino group—and a C6 perfluorinated alkyl chain at the para-position. The presence of the electron-rich amino group and the highly electronegative, lipophobic perfluorohexyl chain imparts a unique combination of properties. This molecular architecture makes it a valuable intermediate and building block in various advanced applications, including the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers and surfactants. The pronounced effects of the perfluoroalkyl moiety on the electronic nature, solubility, and metabolic stability of parent molecules drive the continued interest in developing efficient and scalable synthetic routes to this and related compounds.
This guide provides an in-depth examination of the core synthetic methodologies for preparing 4-(perfluorohexyl)aniline, focusing on the causality behind experimental choices, field-proven protocols, and critical safety considerations.
Synthesis via Reduction of 4-(Perfluorohexyl)nitrobenzene
A foundational and highly reliable strategy for the synthesis of aromatic amines is the reduction of the corresponding nitroarene. This two-step approach first introduces the perfluoroalkyl chain to a nitrobenzene scaffold, followed by a reduction of the nitro group to the target amine. This method is advantageous due to the commercial availability of starting materials and the high efficiency of the final reduction step.
Principle and Rationale
The core of this pathway lies in the robust and well-understood chemistry of nitro group reduction. The nitro group (-NO₂) is a strong electron-withdrawing group that can be readily reduced to an amino group (-NH₂) using various reagents. Catalytic hydrogenation is often the method of choice in industrial and laboratory settings due to its high yield, clean conversion, and the generation of water as the only byproduct. Catalysts like palladium on carbon (Pd/C) are highly effective at facilitating the addition of hydrogen across the nitrogen-oxygen bonds.
The precursor, 4-(perfluorohexyl)nitrobenzene, can be synthesized via copper-mediated coupling reactions similar to those described in subsequent sections, by coupling a perfluorohexyl halide with 4-iodonitrobenzene.
Experimental Protocol: Reduction Step
Objective: To reduce 4-(perfluorohexyl)nitrobenzene to 4-(perfluorohexyl)aniline via catalytic hydrogenation.
Step-by-Step Methodology:
-
Reactor Setup: A solution of 4-(perfluorohexyl)nitrobenzene (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) is prepared in a hydrogenation vessel.
-
Catalyst Addition: 10% Palladium on carbon (Pd/C) is added to the solution (typically 1-5 mol%). The vessel is then sealed.
-
Hydrogenation: The atmosphere in the vessel is replaced with hydrogen gas (H₂), often by evacuating and backfilling the system multiple times. The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically from a balloon or a pressurized reactor) at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This process usually takes 3 to 12 hours.[1]
-
Work-up: Upon completion, the hydrogen atmosphere is carefully vented and replaced with an inert gas like nitrogen or argon. The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude 4-(perfluorohexyl)aniline, which can be further purified by column chromatography if necessary.
Data Summary
| Parameter | Value / Condition | Rationale |
| Reducing Agent | H₂ gas | Clean, efficient, and produces water as the main byproduct. |
| Catalyst | 10% Pd/C | Highly active and standard for nitro group reductions.[1] |
| Solvent | Methanol or Ethyl Acetate | Good solubility for the substrate and compatible with hydrogenation. |
| Temperature | 20-25 °C (Room Temp.) | The reaction is typically exothermic and proceeds efficiently without heating. |
| Reaction Time | 3 - 12 hours | Dependent on scale and catalyst loading. |
| Typical Yield | >95% | This reduction is generally a high-yielding transformation.[1] |
Workflow Diagram
Caption: Two-step synthesis of 4-(perfluorohexyl)aniline via a nitroarene intermediate.
Synthesis via Ullmann Condensation
The Ullmann condensation is a classical, copper-mediated cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] It remains a relevant and powerful method, particularly for fluoroalkyl-substituted aromatics, despite often requiring harsh reaction conditions.
Principle and Rationale
This reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of stoichiometric or catalytic copper.[2] For the synthesis of 4-(perfluorohexyl)aniline, this typically involves the reaction of 4-iodoaniline with perfluorohexyl iodide. The mechanism is believed to involve the formation of a copper(I) amide species, which then undergoes oxidative addition with the perfluoroalkyl halide, followed by reductive elimination to form the C-N bond. The use of a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial to facilitate the reaction, which often requires elevated temperatures to proceed at a reasonable rate.
A classical procedure for a similar, longer-chain analog involves reacting perfluorooctyl iodide with 4-iodoaniline using copper powder in DMSO at 120°C.[3]
Experimental Protocol
Objective: To synthesize 4-(perfluorohexyl)aniline via a copper-mediated Ullmann coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen), add copper powder (2.0 eq), 4-iodoaniline (1.0 eq), and perfluorohexyl iodide (1.5 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a slurry.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for this coupling.[2]
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS, tracking the consumption of the 4-iodoaniline. The reaction may take 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Summary
| Parameter | Value / Condition | Rationale |
| Coupling Partners | 4-Iodoaniline, Perfluorohexyl iodide | Readily available aryl amine and perfluoroalkyl sources. |
| Catalyst/Promoter | Copper powder (stoichiometric) | The classical promoter for Ullmann reactions.[4] |
| Solvent | DMSO | High-boiling polar aprotic solvent required for high-temperature reaction.[3] |
| Temperature | 120 - 140 °C | High temperatures are typically required for Ullmann-type couplings.[2] |
| Reaction Time | 12 - 24 hours | The reaction is often slow compared to modern catalytic methods. |
| Typical Yield | 50 - 70% | Yields can be moderate due to the harsh conditions and potential side reactions. |
Reaction Diagram
Caption: Ullmann condensation for the synthesis of 4-(perfluorohexyl)aniline.
Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely adopted palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6] It offers significant advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher yields.
Principle and Rationale
The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[6] The catalytic cycle generally involves: (1) Oxidative addition of the aryl halide to a Pd(0) complex, (2) Coordination of the amine and deprotonation by the base to form a palladium amide complex, and (3) Reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[7]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used to promote the reductive elimination step, which can be challenging for electron-deficient anilines.[7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine without competing in side reactions.
Experimental Protocol
Objective: To synthesize 4-(perfluorohexyl)aniline using a palladium-catalyzed Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reactor Setup: In a glovebox, a dry Schlenk flask is charged with 4-bromo-1-(perfluorohexyl)benzene (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Sodium tert-butoxide (NaOtBu, 1.4 eq) is added. An ammonia equivalent, such as benzophenone imine, can be used, followed by hydrolysis, or ammonia itself can be used under specific conditions. For this example, we will consider the direct use of an ammonia surrogate or direct amination.
-
Solvent and Amine Source: Anhydrous toluene or dioxane is added, followed by the amine source.
-
Reaction: The flask is sealed and heated to 80-110 °C with stirring.
-
Monitoring: The reaction is monitored by LC-MS until the aryl bromide is consumed (typically 4-18 hours).
-
Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Data Summary
| Parameter | Value / Condition | Rationale |
| Coupling Partners | 4-bromo-1-(perfluorohexyl)benzene + Amine | Aryl bromides are common and reactive coupling partners. |
| Catalyst | Pd(0) or Pd(II) precatalyst | Standard for cross-coupling reactions.[6] |
| Ligand | Bulky phosphine (e.g., XPhos) | Facilitates the key reductive elimination step.[7] |
| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic base to generate the active amide. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 80 - 110 °C | Milder conditions compared to the Ullmann reaction. |
| Typical Yield | 70 - 95% | Generally provides high yields and good functional group tolerance. |
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Purification and Characterization
Regardless of the synthetic route, purification of the final product is essential.
-
Chromatography: Flash column chromatography using silica gel is the most common method for purifying perfluoroalkylated anilines.[3] A gradient elution system of hexane and ethyl acetate is highly effective. For compounds like 4-(perfluorooctyl)aniline, a petroleum ether:ethyl acetate (15:1) system has been reported to give recovery yields of 85-95%.[3]
-
Characterization: The structure and purity of the synthesized 4-(perfluorohexyl)aniline should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Critical Safety and Handling Considerations
4-(Perfluorohexyl)aniline is a per- and polyfluoroalkyl substance (PFAS). PFAS are classified as "forever chemicals" due to their extreme persistence in the environment and potential for bioaccumulation.[8] Exposure to certain PFAS has been linked to severe health risks.[8]
-
Hazard Identification: PFAS compounds are generally considered toxic, potential carcinogens, and reproductive hazards.[8] Always consult the Safety Data Sheet (SDS) before handling.
-
Engineering Controls: All work with PFAS should be conducted within a certified chemical fume hood or a ducted biosafety cabinet to prevent inhalation of dust or aerosols.[8]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
-
Gloves: Use chemical-resistant gloves such as nitrile or butyl. Double-gloving is recommended.[9][10]
-
Eye Protection: Chemical safety goggles and/or a full-face shield must be worn.[9]
-
Lab Coat: A lab coat or disposable gown should be worn.[8]
-
Respiratory Protection: For handling powders or potential aerosols, appropriate respiratory protection (e.g., an N95 dust mask or a respirator with P3 filters) should be used.[9]
-
-
Waste Disposal: All PFAS-contaminated waste (solid and liquid) must be segregated and disposed of as hazardous chemical waste. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures, which typically involve high-temperature incineration.[8][11] Do not dispose of PFAS waste down the drain or in regular trash.
References
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Use of Per- and polyfluoroalkyl substances (PFAS) - Environment, Health & Safety. University of Wisconsin-Madison. [Link]
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
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Safety Data Sheet: PFAS - Carl ROTH. Carl ROTH. [Link]
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Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. [Link]
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Practical tips to minimize PFAS exposure. FPS Public Health. [Link]
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Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]
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Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]
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Ullmann condensation - Wikipedia. Wikipedia. [Link]
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Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. [Link]
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physicochemical properties of 4-(Perfluorohexyl)aniline
An In-depth Technical Guide to the Physicochemical Properties of 4-(Perfluorohexyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties. 4-(Perfluorohexyl)aniline, a member of the fluorinated aniline family, represents a building block of significant interest. This guide provides a comprehensive analysis of its core physicochemical properties, synthesis, and potential applications in drug discovery. By combining a highly electronegative perfluoroalkyl chain with a versatile aniline core, this molecule presents a unique profile of lipophilicity, basicity, and metabolic stability. This document delves into the theoretical and practical aspects of these properties, offering detailed experimental protocols for their determination and discussing their direct implications for pharmacokinetic and pharmacodynamic outcomes.
The Strategic Imperative of Fluorine in Drug Design
The use of fluorine in drug discovery has expanded dramatically, driven by its ability to fine-tune a molecule's biological and physical properties.[1] Unlike other halogens, fluorine's small size and high electronegativity allow it to exert profound effects on a molecule's conformation, pKa, metabolic stability, and membrane permeability.[2][3] These modulations can lead to significant improvements in a drug candidate's potency, selectivity, and overall pharmacokinetic profile.[4] The perfluoroalkyl group, in particular, is a powerful modulator of lipophilicity and can create unique interactions with biological targets.
Profile of 4-(Perfluorohexyl)aniline
4-(Perfluorohexyl)aniline is an aromatic amine characterized by the substitution of a perfluorohexyl chain at the para-position of the aniline ring. This structure combines the nucleophilic and synthetic versatility of the aniline moiety with the unique electronic and steric properties imparted by the heavily fluorinated alkyl chain.
Molecular Structure and Key Identifiers
The defining feature of this molecule is the juxtaposition of an electron-donating amino group (-NH₂) and a potent electron-withdrawing perfluorohexyl group (-C₆F₁₃). This electronic dichotomy governs its reactivity and physicochemical characteristics.
Table 1: Core Identifiers for 4-(Perfluorohexyl)aniline
| Identifier | Value | Source |
| IUPAC Name | 4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)aniline | N/A (Standard Nomenclature) |
| Molecular Formula | C₁₂H₆F₁₃N | N/A (Calculated) |
| Molecular Weight | 411.16 g/mol | N/A (Calculated) |
| Canonical SMILES | NC1=CC=C(C=C1)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | N/A (Standard Representation) |
| InChIKey | (Predicted for C₁₂H₆F₁₃N) | N/A |
| CAS Number | (Not readily available for hexyl derivative) | N/A |
Note: Data for the closely related compound, 4-(Perfluorooctyl)aniline (CAS: 83766-52-3), is often used for comparative analysis.[5][6]
Caption: Molecular structure of 4-(Perfluorohexyl)aniline.
Synthesis and Purification
The synthesis of 4-perfluoroalkylanilines typically relies on coupling reactions. A common and historically significant method is the copper-mediated Ullmann-type coupling between a perfluoroalkyl iodide and a protected or functionalized aniline.[5]
Conceptual Synthesis Workflow: The reaction involves the coupling of 4-iodoaniline with perfluorohexyl iodide. Metallic copper facilitates the formation of a perfluoroalkyl radical, which then couples with the aromatic amine.[5]
Caption: Generalized Ullmann-type synthesis workflow.
Core Physicochemical Properties: A Deep Dive
The utility of 4-(Perfluorohexyl)aniline in drug development is dictated by its physicochemical properties. These properties are compared with simpler analogues to illustrate the profound impact of the perfluorohexyl chain.
Table 2: Physicochemical Property Profile
| Property | 4-Fluoroaniline[7] | 4-(Trifluoromethyl)aniline[8] | 4-(Perfluorohexyl)aniline (Predicted/Estimated) | Causality and Implication |
| LogP (o/w) | 1.15 | 2.4 | ~6.0 - 7.0 | The long, hydrophobic C₆F₁₃ chain drastically increases lipophilicity, which can enhance membrane permeability but may also lead to poor aqueous solubility and potential for bioaccumulation.[1] |
| pKa (of conjugate acid) | 4.65 | ~3.5 (Estimated) | < 3.0 | The powerful electron-withdrawing effect of the C₆F₁₃ group significantly reduces the electron density on the nitrogen atom, making the amine much less basic than aniline (pKa 4.6). This low basicity means it will be largely un-ionized at physiological pH, impacting receptor interactions and solubility.[2] |
| Aqueous Solubility | 33 g/L | Low | Very Low / Practically Insoluble | High lipophilicity (LogP) and molecular weight contribute to extremely low predicted water solubility. This is a critical challenge for formulation and bioavailability. |
| Melting Point (°C) | -1.9 | Liquid at RT[9] | 42-47 (for C₈F₁₇ analogue) | The solid nature of the related perfluorooctyl compound suggests the perfluorohexyl analogue is also a low-melting solid, influenced by molecular packing and the rigid nature of the perfluoroalkyl chain. |
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The perfluorohexyl chain makes the molecule highly lipophilic. While this can enhance passage through biological membranes like the blood-brain barrier, excessively high LogP values (>5) can lead to problems such as poor solubility, increased metabolic clearance, and off-target toxicity.[3]
Acidity/Basicity (pKa)
The basicity of the aniline nitrogen is profoundly suppressed by the strong inductive effect of the C₆F₁₃ group. A lower pKa means the compound will exist predominantly in its neutral, un-ionized form at physiological pH (7.4). This has major consequences:
-
Receptor Binding: Many drug-target interactions rely on the formation of salt bridges with charged residues. A low pKa may prevent this.
-
Solubility: The inability to form a protonated, charged species at physiological pH contributes to poor aqueous solubility.
Experimental Protocols for Property Determination
To ensure data integrity, standardized experimental protocols are essential. The following are validated, step-by-step methods for determining key physicochemical parameters.
Protocol: HPLC-Based LogP Determination
This method leverages the correlation between a compound's retention time on a reverse-phase HPLC column and its LogP value.
Principle: The stationary phase (e.g., C18) is nonpolar, and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water). Highly lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times.
Methodology:
-
Standard Preparation: Prepare a series of standard compounds with known LogP values (e.g., uracil, toluene, naphthalene) in the mobile phase.
-
Sample Preparation: Prepare a stock solution of 4-(Perfluorohexyl)aniline in acetonitrile (or a suitable solvent) at ~1 mg/mL. Dilute to a working concentration of ~50 µg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v), buffered to a relevant pH.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Calibration Curve: Inject the standards and record their retention times (tᵣ). Plot log k' (k' = (tᵣ - t₀)/t₀, where t₀ is the void time) against the known LogP values. A linear regression provides the calibration curve.
-
Analysis: Inject the 4-(Perfluorohexyl)aniline sample, determine its retention time, calculate its log k', and use the calibration curve to determine its LogP value.
Self-Validation: The linearity of the calibration curve (R² > 0.98) and the inclusion of quality control standards within the run validate the results.
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4-(Perfluorohexyl)aniline CAS number 83766-52-3
An In-Depth Technical Guide to 4-(Perfluoroalkyl)anilines: Focus on 4-(Heptadecafluorooctyl)aniline
Introduction: Beyond a Simple Building Block
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine has become a cornerstone of molecular design. Among the vast array of fluorinated compounds, 4-(perfluoroalkyl)anilines represent a class of intermediates that offer more than just a scaffold for further reactions. They are enablers of advanced synthetic strategies, most notably "fluorous chemistry."
This guide provides an in-depth technical overview of 4-(Heptadecafluorooctyl)aniline (CAS No. 83766-52-3). While the common name "4-(Perfluorohexyl)aniline" is associated with the topic, the provided CAS number corresponds specifically to the C8 perfluorinated chain derivative, 4-(heptadecafluorooctyl)aniline. We will delve into its fundamental properties, synthesis, and applications, with a focus on the underlying scientific principles that make it a valuable tool for researchers, scientists, and drug development professionals. The narrative will emphasize the causality behind experimental choices, grounding theoretical concepts in practical, field-proven insights.
Part 1: Physicochemical Properties and Spectroscopic Signature
4-(Heptadecafluorooctyl)aniline is an amphiphilic molecule, characterized by a polar, hydrophilic aniline "head" and a non-polar, hydrophobic, and lipophobic perfluoroalkyl "tail." This unique structure dictates its physical properties and its utility in fluorous separation techniques.[1][2] The high fluorine content, conferred by the C8F17 group, is the key to its distinct partitioning behavior.
Table 1: Core Physicochemical Properties of 4-(Heptadecafluorooctyl)aniline
| Property | Value | Source(s) |
| CAS Number | 83766-52-3 | [3][4][5] |
| Synonyms | 4-(Perfluorooctyl)aniline | [3][5] |
| Molecular Formula | C₁₄H₆F₁₇N | [2][3][5] |
| Molecular Weight | 511.18 g/mol | [2][3][5] |
| Physical Form | Solid | [4] |
| Melting Point | 42-47 °C | |
| Purity (Typical) | ≥95.0% (GC) |
Spectroscopic Characterization: A Causal Analysis
Understanding the spectroscopic profile of 4-(heptadecafluorooctyl)aniline is crucial for reaction monitoring and quality control.
-
¹H NMR Spectroscopy : The proton NMR spectrum is relatively simple and provides clear diagnostic signals.[2] The aromatic protons on the aniline ring typically appear in the 6.5-7.5 ppm region. Due to the symmetry of the para-substituted ring, one would expect to see two distinct doublets, characteristic of an A₂B₂ spin system. The protons ortho to the electron-donating amino group will be upfield (lower ppm) compared to the protons meta to the amino group (and ortho to the strongly electron-withdrawing perfluoroalkyl group). The NH₂ protons will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
Mass Spectrometry : Mass spectrometry is definitive for confirming the molecular weight. The molecular ion peak [M]⁺ should be observed at m/z 511.0228, corresponding to its monoisotopic mass.[2] The fragmentation pattern under electron ionization would likely show losses of fluorine and potentially cleavage of the C-C bond adjacent to the aromatic ring.
Part 2: The Logic of Fluorous Chemistry: A Paradigm Shift in Purification
The primary value of the long perfluoroalkyl chain in this molecule is its application as a "fluorous tag" or "ponytail".[1] Fluorous chemistry leverages the unique solubility properties of highly fluorinated compounds, which are soluble in fluorinated solvents but poorly soluble in both aqueous and common organic solvents.[1][6] This creates a third phase, enabling a powerful and efficient purification strategy known as fluorous solid-phase extraction (F-SPE).[7][8]
The Causality Behind Fluorous Synthesis: This technique was developed to overcome the purification bottlenecks of traditional chromatography, especially in library synthesis and multi-step reactions.[6][7][8] By tagging a substrate or reagent with a fluorous chain, the tagged molecule can be selectively retained on a fluorous silica column while non-fluorinated impurities and excess reagents are washed away with organic solvents. The desired fluorous compound is then eluted with a fluorinated solvent. This simplifies purification to a filtration-like process, avoiding tedious column chromatography.[6][8]
Caption: General workflow of a fluorous synthesis strategy.
Part 3: Synthetic Methodologies
The synthesis of 4-(heptadecafluorooctyl)aniline typically involves the coupling of a perfluoroalkyl source with an aniline derivative. The classical and most cited method is an Ullmann-type coupling reaction.[2]
Protocol: Ullmann-Type Synthesis of 4-(Heptadecafluorooctyl)aniline
This protocol is based on established literature procedures for similar couplings.[2]
Step-by-Step Methodology:
-
Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add copper powder (2.0 eq) and 4-iodoaniline (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a slurry. Then, add perfluorooctyl iodide (1.5 eq) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 120 °C under a nitrogen atmosphere and maintain vigorous stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.
Causality Behind the Protocol:
-
Why Copper? The copper metal acts as the catalyst, facilitating the reductive coupling between the aryl halide (4-iodoaniline) and the perfluoroalkyl iodide. It undergoes oxidative addition to form an organocopper intermediate.
-
Why DMSO? DMSO is a polar aprotic solvent that is excellent for dissolving the reactants and can withstand the high reaction temperatures required for the Ullmann coupling.
-
Why 120 °C? This temperature provides the necessary activation energy for the C-C bond formation, which can be sluggish for perfluoroalkyl couplings.
-
Why a Nitrogen Atmosphere? This prevents the oxidation of the copper catalyst and other potential side reactions.
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Navigating the Solubility Landscape of 4-(Perfluorohexyl)aniline: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 4-(Perfluorohexyl)aniline, a compound of significant interest in pharmaceutical and materials science due to its unique physicochemical properties imparted by the perfluorohexyl moiety. In the absence of extensive published quantitative solubility data, this document synthesizes theoretical principles, draws analogies from structurally related molecules, and presents a robust experimental framework for researchers to determine its solubility in various organic solvents. This guide is intended for scientists and professionals in drug development and chemical synthesis, offering both predictive insights and practical methodologies to effectively utilize this compound in their research endeavors.
Introduction: The Dichotomous Nature of 4-(Perfluorohexyl)aniline
4-(Perfluorohexyl)aniline (C₁₂H₈F₁₃N) is an aromatic amine distinguished by the presence of a C6F13 perfluoroalkyl chain. This structural feature bestows upon the molecule a unique combination of properties. The aniline core provides a reactive handle for a multitude of chemical transformations, making it a valuable building block in organic synthesis.[1][2] The perfluorohexyl tail, on the other hand, introduces a fluorous character, leading to properties such as high lipophobicity, metabolic stability, and unique intermolecular interactions.[3] The judicious incorporation of such fluorinated moieties is a widely recognized strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[4]
Understanding the solubility of 4-(Perfluorohexyl)aniline is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, purification processes like recrystallization, and formulation for biological assays. The molecule's bifurcated nature, possessing a polar amino group and a non-polar aromatic ring, alongside a highly non-polar and lipophobic perfluoroalkyl chain, suggests a complex solubility profile that does not adhere to simplistic "like dissolves like" predictions.[5][6]
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the thermodynamics of the dissolution process, primarily the enthalpy and entropy of mixing. For a molecule like 4-(Perfluorohexyl)aniline, several intermolecular forces come into play:
-
Hydrogen Bonding: The amino group (-NH₂) can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).[6]
-
Dipole-Dipole Interactions: The polar C-N bond and the overall dipole moment of the aniline moiety contribute to interactions with polar solvents.[6]
-
Van der Waals Forces: These forces are present between all molecules and will be a factor in interactions with non-polar solvents.[6]
-
Fluorophilic/Fluorophobic Interactions: The perfluorohexyl chain introduces a "fluorous" character. Perfluorinated compounds exhibit limited van der Waals interactions with hydrocarbon-based organic solvents, leading to the "lipophobic" nature.[7] Consequently, 4-(Perfluorohexyl)aniline is expected to show enhanced solubility in fluorinated solvents.
Based on these principles, a qualitative prediction of the solubility of 4-(Perfluorohexyl)aniline in common organic solvents can be made:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydrogen bonding capability of the solvent can interact with the amino group. However, the large, non-polar perfluorohexyl tail is expected to significantly limit solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSO | Moderate | These solvents can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds. The overall polarity of these solvents may offer a better balance for solvating both the polar and non-polar parts of the molecule compared to protic solvents. |
| Non-Polar | Hexane, Toluene | Very Low | The significant polarity of the aniline head group and the lipophobicity of the perfluorohexyl chain will likely lead to poor solvation in non-polar hydrocarbon solvents. |
| Fluorinated | Trifluorotoluene, Perfluorohexane | High | The principle of "like dissolves like" is most applicable here. Fluorinated solvents are expected to favorably interact with the perfluorohexyl chain, leading to the highest solubility.[7] |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Their ability to solvate the perfluorohexyl chain may be better than hydrocarbons but less effective than fluorinated solvents. |
Experimental Determination of Solubility: A Validated Protocol
Given the lack of specific quantitative data, an experimental approach is necessary to determine the precise solubility of 4-(Perfluorohexyl)aniline. The isothermal gravimetric method is a robust and widely used technique for this purpose.[5][6]
Materials and Equipment
-
4-(Perfluorohexyl)aniline (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Pipettes and volumetric flasks
-
Oven or vacuum oven
Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility:
Caption: Workflow for determining solubility via the gravimetric method.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-(Perfluorohexyl)aniline to a vial. The excess solid is crucial to ensure saturation.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Centrifuge the vial to further ensure the separation of the solid phase.
-
Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This step is critical to remove any suspended microcrystals.
-
-
Gravimetric Analysis:
-
Accurately transfer a known volume of the filtered supernatant to a pre-weighed, clean, and dry vial.
-
Evaporate the solvent completely in an oven or vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator.
-
Weigh the vial containing the dried solute residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.
-
Solubility can be expressed in various units, such as g/100 mL or mol/L, using the following formulas:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
Solubility (mol/L) = (Mass of residue (g) / Molecular weight of solute ( g/mol )) / (Volume of aliquot (L))
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Experimentally Determined Solubility of 4-(Perfluorohexyl)aniline at 25°C
| Organic Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |
| Toluene | Non-Polar | Experimental Value | Calculated Value |
| Trifluorotoluene | Fluorinated | Experimental Value | Calculated Value |
| Dichloromethane | Chlorinated | Experimental Value | Calculated Value |
| ... (add other solvents) | ... | ... | ... |
Interpreting this data in the context of the theoretical principles outlined in Section 2 will provide a comprehensive understanding of the solubility behavior of 4-(Perfluorohexyl)aniline. For instance, a significantly higher solubility in trifluorotoluene compared to toluene would validate the importance of fluorophilic interactions.
Conclusion and Future Directions
The solubility of 4-(Perfluorohexyl)aniline is a complex interplay of hydrogen bonding, polarity, and fluorous interactions. While theoretical considerations provide a valuable predictive framework, precise quantitative data can only be obtained through rigorous experimental determination. The protocol detailed in this guide offers a reliable method for researchers to generate this critical data. A thorough understanding of its solubility will undoubtedly facilitate the broader application of this and other perfluoroalkyl-substituted anilines in drug discovery, materials science, and synthetic chemistry, paving the way for the development of novel and improved products.
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OUCI. (n.d.). Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents at temperatures ranging from 273.35 to 322.85 K under 101.3 kPa. Retrieved from [Link]
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PubChem. (n.d.). 4-(Heptadecafluorooctyl)aniline. Retrieved from [Link]
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DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]
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ResearchGate. (2025, August 10). Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents at temperatures ranging from 272.65 to 323.35 K under 101.3 kPa. Retrieved from [Link]
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Wang, M., et al. (2014). Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum. Journal of the American Chemical Society, 136(39), 13871-13879. Retrieved from [Link]
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MDPI. (2026, January 12). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Retrieved from [Link]
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Shinoda, K., Hato, M., & Hayashi, T. (1972). Physicochemical properties of aqueous solutions of fluorinated surfactants. The Journal of Physical Chemistry, 76(6), 909-914. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. Retrieved from [Link]
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-
Arctom Scientific. (n.d.). 4-(Perfluorooctyl)aniline. Retrieved from [Link]
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A Technical Guide to the Spectral Analysis of 4-(Perfluorohexyl)aniline
This in-depth technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 4-(perfluorohexyl)aniline. As a compound of interest in materials science and drug development, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification and quality control. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this fluorinated aromatic amine.
Introduction
4-(Perfluorohexyl)aniline, with the chemical structure presented in Figure 1, is an aromatic amine featuring a C6 perfluorinated alkyl chain at the para position of the aniline ring. This unique combination of a hydrophilic amino group and a highly hydrophobic and lipophobic perfluorohexyl group imparts distinct physicochemical properties to the molecule. Accurate and comprehensive spectral analysis is therefore crucial for confirming its identity, purity, and for studying its interactions in various chemical and biological systems.
This guide will delve into the predicted spectral data for 4-(perfluorohexyl)aniline based on established principles of spectroscopy and data from analogous compounds. For each analytical technique, we will present the expected spectral features, provide a detailed interpretation of the underlying structural information, and outline a standardized experimental protocol for data acquisition.
Figure 1: Chemical Structure of 4-(Perfluorohexyl)aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 4-(perfluorohexyl)aniline, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-(perfluorohexyl)aniline is expected to be relatively simple, with signals corresponding to the aromatic protons and the amine protons. The electron-withdrawing perfluorohexyl group and the electron-donating amino group will influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (ortho to NH₂) | 6.7 - 6.9 | Doublet | ~ 8.5 Hz |
| Aromatic H (meta to NH₂) | 7.2 - 7.4 | Doublet | ~ 8.5 Hz |
| Amine (NH₂) | 3.5 - 4.5 | Broad Singlet | - |
Interpretation:
-
The aromatic region will display an AA'BB' system, which often simplifies to two doublets due to the strong influence of the para substituents. The protons ortho to the electron-donating amino group are expected to be shielded and appear at a lower chemical shift (upfield) compared to the protons meta to the amino group.[1]
-
The protons meta to the amino group (and ortho to the electron-withdrawing perfluorohexyl group) will be deshielded and appear at a higher chemical shift (downfield).
-
The amine protons will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The highly electronegative fluorine atoms in the perfluorohexyl chain will have a significant impact on the chemical shifts of the carbons in the chain and the aromatic ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-NH₂ | 145 - 150 |
| C-H (ortho to NH₂) | 114 - 116 |
| C-H (meta to NH₂) | 128 - 130 |
| C-C₆F₁₃ | 120 - 125 (with C-F coupling) |
| CF₂ (chain) | 105 - 125 (multiple signals with C-F coupling) |
| CF₃ | ~118 (with C-F coupling) |
Interpretation:
-
The carbon attached to the amino group (C-NH₂) will be significantly deshielded.
-
The carbons ortho to the amino group will be shielded due to the electron-donating effect of the nitrogen.
-
The carbon attached to the perfluorohexyl chain will be influenced by the strong electron-withdrawing effect of the chain and will exhibit complex splitting due to coupling with fluorine atoms.
-
The carbons of the perfluorohexyl chain will appear in the range of 105-125 ppm and will show complex multiplets due to one-bond and two-bond C-F coupling.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[2] The spectrum of 4-(perfluorohexyl)aniline will show distinct signals for each of the chemically non-equivalent fluorine environments in the perfluorohexyl chain.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) |
| -CF₂-Ar | -110 to -115 |
| -(CF₂)₄- | -120 to -126 (multiple signals) |
| -CF₃ | ~ -81 |
Interpretation:
-
The CF₂ group directly attached to the aromatic ring is expected to be the most deshielded of the perfluoromethylene groups.
-
The four internal CF₂ groups will have similar but distinct chemical shifts, appearing in the range of -120 to -126 ppm.
-
The terminal CF₃ group will have a characteristic chemical shift around -81 ppm.[3]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 4-(perfluorohexyl)aniline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire at least 16 scans.
-
Set the spectral width to cover the range of 0-10 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a sufficient number of scans for good signal-to-noise (typically several hundred to thousands).
-
Set the spectral width to cover the range of 0-160 ppm.
-
-
¹⁹F NMR Acquisition:
-
Use a standard single-pulse experiment, with or without proton decoupling.
-
Set the spectral width to cover the range of -70 to -140 ppm.
-
Use a fluorine-free probe or a probe with a fluorine background signal that does not interfere with the sample signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-(perfluorohexyl)aniline will be dominated by absorptions from the N-H bonds of the amino group, the aromatic ring, and the C-F bonds of the perfluorohexyl chain.
| Vibrational Mode | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| N-H Asymmetric Stretch | ~ 3450 | Medium |
| N-H Symmetric Stretch | ~ 3350 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Weak |
| Aromatic C=C Stretch | 1600 - 1620 and 1500 - 1520 | Medium-Strong |
| C-F Stretch | 1100 - 1300 | Very Strong |
Interpretation:
-
The two distinct N-H stretching bands around 3450 and 3350 cm⁻¹ are characteristic of a primary amine.[4]
-
The presence of the aromatic ring is confirmed by the weak C-H stretching above 3000 cm⁻¹ and the C=C stretching bands in the 1500-1620 cm⁻¹ region.[5]
-
The most intense feature in the spectrum will be a broad and strong absorption band in the 1100-1300 cm⁻¹ region, which is characteristic of the C-F stretching vibrations of the perfluoroalkyl chain.[6]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: If the sample is a liquid or can be dissolved in a suitable solvent (e.g., CCl₄), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 413 | Molecular Ion |
| [M - CF₃]⁺ | 344 | Loss of a trifluoromethyl radical |
| [M - C₂F₅]⁺ | 294 | Loss of a pentafluoroethyl radical |
| [C₆H₆N]⁺ | 92 | Aniline radical cation |
Interpretation:
-
The molecular ion peak at m/z 413 would confirm the molecular weight of 4-(perfluorohexyl)aniline.
-
Fragmentation of the perfluoroalkyl chain is expected to be a major pathway, leading to a series of ions corresponding to the loss of CₙF₂ₙ₊₁ radicals.
-
Cleavage of the C-C bond between the aromatic ring and the perfluoroalkyl chain can lead to the formation of an aniline radical cation at m/z 92.
Fragmentation Pathway of 4-(Perfluorohexyl)aniline
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Overall Spectroscopic Workflow
The comprehensive characterization of 4-(perfluorohexyl)aniline involves a logical sequence of spectroscopic analyses.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 4-(perfluorohexyl)aniline. By understanding the expected chemical shifts, coupling constants, absorption frequencies, and fragmentation patterns, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As with any analytical endeavor, a combination of these spectroscopic techniques will provide the most comprehensive and unambiguous structural confirmation of 4-(perfluorohexyl)aniline.
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Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]
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Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
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MDPI. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (2025, August 5). (PDF) Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. Retrieved from [Link]
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ResearchGate. (2016, July 12). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. Retrieved from [Link]
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Sourcing 4-(Perfluorohexyl)aniline: A Technical Guide for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, securing a reliable supply of specialized chemical intermediates is a critical step in the innovation pipeline. This guide provides an in-depth technical overview of 4-(Perfluorohexyl)aniline, a fluorinated aromatic amine of interest for its unique physicochemical properties. While not a commonly cataloged commercial product, this guide will navigate its technical profile, potential synthesis pathways, and strategies for procurement through custom synthesis.
Executive Summary: The Scarcity of Off-the-Shelf 4-(Perfluorohexyl)aniline
Technical Profile of 4-(Perfluorohexyl)aniline
While experimental data for 4-(Perfluorohexyl)aniline is not abundant in the public domain, its properties can be reliably extrapolated from closely related fluorinated anilines. The defining feature of this molecule is the presence of a C6F13 perfluorohexyl chain attached to the para-position of an aniline ring. This "fluorous" tail imparts significant and desirable properties.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₂H₆F₁₃N |
| Molecular Weight | 411.16 g/mol |
| Predicted CAS Number | Not assigned. |
| Appearance | Likely a solid at room temperature. |
| Key Structural Features | Aromatic aniline head and a highly fluorinated aliphatic tail. |
| Expected Properties | High hydrophobicity and lipophobicity, chemical and thermal stability, and unique electronic properties due to the electron-withdrawing nature of the perfluoroalkyl group. |
The strategic incorporation of a perfluoroalkyl chain, such as in 4-(perfluorohexyl)aniline, can significantly influence a molecule's conformation, pKa, membrane permeability, and metabolic pathways. These attributes make such compounds valuable building blocks in drug discovery and materials science.
Applications in Research and Drug Development
Fluorinated compounds are of significant interest in the pharmaceutical and agrochemical industries. The introduction of a perfluoroalkyl group can enhance the biological activity and pharmacokinetic profile of a drug candidate. Potential applications and research areas for 4-(perfluorohexyl)aniline include:
-
Drug Discovery: As a building block for creating novel therapeutics with improved metabolic stability and bioavailability. The perfluorohexyl group can modulate lipophilicity, which is a critical parameter in drug design.
-
Materials Science: In the synthesis of specialized polymers and coatings that require low surface energy, high chemical resistance, and thermal stability.
-
Fluorinated Surfactants: The amphiphilic nature of 4-(perfluorohexyl)aniline suggests its potential use in the formulation of highly stable surfactants.
Proposed Synthesis Route
For the purpose of engaging a custom synthesis provider, a plausible synthetic route is essential. Based on established methods for synthesizing similar perfluoroalkylanilines, a common approach is the Ullmann-type coupling reaction.[1] This would involve the reaction of a perfluoroalkyl halide with an appropriately substituted aniline.
A potential synthesis pathway for 4-(perfluorohexyl)aniline is outlined below:
Caption: Proposed Ullmann coupling for 4-(Perfluorohexyl)aniline synthesis.
Experimental Protocol Outline:
-
To a reaction vessel containing a suitable solvent (e.g., dimethyl sulfoxide), add 4-iodoaniline, 1-iodo-tridecafluorohexane, and activated copper powder.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 120-160 °C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture and perform a work-up to remove the copper catalyst and solvent.
-
Purify the crude product using column chromatography or recrystallization to obtain 4-(perfluorohexyl)aniline.
Commercial Sourcing: Custom Synthesis Providers
Given the lack of off-the-shelf availability, researchers will need to partner with a company specializing in custom chemical synthesis. Several companies have expertise in fluorination chemistry and offer custom synthesis services. When approaching these vendors, providing the information from this guide, including the proposed synthesis route, will be beneficial.
Potential Custom Synthesis Providers:
-
Amfluoro [2]
-
Companies specializing in fluorinated building blocks.
It is recommended to contact multiple providers to compare quotes, timelines, and capabilities.
Workflow for Sourcing and Qualification of a Custom-Synthesized Chemical
The process of acquiring and validating a custom-synthesized compound requires a systematic approach to ensure quality and suitability for research.
Caption: Workflow for sourcing and qualifying custom-synthesized compounds.
Safety and Handling
As with all aniline derivatives, 4-(perfluorohexyl)aniline should be handled with care in a well-ventilated laboratory or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. While a specific Safety Data Sheet (SDS) is not available, the hazards can be inferred from similar compounds. Aniline derivatives are generally toxic if swallowed, in contact with skin, or if inhaled.
References
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PubChem. 4-(Heptadecafluorooctyl)aniline. National Center for Biotechnology Information. Available at: [Link]
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The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]
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ResearchGate. (2025, August 6). Synthesis and characterization of fluorine-substituted polyanilines. Available at: [Link]
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National Center for Biotechnology Information. (2021). Synthesis of Fluorinated Amines: A Personal Account. PMC. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. Available at: [Link]
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A Comprehensive Technical Guide to the Safe Handling of 4-(Perfluorohexyl)aniline
A Note on Nomenclature: While this guide addresses the safe handling of "4-(Perfluorohexyl)aniline," readily available safety and toxicological data specifically for a perfluorohexyl derivative are scarce. The predominant and well-documented analogue is 4-(Perfluorooctyl)aniline (CAS No. 83766-52-3), also known as 4-(heptadecafluorooctyl)aniline.[1][2] Given the structural similarity and the general toxicological patterns of perfluorinated compounds, this guide will leverage the available data for the perfluorooctyl derivative as a conservative and primary reference point to ensure the highest standards of safety. Researchers handling any perfluoroalkylaniline should treat the substance with the utmost caution, assuming a similar or greater hazard profile.
Introduction: The Double-Edged Sword of Perfluorinated Anilines
Perfluorinated anilines, including 4-(perfluorooctyl)aniline, are a class of compounds with unique physicochemical properties stemming from the presence of a highly fluorinated alkyl chain attached to an aniline core.[1] These properties, such as enhanced thermal stability, hydrophobicity, and lipophobicity, make them valuable building blocks in medicinal chemistry, materials science, and drug development.[1] They are utilized in the synthesis of fluorinated surfactants, specialized polymers, and as intermediates for pharmaceuticals where the fluorine moiety can enhance metabolic stability or binding affinity.[1]
However, the very characteristics that make these molecules attractive also necessitate a rigorous and informed approach to their handling. The aniline backbone is a well-known toxophore, and the addition of a persistent perfluoroalkyl chain raises significant safety and environmental concerns.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed framework for the safe handling, storage, and disposal of 4-(perfluorooctyl)aniline, ensuring both personal safety and environmental stewardship.
Hazard Identification and Risk Assessment: A Proactive Approach to Safety
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. Due to the limited specific toxicological data for many novel fluorinated compounds, a conservative approach, informed by data from close structural analogs, is essential.
GHS Classification and Hazard Statements
Based on data for 4-(perfluorooctyl)aniline and related fluorinated anilines, the compound should be treated as highly hazardous. The following table summarizes the anticipated GHS hazard classifications.
| Hazard Class | Hazard Statement | Source |
| Acute Toxicity (Oral, Inhalation) | H302 + H332: Harmful if swallowed or if inhaled | [4] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | [4][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][6] |
| Carcinogenicity | H351: Suspected of causing cancer | [4] |
| Reproductive Toxicity | H360D: May damage the unborn child | [4] |
| Effects on or via Lactation | H362: May cause harm to breast-fed children | [4] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs (liver, blood) through prolonged or repeated exposure | [4] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [2] |
Causality: The aniline moiety is known to cause methemoglobinemia, leading to cyanosis and impaired oxygen transport in the blood. The perfluoroalkyl chain contributes to the compound's persistence and potential for bioaccumulation, raising concerns about long-term organ damage, particularly to the liver, and developmental toxicity.[3][7]
The Imperative of a Pre-Work Risk Assessment
Before any new procedure involving 4-(perfluorohexyl)aniline is initiated, a formal risk assessment must be conducted. This process involves:
-
Identifying Hazards: What are the intrinsic toxic, physical, and environmental hazards of the chemical and any other reagents being used?
-
Evaluating Risks: What is the likelihood and severity of exposure during the planned experiment (e.g., inhalation of dust during weighing, skin contact during transfer)?
-
Implementing Controls: What engineering controls (fume hoods), administrative controls (SOPs), and personal protective equipment (PPE) are required to minimize the risks to an acceptable level?
This self-validating system ensures that safety is not an afterthought but an integral part of the experimental design.
Physicochemical Properties
Understanding the physical properties of 4-(perfluorooctyl)aniline is crucial for its safe handling and for predicting its behavior under various experimental conditions.
| Property | Value | Source |
| CAS Number | 83766-52-3 | [1][2] |
| Molecular Formula | C₁₄H₆F₁₇N | [1] |
| Molecular Weight | 511.18 g/mol | [1][2] |
| Physical Form | Solid | [4] |
| Melting Point | 42-47 °C | [4] |
| Flash Point | Not applicable | [4] |
Engineering Controls and Safe Handling Protocols
Direct contact and inhalation are the primary routes of exposure. Therefore, robust engineering controls are non-negotiable.
Primary Engineering Controls
-
Chemical Fume Hood: All manipulations of 4-(perfluorohexyl)aniline, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Glove Box: For procedures with a high risk of aerosolization or when handling the substance as a fine powder, the use of a glove box under an inert atmosphere provides an additional layer of containment and protection.[8]
Standard Operating Procedure (SOP) for Handling
The following step-by-step protocol outlines the core requirements for safely handling the solid compound.
Objective: To safely weigh and transfer 4-(perfluorohexyl)aniline for a chemical reaction.
Prerequisites: A completed and approved risk assessment. All personnel must be trained on this SOP.
Methodology:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
Decontaminate the work surface within the fume hood.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood.
-
Don all required Personal Protective Equipment (see Section 4).
-
-
Weighing:
-
Place an analytical balance inside the fume hood or use a draft shield.
-
Carefully open the container of 4-(perfluorohexyl)aniline, avoiding any puff of powder.
-
Using a clean spatula, carefully transfer the desired amount of solid to a weigh boat.
-
Perform all transfers slowly and deliberately to minimize dust generation.
-
Securely close the primary container immediately after dispensing.
-
-
Transfer:
-
Carefully add the weighed solid to the reaction vessel. A powder funnel may be used to prevent spillage.
-
If any material is spilled, decontaminate the area immediately (see Section 5.1).
-
-
Post-Handling:
-
Decontaminate all equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated disposables (weigh boats, gloves) in a designated hazardous waste container.
-
Carefully doff PPE as described in the workflow below, avoiding self-contamination.
-
Thoroughly wash hands and forearms with soap and water.
-
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to prevent dermal and ocular exposure. The selection of appropriate PPE must be based on the risk assessment.[8]
-
Eye Protection: Tightly sealed chemical splash goggles are mandatory. A face shield should be worn over the goggles during procedures with a high splash risk.[8]
-
Body Protection: A flame-resistant laboratory coat, long pants, and fully enclosed shoes are required. For larger quantities or high-risk operations, a chemical-resistant apron should be worn over the lab coat.
-
Hand Protection: Due to the potential for rapid skin absorption, double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is strongly recommended.[8] Gloves must be inspected for any signs of degradation before use and changed immediately if contamination is suspected.
Workflow for Donning and Doffing PPE
Proper sequencing is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Emergency Procedures: Preparedness is Paramount
Rapid and correct response to an emergency can significantly mitigate the consequences of an incident.
Spill Response
The response to a spill depends on its size and location.
Caption: Decision Tree for Spill Response.
Detailed Spill Cleanup Protocol (Small Spill <10g inside a Fume Hood):
-
Alert: Notify colleagues in the immediate vicinity.
-
Isolate: Keep the fume hood sash at a safe working height.
-
PPE: Ensure you are wearing the correct PPE, including double gloves and eye protection.
-
Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Avoid creating dust.
-
Collect: Carefully scoop the mixture into a designated, sealable hazardous waste container. Use non-sparking tools.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
Dispose: Seal and label the waste container for pickup by environmental health and safety personnel.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[8]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[9]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[8] Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[10]
Firefighting Measures
While not highly flammable, containers may rupture if heated.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool containers exposed to fire.[9][10]
-
Hazardous Combustion Products: Thermal decomposition can produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[9]
-
Advice for Firefighters: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products.[9][10]
Storage and Stability
Proper storage is essential for maintaining the integrity of the compound and preventing hazardous situations.
-
Conditions for Safe Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and dark place. A recommended storage temperature is 2-8°C under an inert atmosphere. The storage area should be well-ventilated and secure.
-
Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9] Contact with these materials can lead to vigorous or exothermic reactions.
Waste Disposal
All waste containing 4-(perfluorohexyl)aniline must be treated as hazardous waste.
-
Waste Streams: Collect all contaminated solids (e.g., absorbent materials, gloves, weigh boats) and any unneeded material in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Procedures: Do not dispose of this chemical down the drain or in general waste.[10] All waste must be disposed of through your institution's environmental health and safety office, in accordance with local, state, and federal regulations.
Conclusion
4-(Perfluorohexyl)aniline and its analogs are potent chemical tools that demand a high level of respect and a disciplined approach to safety. By integrating the principles of hazard identification, risk assessment, engineering controls, and rigorous adherence to established protocols, researchers can mitigate the risks associated with these compounds. The causality behind each safety measure is clear: the inherent toxicity of the aniline core combined with the persistence of the perfluoroalkyl chain necessitates a multi-layered defense system. Ultimately, a culture of safety, built on knowledge and vigilance, is the most critical element in harnessing the scientific potential of these challenging molecules while ensuring the well-being of laboratory personnel and the protection of the environment.
References
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- Smolecule. Buy 4-(Perfluorooctyl)aniline | 83766-52-3. [URL: https://www.smolecule.com/cas-83766-52-3-4-perfluorooctylaniline.html]
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- Thermo Fisher Scientific. 4-(Trifluoromethoxy)aniline Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC297640250]
- Arctom Scientific. CAS NO. 83766-52-3 | 4-(Perfluorooctyl)aniline. [URL: https://www.arctomsci.com/product/BD-A216418.html]
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- BenchChem. Safety and handling of fluorinated organic compounds. [URL: https://www.benchchem.
- Lau, C., Anitole, K., Hodes, C., Lai, D., Pfahles-Hutchens, A., & Seed, J. (2007). Perfluoroalkyl acids: a review of monitoring and toxicological findings. Toxicological sciences, 99(2), 366-394. [URL: https://pubmed.ncbi.nlm.nih.gov/17519394/]
- PubChem. 4-(Trifluoromethoxy)aniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/600848]
- Kennedy, G. L. (1990). Toxicology of the fluoroalkenes: review and research needs. Critical reviews in toxicology, 21(2), 149-170. [URL: https://pubmed.ncbi.nlm.nih.gov/2242472/]
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- CPAchem. 4-(Trifluoromethyl)aniline Safety Data Sheet. [URL: https://www.cpachem.com/services/safety-data-sheet/4-(Trifluoromethyl)aniline_CAS_455-14-1_(SB23040)_v_1_CLP_GHS.pdf]
- Merck Millipore. 4-(Trifluoromethoxy)-aniline for synthesis Safety Data Sheet. [URL: https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-INT-Site/en_US/-/USD/ShowDocument-File?ProductSKU=MDA_CHEM-841431&language=EN&country=US&DocumentType=MSD]
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- U.S. Environmental Protection Agency. Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). [URL: https://www.epa.gov/sites/default/files/2017-12/documents/ffrro_factsheet_contaminant_pfos-pfoa_11-20-17_508.pdf]
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A Technical Guide to the Thermal Stability of 4-(Perfluorohexyl)aniline: Principles, Protocols, and Mechanistic Insights
This in-depth technical guide provides a comprehensive overview of the thermal stability of 4-(Perfluorohexyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of thermal analysis, presents detailed experimental protocols, and explores the mechanistic implications of the perfluorohexyl substituent on the aniline scaffold. Our approach is grounded in established scientific principles to provide a self-validating framework for experimental design and data interpretation.
Introduction: The Significance of Thermal Stability in Fluorinated Aromatics
Fluorinated organic compounds are of paramount interest in medicinal chemistry and materials science due to their unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity. 4-(Perfluorohexyl)aniline, with its electron-withdrawing perfluorohexyl chain attached to an aromatic amine, presents a unique molecular architecture. Understanding its thermal stability is critical for establishing safe handling and storage conditions, predicting shelf-life, and ensuring the integrity of the molecule during synthetic transformations and formulation processes.
The robust carbon-fluorine bond is known to impart exceptional stability to molecules.[1] This guide will explore how this inherent stability translates to the overall thermal behavior of 4-(Perfluorohexyl)aniline and what specific analytical techniques can be employed for its rigorous assessment.
Core Principles of Thermal Analysis
Thermal analysis encompasses a suite of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For the characterization of 4-(Perfluorohexyl)aniline, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent methods.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an invaluable tool for determining the onset of decomposition, identifying intermediate thermal events, and quantifying the mass loss associated with degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.[3][4] For 4-(Perfluorohexyl)aniline, DSC can reveal its melting point and any polymorphic transitions prior to decomposition.
The combination of TGA and DSC provides a comprehensive thermal profile of a compound, offering insights into both its physical and chemical stability under thermal stress.[1]
Experimental Protocols for Thermal Stability Assessment
The following protocols are designed to provide a robust and reproducible assessment of the thermal stability of 4-(Perfluorohexyl)aniline.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the decomposition temperature and mass loss profile of 4-(Perfluorohexyl)aniline.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 4-(Perfluorohexyl)aniline into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. This heating rate is a common starting point; adjustments may be necessary based on the initial results.[5]
-
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a significant deviation from the baseline mass is observed.
-
Identify the temperature of maximum rate of mass loss (Tpeak) from the first derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at different temperature intervals.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: A nitrogen atmosphere is crucial to prevent oxidative degradation, allowing for the study of the intrinsic thermal stability of the molecule.
-
Heating Rate: A heating rate of 10 °C/min provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates can improve resolution of complex decomposition events.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and other phase transitions of 4-(Perfluorohexyl)aniline.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of 4-(Perfluorohexyl)aniline into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to a temperature just below the onset of decomposition (as determined by TGA) at a heating rate of 10 °C/min.
-
Hold for 2 minutes.
-
Cool to 25 °C at a rate of 10 °C/min.
-
Ramp again from 25 °C to the same upper temperature at 10 °C/min (second heating cycle).
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Determine the melting point (Tm) from the peak of the endothermic transition in the second heating cycle. The first heating cycle may show the influence of the sample's thermal history.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
-
Observe any other thermal events, such as solid-solid transitions or crystallization.
-
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: These pans are used to prevent mass loss due to sublimation or evaporation, ensuring accurate enthalpy measurements.
-
Heating-Cooling-Heating Cycle: This cycle is essential to erase the thermal history of the sample and obtain reproducible data on the intrinsic material properties.
Visualization of Experimental Workflows
Caption: TGA Experimental Workflow.
Caption: DSC Experimental Workflow.
Mechanistic Insights into Thermal Degradation
The thermal stability of 4-(Perfluorohexyl)aniline is expected to be significantly influenced by the strong C-F bonds of the perfluorohexyl chain.[1] However, the C-N bond and the N-H bonds of the aniline moiety are likely to be the initial sites of thermal decomposition.
Potential Degradation Pathways:
-
C-N Bond Cleavage: Homolytic cleavage of the bond between the aromatic ring and the nitrogen atom could lead to the formation of a perfluorohexylphenyl radical and an amino radical.
-
N-H Bond Cleavage: Cleavage of the N-H bonds could initiate polymerization or condensation reactions, leading to the formation of higher molecular weight species.
-
Decomposition of the Perfluorohexyl Chain: At very high temperatures, the perfluorohexyl chain itself will degrade, potentially releasing smaller perfluorinated fragments. The thermal stability of perfluoroalkyl groups has been studied, and their decomposition can be a complex process.[6][7]
-
Influence of Impurities: The presence of residual solvents or synthetic byproducts could significantly lower the observed decomposition temperature. For instance, some substituted anilines have been shown to be thermally unstable in certain solvents.[8]
Caption: Potential Thermal Degradation Pathways.
Data Presentation and Interpretation
The quantitative data obtained from TGA and DSC experiments should be summarized in a clear and concise table for easy comparison and interpretation.
| Parameter | Value | Method | Notes |
| Melting Point (Tm) | e.g., 85 °C | DSC | Peak of the endotherm in the second heating cycle. |
| Enthalpy of Fusion (ΔHf) | e.g., 25 J/g | DSC | Area under the melting peak. |
| Onset of Decomposition (Tonset) | e.g., 250 °C | TGA | Temperature at 5% mass loss. |
| Peak Decomposition Temp (Tpeak) | e.g., 275 °C | TGA (DTG) | Peak of the first derivative of the TGA curve. |
| Residual Mass at 600 °C | e.g., <1% | TGA | Indicates complete volatilization or decomposition. |
Interpretation of Results:
-
A sharp melting peak in the DSC thermogram indicates a crystalline solid with high purity.
-
A high Tonset in the TGA curve suggests good thermal stability.
-
The shape of the DTG curve can provide insights into the complexity of the decomposition process. A single, sharp peak suggests a one-step decomposition, while multiple peaks indicate a multi-step process.
Conclusion and Future Directions
This guide has provided a comprehensive framework for assessing the thermal stability of 4-(Perfluorohexyl)aniline. By employing the detailed TGA and DSC protocols, researchers can obtain reliable and reproducible data to inform decisions regarding the handling, storage, and application of this important fluorinated compound.
Further studies could involve the use of hyphenated techniques, such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier Transform Infrared Spectroscopy), to identify the gaseous products evolved during decomposition. This would provide direct evidence for the proposed degradation mechanisms and offer a more complete understanding of the thermal behavior of 4-(Perfluorohexyl)aniline. Such detailed characterization is invaluable for ensuring the safety and efficacy of new chemical entities in the drug development pipeline.
References
- Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI.
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- Differential scanning calorimetry (DSC) recorded for 1d-f and 2d-f...
- 4-Fluoroanilines: Synthesis and Decomposition | Request PDF.
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- Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface | Request PDF.
- 4-(Trifluoromethoxy)aniline | 461-82-5. ChemicalBook.
- An Unexpected Incident with 4-Trifluoromethylaniline.
- Thermal stability of perfluoroalkyl silane self-assembled on a polycrystalline aluminum surface. PubMed.
- Synthesis, Characterization, Thermal and Biological Study of New Organic Compound with Some Metal Complexes. Impactfactor.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH.
- 2 Thermogravimetric analysis results of samples with and without aniline.
- Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI.
- 4-(Trifluoromethoxy)aniline 98 461-82-5. Sigma-Aldrich.
- Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites.
- Decomposition of aniline in supercritical w
- Differential Scanning Microcalorimetry of Intrinsically Disordered Proteins | Request PDF.
- 4-FLUOROANILINE. CAMEO Chemicals.
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Methodological & Application
The Strategic Incorporation of 4-(Perfluorohexyl)aniline in Medicinal Chemistry: A Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Among the repertoire of fluorinated building blocks, 4-(perfluorohexyl)aniline stands out as a versatile and impactful component. This guide provides an in-depth exploration of its application in medicinal chemistry, detailing its unique characteristics, synthetic utility, and the rationale behind its use in designing next-generation therapeutics. The protocols provided herein are curated to offer both practical guidance and a deeper understanding of the underlying chemical principles.
The Rationale for Fluorination: Why 4-(Perfluorohexyl)aniline is a Privileged Scaffold
The introduction of a perfluorohexyl moiety onto an aniline core imparts a unique constellation of physicochemical properties that can be strategically leveraged to overcome common challenges in drug development. The presence of this highly fluorinated chain can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This inherent strength renders the perfluorohexyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 enzymes. By strategically placing this group at a metabolically labile position of a drug candidate, its pharmacokinetic profile can be significantly improved, leading to a longer half-life and enhanced bioavailability.
-
Modulation of Lipophilicity: While intuitively considered lipophilic, the introduction of a perfluoroalkyl chain can create a unique "fluorous" phase that is both hydrophobic and lipophobic. This can lead to nuanced effects on a compound's overall lipophilicity (LogP), influencing its solubility, membrane permeability, and plasma protein binding. This modulation is a critical tool for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Enhanced Binding Affinity: The highly polarized nature of the C-F bond can lead to favorable electrostatic interactions with protein targets. Furthermore, the unique conformational preferences of perfluoroalkyl chains can induce specific molecular geometries that enhance binding to target cavities.
-
pKa Modulation: The strong electron-withdrawing nature of the perfluorohexyl group significantly reduces the basicity of the aniline nitrogen. This lowering of the pKa can be advantageous for improving cell permeability and reducing off-target effects associated with highly basic compounds.
A comparative look at the physicochemical properties of aniline and its fluorinated analogue highlights these effects:
| Compound | pKa (of conjugate acid) | Calculated LogP |
| Aniline | 4.6 | 0.9 |
| 4-Fluoroaniline | 4.65[1] | 1.15[1] |
| 4-(Perfluorohexyl)aniline (estimated) | < 3.5 | > 5.0 |
Note: The pKa and LogP for 4-(perfluorohexyl)aniline are estimated based on the strong inductive effect of the perfluorohexyl group.
Synthetic Pathways to 4-(Perfluorohexyl)aniline and its Derivatives
The synthesis of 4-(perfluorohexyl)aniline and its incorporation into more complex molecules can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.
Workflow for Synthesis and Derivatization
Caption: Synthetic and derivatization pathways for 4-(perfluorohexyl)aniline.
Protocols
Protocol 1: Synthesis of 2,6-Diisopropyl-4-(perfluorohexyl)aniline via Photoredox Catalysis
This protocol is adapted from a visible-light-mediated perfluoroalkylation of anilines.[2]
Materials:
-
2,6-Diisopropylaniline
-
Perfluorohexyl iodide
-
Photocatalyst (e.g., fac-[Ir(ppy)3])
-
Triethylamine (Et3N)
-
Acetonitrile (MeCN)
-
Methanol (MeOH)
-
Blue LEDs (450 nm)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add 2,6-diisopropylaniline (1 equivalent), the photocatalyst (e.g., fac-[Ir(ppy)3], 5 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a degassed 4:3 mixture of acetonitrile/methanol.
-
Add triethylamine (2 equivalents) followed by perfluorohexyl iodide (2 equivalents) via syringe.
-
Place the reaction vessel in proximity to blue LEDs (450 nm) and stir vigorously at room temperature for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,6-diisopropyl-4-(perfluorohexyl)aniline.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents quenching of the excited state of the photocatalyst by oxygen.
-
Degassed Solvents: Removes dissolved oxygen which can interfere with the radical reaction.
-
Triethylamine: Acts as a sacrificial electron donor to regenerate the photocatalyst.
-
Visible Light: Provides the energy to excite the photocatalyst and initiate the radical process.
Protocol 2: Derivatization via Buchwald-Hartwig Amination
This is a general protocol for the palladium-catalyzed cross-coupling of 4-(perfluorohexyl)aniline with an aryl halide.[3][4][5][6][7]
Materials:
-
4-(Perfluorohexyl)aniline
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., Cs2CO3 or K3PO4)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube or microwave vial, add the aryl halide (1 equivalent), 4-(perfluorohexyl)aniline (1.2 equivalents), the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (2 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-120 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validating System:
-
The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of the more non-polar product spot on a TLC plate.
-
Successful coupling is confirmed by mass spectrometry, which will show the expected molecular ion peak for the coupled product.
Applications in Drug Discovery: A Case Study Perspective
While a specific, marketed drug featuring the 4-(perfluorohexyl)aniline scaffold is not prominently documented, its utility can be extrapolated from research on related fluorinated anilines and perfluoroalkyl-containing compounds. For instance, the aniline moiety is a key pharmacophore in numerous kinase inhibitors, where it often participates in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme.
Hypothetical Case Study: Kinase Inhibitor Design
Consider a lead compound, a 4-anilinoquinazoline, with promising inhibitory activity against a specific kinase but suffering from rapid metabolic degradation at the aniline ring.
Caption: Strategy for improving metabolic stability using 4-(perfluorohexyl)aniline.
By replacing the unsubstituted aniline with 4-(perfluorohexyl)aniline, the following improvements could be anticipated:
-
Blocked Metabolism: The perfluorohexyl group would sterically and electronically shield the aniline ring from oxidative metabolism.
-
Enhanced Potency: The fluorinated tail could explore a hydrophobic pocket within the kinase active site, potentially increasing binding affinity.
-
Favorable ADME Profile: The pharmacokinetic properties of perfluorohexyloctane, a related compound, demonstrate that it has low systemic exposure and is primarily confined to the site of administration when applied topically.[8] This suggests that drugs incorporating a perfluorohexyl group may have tailored distribution profiles.
Safety and Handling of Fluorinated Anilines
Fluorinated anilines, like other aniline derivatives, should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Toxicity: Anilines can be toxic upon ingestion, inhalation, or skin contact. In case of exposure, seek immediate medical attention.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
4-(Perfluorohexyl)aniline is a valuable building block in the medicinal chemist's toolbox. Its unique ability to enhance metabolic stability, modulate physicochemical properties, and potentially improve binding affinity makes it a strategic choice for the design of novel therapeutics. The synthetic protocols outlined in this guide provide a practical framework for its synthesis and incorporation into drug discovery programs. As the demand for more effective and safer drugs continues to grow, the judicious application of fluorinated scaffolds like 4-(perfluorohexyl)aniline will undoubtedly play a crucial role in advancing the field of medicinal chemistry.
References
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available at: [Link]
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Untitled. ArTS. Available at: [Link]
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Ocular Pharmacokinetics and Biodistribution of Perfluorohexyloctane after Topical Administration to Rabbits. PubMed. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. CONICET. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]
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Perfluorohexyl Iodide: A Key Intermediate in Pharmaceutical and Specialty Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848. PubChem. Available at: [Link]
-
4-(Heptadecafluorooctyl)aniline | C14H6F17N | CID 3457302. PubChem. Available at: [Link]
-
The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Available at: [Link]
-
Reactions for making widely used aniline compounds break norms of synthesis. Available at: [Link]
-
Ullmann reaction. Wikipedia. Available at: [Link]
-
Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Available at: [Link]
- DE69932994T2 - Process for the preparation of perfluoroalkylated aniline derivatives - Google Patents. Google Patents.
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]
-
Ullmann homocoupling of arenediazonium salts in a deep eutectic solvent. Synthetic and mechanistic aspects. PMC - NIH. Available at: [Link]
-
4-Fluoroaniline | C6H6FN | CID 9731. PubChem. Available at: [Link]
-
Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. Available at: [Link]
-
Metabolism of fluorine-containing drugs. PubMed. Available at: [Link]
-
Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. PubMed. Available at: [Link]
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Application Notes & Protocols: 4-(Perfluorohexyl)aniline in Advanced Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Perfluorohexyl)aniline is an aromatic amine distinguished by the presence of a C6F13 moiety. This perfluoroalkyl group imparts a unique combination of properties, including significant hydrophobicity, lipophobicity, high thermal stability, and strong electron-withdrawing effects. These characteristics make it a highly valuable, albeit specialized, building block for a new generation of advanced materials. While direct, extensive literature on 4-(perfluorohexyl)aniline itself is nascent, a robust body of research on analogous structures, such as 4-(perfluorooctyl)aniline and other fluorinated anilines, provides a strong predictive framework for its application.[1][2] This guide synthesizes established principles from related compounds to provide detailed application notes and protocols for leveraging 4-(perfluorohexyl)aniline in the synthesis of high-performance polymers, the engineering of advanced surfaces, and the formulation of novel liquid crystals.
Introduction: The Impact of Perfluorohexyl-Functionalization
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern material science.[2] In the case of 4-(perfluorohexyl)aniline, the aniline core provides a versatile reactive handle—the amine group—for polymerization and derivatization, while the perfluorohexyl tail dictates the material's ultimate performance characteristics.
Key properties conferred by the -(CF2)5CF3 group include:
-
Low Surface Energy: The fluorinated tail is responsible for extremely low polarizability, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).
-
High Thermal and Chemical Stability: The strength of the C-F bond, one of the strongest single bonds in organic chemistry, results in materials with exceptional resistance to thermal degradation and chemical attack.[3]
-
Strong Electron-Withdrawing Nature: The high electronegativity of fluorine atoms significantly lowers the electron density of the aniline ring. This influences the reactivity of the amine group and modulates the electronic properties of resulting materials, such as the HOMO/LUMO energy levels.[4]
-
Facilitation of Smectic Mesophases: In liquid crystal applications, the rigid nature of the perfluoroalkyl chain, combined with fluorophilic/fluorophobic interactions, strongly promotes the formation of ordered, layered smectic phases.[5]
These fundamental properties open avenues for the application of 4-(perfluorohexyl)aniline in several key areas of material science.
Application Area I: High-Performance Fluorinated Polymers
The amine functionality of 4-(perfluorohexyl)aniline makes it an ideal monomer for incorporation into polymer backbones, such as polyimides and polyanilines, to create materials with tailored properties for demanding applications.
Fluorinated Polyimides for Microelectronics and Aerospace
Fluorinated polyimides are prized for their low dielectric constants, high thermal stability, and excellent mechanical properties.[6] Incorporating 4-(perfluorohexyl)aniline can further enhance hydrophobicity and reduce water absorption, which is critical for insulating layers in microelectronics.[6]
Causality Behind Experimental Choices: The synthesis of polyimides is a two-step process involving the formation of a soluble poly(amic acid) precursor followed by thermal or chemical imidization. The choice of dianhydride is critical for tailoring the final properties. A rigid dianhydride like Pyromellitic dianhydride (PMDA) will yield a stiff, thermally stable polymer, while a more flexible dianhydride containing ether linkages, such as 4,4'-Oxydiphthalic anhydride (ODPA), can improve solubility and processability. N-Methyl-2-pyrrolidone (NMP) is the solvent of choice due to its ability to dissolve both the monomers and the resulting poly(amic acid).
Protocol 1: Synthesis of a Fluorinated Polyimide
Objective: To synthesize a polyimide film incorporating 4-(perfluorohexyl)aniline for enhanced hydrophobicity and low dielectric properties.
Materials:
-
4-(Perfluorohexyl)aniline (Monomer A)
-
4,4'-Oxydiphthalic anhydride (ODPA) (Monomer B)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Argon or Nitrogen gas supply
-
Glass plates for casting
Experimental Workflow:
Caption: Workflow for fluorinated polyimide synthesis.
Detailed Steps:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and an argon inlet, dissolve 10 mmol of 4-(perfluorohexyl)aniline in anhydrous NMP to achieve a 15% (w/w) solids concentration.
-
Once fully dissolved, begin to add 10 mmol of ODPA in small portions over 1 hour to control the exothermic reaction.
-
Continue stirring the viscous solution at room temperature under argon for 24 hours to ensure complete polymerization.
-
-
Thermal Imidization:
-
Pour the poly(amic acid) solution onto a clean, level glass plate.
-
Use a doctor blade to cast a film of uniform thickness.
-
Place the cast film in a programmable oven with a nitrogen atmosphere.
-
Heat according to the following schedule: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour. This stepwise heating gently removes the solvent and allows for complete cyclization to the imide structure without creating defects.
-
After the final heating step, allow the oven to cool slowly to room temperature.
-
Carefully peel the resulting fluorinated polyimide film from the glass substrate.
-
Expected Outcome: A transparent, flexible, and highly hydrophobic polyimide film.
Fluorinated Polyanilines for Enhanced Processability
While polyaniline is a well-known conducting polymer, its applications are often limited by poor solubility.[7][8] Incorporating fluorine-containing monomers can improve solubility in common organic solvents and enhance thermal stability.[3] The strong electron-withdrawing perfluorohexyl group is expected to decrease the electrical conductivity compared to the parent polyaniline but may find use in applications where environmental stability and processability are paramount.[3]
Application Area II: Surface Modification & Self-Assembled Monolayers (SAMs)
The pronounced hydrophobic and oleophobic nature of the perfluorohexyl group makes 4-(perfluorohexyl)aniline an excellent candidate for surface modification.[1] By creating a self-assembled monolayer (SAM) on a substrate, one can dramatically alter its surface properties.
Causality Behind Experimental Choices: To form a stable SAM, the aniline's amine group must be converted into a functional group that can covalently bind to a surface. Diazotization followed by reduction creates a reactive diazonium salt, which can then readily form a strong covalent bond with hydroxylated surfaces like silicon wafers. This in-situ generation is crucial as diazonium salts can be unstable.
Protocol 2: Formation of a Superhydrophobic Surface on Silicon
Objective: To create a robust, low-energy surface on a silicon wafer via the covalent attachment of 4-(perfluorohexyl)aniline.
Materials:
-
Silicon wafers with a native oxide layer (Si/SiO2)
-
4-(Perfluorohexyl)aniline
-
Isoamyl nitrite
-
Acetonitrile, anhydrous
-
Piranha solution (3:1 mixture of H2SO4 and 30% H2O2) - EXTREME CAUTION
-
Deionized water, Toluene, Ethanol
Experimental Workflow:
Caption: Workflow for surface modification of silicon wafer.
Detailed Steps:
-
Substrate Preparation (Handle Piranha solution with extreme care in a fume hood):
-
Immerse silicon wafers in freshly prepared Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Carefully remove the wafers and rinse them extensively with deionized water.
-
Dry the wafers under a stream of nitrogen.
-
-
Grafting Procedure:
-
In a glovebox or under an inert atmosphere, prepare a solution of 5 mM 4-(perfluorohexyl)aniline and 10 mM isoamyl nitrite in anhydrous acetonitrile.
-
Place the cleaned, dry silicon wafers in this solution.
-
Seal the reaction vessel and heat at 60°C for 18 hours. The isoamyl nitrite reacts with the aniline to form a diazonium salt in situ, which then grafts onto the hydroxylated silicon surface.
-
Allow the solution to cool to room temperature.
-
-
Post-Grafting Cleaning:
-
Remove the wafers and rinse with fresh acetonitrile.
-
Sonicate the wafers sequentially in toluene and then ethanol (10 minutes each) to remove any physisorbed molecules.
-
Dry the modified wafers under a stream of nitrogen.
-
Expected Outcome: A silicon surface exhibiting a high water contact angle (>120°), indicating the successful formation of a low-energy, superhydrophobic monolayer.
Application Area III: Liquid Crystal Formulations
The combination of a rigid aromatic core (aniline) and a sterically demanding, rigid perfluoroalkyl chain makes 4-(perfluorohexyl)aniline a promising precursor for liquid crystalline materials (mesogens). Perfluoroalkyl chains are known to promote the formation of highly ordered smectic phases due to micro-segregation and fluorophilic interactions.[5][9]
Causality Behind Experimental Choices: To create a liquid crystal, the 4-(perfluorohexyl)aniline core must be derivatized to form a more elongated, rod-like molecule. A common strategy is to form an imine (Schiff base) by condensation with an aldehyde, which extends the rigid core. The choice of aldehyde allows for the introduction of a second, often flexible, tail, creating the classic calamitic (rod-like) mesogen structure.
Protocol 3: Synthesis of a Perfluorohexyl-Containing Schiff Base Liquid Crystal
Objective: To synthesize a potential liquid crystal material from 4-(perfluorohexyl)aniline.
Materials:
-
4-(Perfluorohexyl)aniline
-
4-Octyloxybenzaldehyde
-
Ethanol, absolute
-
Formic acid (catalytic amount)
Experimental Workflow:
Caption: Synthesis of a Schiff base liquid crystal.
Detailed Steps:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 5 mmol of 4-(perfluorohexyl)aniline and 5 mmol of 4-octyloxybenzaldehyde in 50 mL of absolute ethanol.
-
Add 2-3 drops of formic acid to catalyze the condensation reaction.
-
-
Synthesis:
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, remove the heat source and allow the solution to cool to room temperature, then place it in an ice bath to promote crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a minimal amount of hot ethanol.
-
-
Characterization:
-
Dry the purified solid under vacuum.
-
Analyze the thermal transitions (melting point, clearing point, and any liquid crystalline phase transitions) using Differential Scanning Calorimetry (DSC).
-
Observe the textures of any mesophases using a Polarized Optical Microscope (POM) equipped with a hot stage.
-
Expected Outcome: A solid material that, upon heating, exhibits one or more liquid crystalline phases (e.g., Smectic A, Nematic) before transitioning to an isotropic liquid. The perfluorohexyl tail strongly favors the formation of smectic phases.[5]
Data Summary
The following table summarizes the expected properties of materials synthesized using 4-(perfluorohexyl)aniline compared to their non-fluorinated analogues.
| Material Class | Property | Standard Aniline-Based Material | Expected 4-(Perfluorohexyl)aniline-Based Material | Reference/Rationale |
| Polyimide | Water Contact Angle | 70° - 80° | > 110° | Enhanced hydrophobicity from -C6F13 group.[6] |
| Dielectric Constant | ~3.2 - 3.5 | < 2.8 | Fluorine incorporation lowers polarizability.[6] | |
| Thermal Stability (T_d5) | ~500 °C | > 500 °C | High strength of C-F bonds.[3] | |
| Surface Monolayer | Surface Energy | Moderate | Very Low | Dominant effect of perfluoroalkyl chains. |
| Liquid Crystal | Mesophase Tendency | Nematic or no mesophase | Smectic A or other smectic phases | Rigid perfluoroalkyl chains promote layered structures.[5][10] |
| Clearing Point | Varies | Generally enhanced thermal stability of mesophase. | Strong intermolecular forces from fluorinated segments.[5] |
Conclusion
4-(Perfluorohexyl)aniline represents a potent building block for the creation of advanced materials with exceptional properties. Its perfluorohexyl tail provides a powerful tool to engineer surfaces with extremely low energy, enhance the thermal and chemical resistance of polymers, and direct the self-assembly of molecules into highly ordered liquid crystalline phases. The protocols outlined in this guide, based on established chemical principles for analogous compounds, provide a solid foundation for researchers and scientists to explore the full potential of this versatile fluorinated molecule.
References
-
Jiang, H. et al. (2018). Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. MDPI. Available at: [Link]
-
Guler, E. (2001). Synthesis and characterization of fluorine-substituted polyanilines. OpenMETU. Available at: [Link]
-
Anonymous. (2001). Synthesis and characterization of fluorine-substituted polyanilines. ResearchGate. Available at: [Link]
-
Sugita, Y. et al. (1995). Liquid-Crystalline Properties of Some Alkyl Benzoates Having a 2-(Perfluorooctyl)ethoxy Group. J-STAGE. Available at: [Link]
-
Ipiña, J. E. et al. (2017). Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. Taylor & Francis Online. Available at: [Link]
-
Jin, G. et al. (2018). Liquid crystalline behaviours of some 3-perfluoroalkylbenzoate esters. Taylor & Francis Online. Available at: [Link]
-
Saad, G. R. et al. (2023). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. PubMed Central. Available at: [Link]
-
Anonymous. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available at: [Link]
-
Zhu, Y. et al. (2024). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI. Available at: [Link]
-
Barata-Vallejo, S. et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PubMed Central. Available at: [Link]
-
Anonymous. (n.d.). Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. Acme Bioscience. Available at: [Link]
-
Barata-Vallejo, S. et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]
-
Castillo-Pazos, D. J. et al. (2021). Modern methods for the synthesis of perfluoroalkylated aromatics. ResearchGate. Available at: [Link]
-
Castillo-Pazos, D. J. et al. (2021). Modern methods for the synthesis of perfluoroalkylated aromatics. RSC Publishing. Available at: [Link]
- Anonymous. (2020). Process for preparing 4- (heptafluoro-2-propyl) aniline. Google Patents.
-
Siokou, E. et al. (2015). Evaluation of the electronic properties of perfluorophenyl functionalized quinolines and their hybrids with carbon nanostructures. RSC Publishing. Available at: [Link]
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- 1. Buy 4-(Perfluorooctyl)aniline | 83766-52-3 [smolecule.com]
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- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of the electronic properties of perfluorophenyl functionalized quinolines and their hybrids with carbon nanostructures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: Creating Hydrophobic Coatings Using 4-(Perfluorohexyl)aniline
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(Perfluorohexyl)aniline for creating robust and highly hydrophobic surfaces. We delve into the fundamental principles of fluorocarbon-induced hydrophobicity, provide detailed, step-by-step protocols for covalent surface modification, and outline standard methods for characterizing the resulting coatings. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Power of Perfluorocarbons in Surface Engineering
Hydrophobic coatings are critical across a vast range of applications, from self-cleaning surfaces and anti-corrosion layers to biomedical devices where controlling protein adsorption and biocompatibility is paramount.[1] The key to achieving high hydrophobicity lies in minimizing the surface free energy. Fluorinated compounds are exemplary in this regard due to the unique properties of the carbon-fluorine bond. Fluorine's high electronegativity and the dense electron cloud of the C-F bond result in very low polarizability, leading to weak van der Waals interactions with contacting substances, most notably water.
4-(Perfluorohexyl)aniline, with its rigid aromatic core and highly fluorinated aliphatic tail, is an ideal candidate for creating such low-energy surfaces. The perfluorohexyl group provides the potent hydrophobic character, while the aniline functional group (-NH₂) offers a versatile chemical handle for covalent attachment to a wide variety of substrates. This guide will focus on a robust method for grafting this molecule onto hydroxyl-bearing surfaces such as glass, silicon, and many metal oxides.
Scientific Principles: Mechanism of Fluorine-Induced Hydrophobicity
The dramatic water repellency of surfaces coated with 4-(Perfluorohexyl)aniline stems from the strategic orientation of the molecules post-grafting. The perfluorohexyl chains (-C₆F₁₃) align outwards from the substrate, creating a dense, low-energy interface.
-
Low Surface Energy: The terminal -CF₃ groups, in particular, exhibit exceptionally low surface energy. A self-assembled monolayer of these groups presents a uniform fluorinated "canopy" that minimizes adhesion with water molecules. Water contact angles on flat surfaces coated with pure -CF₃ groups can exceed 120°.
-
Weak Intermolecular Forces: The high electronegativity of fluorine atoms polarizes the C-F bond, but the linear, symmetric structure of the perfluoroalkyl chain results in a non-polar molecule with only weak London dispersion forces. This inherent quality makes it energetically unfavorable for polar water molecules to interact with the surface.
-
Cassie-Baxter State: While this guide focuses on creating a chemically hydrophobic flat surface, it is important to note that when combined with micro/nano-scale roughness, such coatings can achieve superhydrophobicity (contact angles >150°). In this state, air is trapped within the surface texture beneath the water droplet, further minimizing the solid-liquid contact area and leading to the classic "lotus effect."
Reagent: 4-(Perfluorohexyl)aniline
Structure and Properties
4-(Perfluorohexyl)aniline possesses a molecular structure that is ideal for surface modification applications.
Caption: Chemical structure of 4-(Perfluorohexyl)aniline.
Table 1: Physicochemical Properties of 4-(Perfluoroalkyl)anilines
| Property | 4-(Perfluorohexyl)aniline | 4-(Perfluorooctyl)aniline (Analog) |
|---|---|---|
| Molecular Formula | C₁₂H₆F₁₃N | C₁₄H₆F₁₇N |
| Molecular Weight | 411.16 g/mol | 511.18 g/mol [2] |
| CAS Number | Not widely listed | 83766-52-3[2][3][4] |
| Appearance | Expected to be a solid | White to off-white solid |
| Key Feature | -C₆F₁₃ tail for hydrophobicity | -C₈F₁₇ tail for extreme hydrophobicity |
| Reactive Group | Primary Amine (-NH₂) | Primary Amine (-NH₂) |
Procurement and Synthesis
While 4-(Perfluorohexyl)aniline may not be as readily available as its C8 analog, it can be procured from specialty chemical suppliers. Alternatively, it can be synthesized in the lab. A common synthetic route involves the reaction of aniline with a corresponding perfluoroalkyl iodide (e.g., 1-iodoperfluorohexane) under conditions that promote radical coupling. This provides a direct path for laboratories equipped for organic synthesis. For the purposes of this protocol, we will assume the reagent has been procured commercially.
Experimental Protocol: Surface Modification
This protocol describes the covalent immobilization of 4-(Perfluorohexyl)aniline onto a hydroxyl-terminated substrate (e.g., glass slide, silicon wafer) using an epoxy-silane linker. This two-step process ensures a robust and stable coating.
Required Materials
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| Substrates | Glass microscope slides or Si wafers | VWR, Matsunami | Surface to be coated |
| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Sigma-Aldrich | Piranha solution component |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O | Sigma-Aldrich | Piranha solution component |
| (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | ≥98% | Gelest, Sigma-Aldrich | Silane coupling agent |
| 4-(Perfluorohexyl)aniline | ≥95% | Specialty Chemical Supplier | Hydrophobic agent |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | Reaction solvent |
| Isopropanol (IPA) | ACS Reagent | Fisher Scientific | Rinsing solvent |
| Deionized (DI) Water | >18 MΩ·cm | Millipore System | Rinsing |
Workflow Overview
Caption: Experimental workflow for hydrophobic coating preparation.
Step-by-Step Methodology
Step 1: Substrate Cleaning and Hydroxylation Causality: This step is critical to remove organic contaminants and to generate a high density of surface hydroxyl (-OH) groups. These groups are the anchor points for the silane linker.
-
Prepare Piranha solution by carefully and slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. EXTREME CAUTION: Piranha solution is highly corrosive and exothermic. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add peroxide to acid.
-
Immerse the substrates in the Piranha solution for 15-20 minutes.
-
Carefully remove the substrates and rinse them copiously with DI water.
-
Dry the substrates under a stream of nitrogen gas and use them immediately for the next step.
Step 2: Silanization with GLYMO Causality: GLYMO acts as a bifunctional linker. Its trimethoxysilane end hydrolyzes to form silanols, which then condense with the substrate's hydroxyl groups, forming a stable covalent bond (-Si-O-Substrate). The epoxy group at the other end is preserved for reacting with the aniline.
-
Prepare a 2% (v/v) solution of GLYMO in anhydrous toluene.
-
Immerse the cleaned, dry substrates in the GLYMO solution for 1 hour at room temperature under gentle agitation. To minimize water-induced self-polymerization of the silane in solution, this step can be performed under a nitrogen or argon atmosphere.
-
Remove the substrates and rinse them thoroughly with fresh toluene to remove any physisorbed silane.
-
Cure the silane layer by baking the substrates in an oven at 110°C for 30 minutes. This drives the condensation reaction to completion, forming a robust linker layer.
Step 3: Covalent Grafting of 4-(Perfluorohexyl)aniline Causality: The primary amine of the aniline acts as a nucleophile, attacking the carbon atom of the epoxy ring on the GLYMO-functionalized surface. This ring-opening reaction forms a stable carbon-nitrogen bond, covalently tethering the hydrophobic molecule to the surface.
Caption: Reaction scheme for surface modification.
-
Prepare a 10 mM solution of 4-(Perfluorohexyl)aniline in anhydrous toluene.
-
Immerse the GLYMO-coated substrates in the aniline solution.
-
Heat the reaction vessel to 80°C and maintain for 12-16 hours with gentle stirring or agitation. An inert atmosphere is recommended to prevent oxidative side reactions.
-
After the reaction, allow the solution to cool to room temperature.
-
Remove the substrates and perform a series of sonication rinses to remove any non-covalently bound material:
-
Toluene (5 minutes)
-
Isopropanol (5 minutes)
-
DI Water (5 minutes)
-
-
Dry the final coated substrates under a stream of nitrogen gas. Store in a clean, dry environment.
Characterization of the Hydrophobic Coating
A multi-faceted approach is required to validate the success of the coating procedure.
Table 2: Key Characterization Techniques and Expected Results
| Technique | Purpose | Expected Outcome for a Successful Coating |
|---|---|---|
| Water Contact Angle (WCA) Goniometry | Quantify surface hydrophobicity. | Static WCA > 110° . A significant increase from the clean substrate (<10°) and GLYMO-coated substrate (~50-60°). Low contact angle hysteresis (<10°). |
| X-ray Photoelectron Spectroscopy (XPS) | Determine surface elemental composition. | Appearance of strong F 1s and N 1s peaks. A decrease in the substrate signal (e.g., Si 2p) indicates coverage. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify characteristic chemical bonds. | Attenuated Total Reflectance (ATR-FTIR) should show characteristic peaks for C-F stretches (~1100-1300 cm⁻¹) and aromatic C=C stretches (~1500-1600 cm⁻¹). |
| Scanning Electron Microscopy (SEM) | Visualize surface morphology. | The surface should appear smooth and uniform, confirming a monolayer coating without significant aggregation. |
Conclusion and Applications
This guide outlines a robust and reproducible method for creating highly hydrophobic surfaces using 4-(Perfluorohexyl)aniline. The covalent grafting approach via an epoxy-silane linker ensures the long-term stability and durability of the coating. The resulting surfaces are expected to exhibit high water contact angles and low surface energy, making them suitable for a wide range of applications, including:
-
Biomedical Devices: Reducing non-specific protein adsorption and improving hemocompatibility.
-
Microelectronics: Acting as anti-stiction layers in MEMS devices.
-
Advanced Materials: Creating self-cleaning and anti-corrosion surfaces.
Further research can explore the optimization of molecular packing density and the introduction of surface nano-texturing to achieve superhydrophobic properties.
References
-
PubChem. 4-(Heptadecafluorooctyl)aniline. [Link]
-
Arctom Scientific. CAS NO. 83766-52-3 | 4-(Perfluorooctyl)aniline. [Link]
-
Pharmaffiliates. CAS No : 83766-52-3 | Product Name : 4-(Heptadecafluorooctyl)aniline. [Link]
-
LookChem. Cas 147029-28-5,Benzenamine, 4-[(tridecafluorohexyl)sulfonyl]-. [Link]
-
MDPI. (2015). Recent Progresses of Superhydrophobic Coatings in Different Application Fields: An Overview. [Link]
-
Biolin Scientific. (2021). Water contact angle measurements for surface treatment quality control. [Link]
-
ACS Publications. (2022). Surface Modification of Liquid Metal with p-Aniline Derivatives toward Bioapplications: Biosensing as an Example. [Link]
-
PubMed Central (PMC). (2021). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Surface Modification with Silanes: Achieving Enhanced Material Properties. [Link]
-
PubMed. Surface-wetting characterization using contact-angle measurements. [Link]
Sources
Application Notes and Protocols for the N-Acylation of 4-(Perfluorohexyl)aniline
Introduction
The N-acylation of anilines is a cornerstone transformation in organic synthesis, pivotal for the construction of amides that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive experimental protocol for the N-acylation of 4-(perfluorohexyl)aniline. The presence of the electron-withdrawing perfluorohexyl group significantly modulates the electronic properties of the aniline, reducing the nucleophilicity of the amino group. This characteristic necessitates carefully optimized reaction conditions to achieve efficient acylation.
This document offers a detailed, step-by-step methodology, explains the rationale behind the chosen conditions, and provides guidance on product purification and characterization. It is intended for researchers, scientists, and professionals in drug development who are working with fluorinated compounds.
Materials and Reagents
Ensure all reagents are of appropriate purity and handled in accordance with safety guidelines.
| Reagent/Material | Grade | Supplier | Notes |
| 4-(Perfluorohexyl)aniline | ≥97% | Various | Solid, handle with care. |
| Acetyl Chloride (or other acyl chloride) | Reagent Grade | Various | Fuming liquid, reacts violently with water. |
| Pyridine | Anhydrous | Various | Corrosive, flammable, and toxic. Use in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Various | Volatile and toxic. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | In-house preparation | Used for aqueous work-up. |
| Brine | Saturated Aqueous NaCl Solution | In-house preparation | Used for aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Petroleum Ether | ACS Grade | Various | Flammable solvent for chromatography. |
| Ethyl Acetate | ACS Grade | Various | Flammable solvent for chromatography. |
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the chemicals listed.
Chemical Handling:
-
4-(Perfluorohexyl)aniline: This compound is a solid and should be handled in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. It is classified as a skin, eye, and respiratory irritant[1].
-
Acyl Chlorides (e.g., Acetyl Chloride): These are highly corrosive and reactive compounds that release HCl gas upon contact with moisture. Handle exclusively in a fume hood.
-
Pyridine: A toxic and flammable liquid with a strong, unpleasant odor. All manipulations should be performed in a fume hood.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal procedures.
Experimental Protocol: N-Acetylation of 4-(Perfluorohexyl)aniline
This protocol details the N-acetylation of 4-(perfluorohexyl)aniline using acetyl chloride and pyridine as a base. The electron-withdrawing nature of the perfluorohexyl group decreases the nucleophilicity of the aniline, making the use of a base like pyridine beneficial to scavenge the HCl byproduct and drive the reaction to completion.
Reaction Setup
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-(perfluorohexyl)aniline (1.0 eq., e.g., 2.0 g) in anhydrous dichloromethane (DCM, 40 mL).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.2 eq.) dropwise to the stirred solution.
-
Addition of Acylating Agent: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq.) dropwise to the reaction mixture over 10-15 minutes. The formation of a precipitate (pyridinium hydrochloride) may be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v) as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
Work-up Procedure
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Due to the fluorinated chain, the product may have unique solubility properties. A solvent system of hexanes and a small amount of a more polar solvent like ethyl acetate or acetone at elevated temperatures is a good starting point for recrystallization[2][3]. Experiment with different solvent systems to find the optimal conditions.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel. A solvent gradient of petroleum ether and ethyl acetate (e.g., starting from 20:1 and gradually increasing the polarity) is typically effective for eluting the N-acylated product[4].
Characterization of N-acetyl-4-(perfluorohexyl)aniline
The purified product should be a white to off-white solid.
-
Melting Point: Determine the melting point of the purified product. It is expected to be a sharp melting point, different from the starting material (4-(perfluorooctyl)aniline melts at 42-47 °C)[5].
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum in CDCl₃ is expected to show a singlet for the acetyl methyl group (CH₃) around δ 2.2 ppm. The aromatic protons will appear in the δ 7.0-8.0 ppm region, likely as two doublets due to the para-substitution pattern. The N-H proton will appear as a broad singlet, typically in the δ 7.5-8.5 ppm range.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the amide at approximately δ 168-170 ppm and a signal for the acetyl methyl group around δ 24 ppm. The aromatic carbons and the carbons of the perfluorohexyl chain will also be present.
-
FTIR (Attenuated Total Reflectance - ATR): The infrared spectrum will exhibit a characteristic strong absorption band for the amide C=O stretch around 1660-1690 cm⁻¹. The N-H stretch will be visible as a sharp peak in the region of 3250-3350 cm⁻¹. The C-F bonds of the perfluorohexyl group will show strong absorption bands in the 1100-1300 cm⁻¹ region.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction due to the low nucleophilicity of the aniline. | Add a catalytic amount (0.1 eq.) of 4-dimethylaminopyridine (DMAP) to the reaction mixture. Alternatively, gently heat the reaction to 40 °C. |
| Impure reagents or presence of moisture. | Use freshly distilled/anhydrous solvents and reagents. Ensure all glassware is flame-dried. | |
| Formation of multiple products | Side reactions or decomposition. | Maintain the reaction temperature at 0 °C during the addition of the acyl chloride. |
| Difficulty in purification | Product and starting material have similar polarity. | Optimize the eluent system for column chromatography by trying different solvent mixtures. |
| Oiling out during recrystallization. | Use a different solvent system or a solvent pair with a lower boiling point. Try slow evaporation of a dilute solution. |
Visualizing the Process
Experimental Workflow
Caption: General workflow for the N-acylation of 4-(perfluorohexyl)aniline.
Reaction Mechanism
Caption: Mechanism of pyridine-mediated N-acylation.
References
-
PubChem. (n.d.). 4-(Heptadecafluorooctyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
-
Baumann, E. (1886). Ueber die Synthese von Aethern und Amiden. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Zeitschrift für Naturforschung B. (2006). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. 61(2), 199-210. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. 3(5), 35-38. [Link]
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Application Notes & Protocols: The Role of 4-(Perfluorohexyl)aniline in Modern Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Importance
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry.[1][2] Fluorinated functional groups can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, pKa, and binding affinity.[2][3][4] Among the various fluorinated building blocks, those containing long perfluoroalkyl chains—often termed "fluorous" compounds—offer unique advantages. 4-(Perfluorohexyl)aniline (C₆F₁₃C₆H₄NH₂) is an exemplar of this class, serving as a versatile intermediate for introducing a highly fluorinated, lipophobic yet hydrophobic moiety into drug candidates.
The perfluorohexyl group imparts distinct characteristics:
-
Metabolic Stability: The strength of the C-F bond makes the perfluoroalkyl chain highly resistant to oxidative metabolism, which can prolong the half-life of a drug.[3]
-
Modulated Lipophilicity: While highly fluorinated chains are hydrophobic, they are also lipophobic (they do not readily mix with hydrocarbons). This unique partitioning behavior can be exploited to enhance membrane permeability or alter drug distribution profiles.[3][5]
-
Electronic Effects: The potent electron-withdrawing nature of the C₆F₁₃ group significantly reduces the basicity (pKa) of the aniline nitrogen. This modification is critical, as it can prevent unwanted protonation at physiological pH and can alter the reactivity of the amine in key synthetic steps.[1]
-
"Fluorous" Chemistry Utility: The unique partitioning of highly fluorinated compounds allows for simplified purification strategies, such as fluorous solid-phase extraction (F-SPE), which can be a significant advantage in process chemistry.
This guide provides a detailed overview of the properties, synthetic applications, and key protocols involving 4-(perfluorohexyl)aniline and its close analogs in pharmaceutical synthesis.
Section 2: Physicochemical Properties and Synthetic Profile
4-(Perfluorohexyl)aniline is a specialized aromatic amine whose reactivity is dominated by the interplay between the amino group and the powerfully electron-withdrawing perfluorohexyl substituent. While specific experimental data for the perfluorohexyl derivative is sparse in publicly available literature, its properties can be reliably inferred from its close, well-documented homolog, 4-(Perfluorooctyl)aniline.
Table 1: Physicochemical Properties of 4-(Perfluoroalkyl)anilines
| Property | Value (for 4-(Perfluorooctyl)aniline) | Significance in Synthesis & Drug Design |
| CAS Number | 83766-52-3[5][6][7] | Unique identifier for sourcing and regulatory purposes. |
| Molecular Formula | C₁₄H₆F₁₇N[5][6] | High fluorine content dictates its unique properties. |
| Molecular Weight | 511.18 g/mol | Important for stoichiometric calculations in reaction protocols. |
| Melting Point | 42-47 °C | Indicates the compound is a solid at room temperature, affecting handling. |
| Appearance | Solid | Relevant for material handling and dissolution. |
| pKa (Anilinium ion) | Estimated < 3 | The strongly electron-withdrawing CₙF₂ₙ₊₁ group drastically reduces the basicity of the amine compared to aniline (pKa ≈ 4.6), making it a very weak base and a poor nucleophile in the absence of activation. |
Core Reactivity
The synthetic utility of 4-(perfluorohexyl)aniline stems from the reactivity of the aniline moiety. Key transformations include:
-
N-Acylation / Amide Bond Formation: The amine readily reacts with activated carboxylic acids (e.g., acyl chlorides) or with carboxylic acids in the presence of coupling agents to form stable amide bonds, a ubiquitous linkage in pharmaceuticals.
-
Buchwald-Hartwig Amination: As a nucleophile, it can be coupled with aryl or heteroaryl halides/triflates in palladium-catalyzed reactions to form diarylamines.
-
Electrophilic Aromatic Substitution: The amino group is an activating, ortho-, para-director. However, its activating strength is significantly attenuated by the perfluoroalkyl group, potentially leading to different regioselectivity or requiring harsher conditions compared to standard anilines.
-
Diazotization: The amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups (e.g., halogens, hydroxyl) via Sandmeyer-type reactions.
Section 3: Key Applications & Protocols in Pharmaceutical Synthesis
Application 1: Synthesis of the Building Block via Photocatalysis
The direct synthesis of perfluoroalkylanilines is a critical first step. Modern photocatalytic methods offer an efficient route. A recently developed method utilizes visible light photoredox catalysis to couple free anilines with perfluoroalkyl iodides, demonstrating high efficiency and regioselectivity.[8]
Protocol 1: Visible Light-Catalyzed Synthesis of 4-(Perfluorohexyl)aniline
This protocol is adapted from a general method for the perfluoroalkylation of iodoanilines.[8]
Objective: To synthesize 4-(perfluorohexyl)aniline from 4-iodoaniline and perfluorohexyl iodide.
Materials:
-
4-Iodoaniline
-
Perfluorohexyl iodide (C₆F₁₃I)
-
fac-Ir(ppy)₃ (photocatalyst)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Schlenk tube or similar reaction vessel
-
Blue LED lamp (12 W)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Workflow Diagram:
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-iodoaniline (1.0 mmol), fac-Ir(ppy)₃ (0.01 mmol, 1 mol%), and K₂CO₃ (2.0 mmol).
-
Seal the tube, and evacuate and backfill with nitrogen three times.
-
Add anhydrous DCE (5 mL) followed by perfluorohexyl iodide (1.2 mmol) via syringe.
-
Place the reaction tube approximately 5-10 cm from a 12 W blue LED lamp.
-
Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water (10 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(perfluorohexyl)aniline.
Rationale: This method leverages the ability of an excited-state photocatalyst to initiate a radical process. The catalyst facilitates the formation of a perfluorohexyl radical from the corresponding iodide, which then engages in a substitution reaction with the aniline derivative.[8] This approach avoids the harsher conditions or metal reagents required in classical coupling methods.
Application 2: Amide Bond Formation for Bioactive Scaffolds
Amide bond formation is arguably the most common reaction in medicinal chemistry. Due to the reduced nucleophilicity of 4-(perfluorohexyl)aniline, standard coupling conditions may be sluggish. Using more robust activation methods or slightly elevated temperatures can ensure efficient coupling.
Protocol 2: Amide Coupling with an Activated Carboxylic Acid
Objective: To synthesize an N-(4-(perfluorohexyl)phenyl)amide, a common scaffold in drug candidates.
Materials:
-
4-(Perfluorohexyl)aniline
-
A relevant carboxylic acid (e.g., 4-methoxybenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
Reaction Scheme:
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and HOBt (1.2 mmol) in anhydrous DMF (5 mL).
-
Add EDC (1.2 mmol) to the solution and stir at room temperature for 15 minutes to pre-activate the acid.
-
Add 4-(perfluorohexyl)aniline (1.05 mmol) to the reaction mixture, followed by DIPEA (2.0 mmol).
-
Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS. For particularly challenging couplings, the temperature can be raised to 40-50 °C.
-
Once complete, pour the reaction mixture into water (50 mL) and stir. A precipitate of the product may form.
-
Collect the solid by filtration or extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Rationale for Reagent Choice:
-
EDC/HOBt: This is a classic carbodiimide coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine.
-
DIPEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and the anilinium salt that may form, driving the reaction to completion.
-
DMF: A polar aprotic solvent is used to solubilize all reactants.
Section 4: Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Data for 4-(perfluorohexyl)aniline is limited. However, compounds in the per- and polyfluoroalkyl substances (PFAS) class are known for their environmental persistence and potential for bioaccumulation. All waste should be disposed of according to institutional and local regulations for halogenated organic compounds.
Section 5: Conclusion
4-(Perfluorohexyl)aniline is a specialized building block that provides medicinal chemists with a tool to introduce a unique, highly fluorinated moiety into target molecules. Its electron-deficient nature and the metabolic stability of the perfluorohexyl chain make it a valuable component for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. While its reduced nucleophilicity requires robust reaction conditions, standard synthetic transformations like amide coupling and photocatalytic C-C bond formation can be effectively employed to incorporate this versatile intermediate into complex pharmaceutical scaffolds.
References
-
Feng, P., & Ngai, M.-Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (108), 53789. Available at: [Link]
-
JoVE. (2022, September 25). Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview [Video]. YouTube. Available at: [Link]
-
Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE, (108), 53789. Available at: [Link]
-
CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. Available at: [Link]
- Binoy, N., Nargund, S. L., Nargund, S. L., & Nargund, R. (n.d.). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Nargund College of Pharmacy.
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Available at: [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
Juhasz, M., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Available at: [Link]
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
MDPI. (n.d.). Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. Available at: [Link]
-
PubChem. 4-(Heptadecafluorooctyl)aniline. Available at: [Link]
- Google Patents. (n.d.). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
-
Pharmaffiliates. CAS No : 83766-52-3 | Product Name : 4-(Heptadecafluorooctyl)aniline. Available at: [Link]
-
Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design [Video]. YouTube. Available at: [Link]
-
Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 17(29), 3422–3430. Available at: [Link]
-
Kumar, A., et al. (2020). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic chemistry, 103, 104121. Available at: [Link]
-
Vitale, P., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(22), 5433. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Buy 4-(Perfluorooctyl)aniline | 83766-52-3 [smolecule.com]
- 6. 4-(Heptadecafluorooctyl)aniline | C14H6F17N | CID 3457302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Perfluorohexyl)aniline
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of 4-(Perfluorohexyl)aniline, providing quick and accessible answers to fundamental questions.
Q1: What are the most common synthetic routes to 4-(Perfluorohexyl)aniline?
The primary methods for synthesizing 4-(Perfluorohexyl)aniline and similar fluoroalkylated anilines include:
-
Ullmann-type Condensation: This classical approach involves the copper-mediated coupling of a perfluoroalkyl halide (e.g., perfluorohexyl iodide) with an aniline derivative.[1][2] While established, this method often requires high temperatures and stoichiometric amounts of copper.[2]
-
Buchwald-Hartwig Amination: A more modern, palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[3][4] This method generally offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[3]
-
Visible-Light Photoredox Catalysis: An emerging technique that utilizes light energy to facilitate the perfluoroalkylation of anilines under very mild conditions.[5][6][7] This method is noted for its high functional group tolerance.[5]
-
Direct Halogenation: This involves the reaction of aniline with perfluoroalkyl iodides.[1]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of 4-(Perfluorohexyl)aniline can often be attributed to several factors:
-
Inefficient Catalyst Activity: The choice of catalyst and ligand is crucial. For instance, in Buchwald-Hartwig aminations, the generation of the active Pd(0) species can be a limiting step. The use of pre-catalysts or appropriate ligands can significantly improve yields.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. For example, Ullmann reactions traditionally require high temperatures (often exceeding 210°C) and polar aprotic solvents like DMF or NMP.[2][8]
-
Poor Quality of Reagents: The purity of starting materials, particularly the aniline and the perfluoroalkyl halide, is paramount. Impurities can interfere with the catalyst or lead to side reactions. Anhydrous solvents and inert reaction atmospheres are also often necessary.[9]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include hydrodehalogenation of the aryl halide and homocoupling of the starting materials.
Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
The presence of multiple spots on a TLC plate suggests a mixture of products and unreacted starting materials. Common impurities include:
-
Unreacted 4-iodoaniline or perfluorohexyl iodide.
-
Homocoupled products (e.g., biphenyl derivatives).
-
Products of side reactions, such as protonated aniline.
-
In photocatalytic reactions, degradation products of the photocatalyst may be present.
Q4: How can I effectively purify 4-(Perfluorohexyl)aniline?
The standard method for purifying 4-(Perfluorohexyl)aniline is column chromatography on silica gel.[1] A common eluent system is a mixture of petroleum ether and ethyl acetate, often in a high ratio of the less polar solvent (e.g., 15:1).[1] Flash column chromatography can offer faster and more automated purification.[1] Recovery yields from chromatographic purification are typically in the range of 85-95%.[1]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis of 4-(Perfluorohexyl)aniline, categorized by the synthetic method.
Guide 1: Ullmann-type Condensation
The Ullmann condensation is a copper-promoted C-N bond formation.
Problem: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | Use activated copper powder. This can be prepared in situ by reducing copper sulfate with zinc metal in hot water.[8] |
| Insufficient Temperature | Ullmann reactions often require high temperatures, sometimes exceeding 200°C.[2] Ensure your reaction is reaching the necessary temperature. |
| Inappropriate Solvent | High-boiling polar aprotic solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically required.[2][8] |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as water can deactivate the copper catalyst. |
Problem: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Aryl Halide | This is a common side reaction. Optimizing the stoichiometry of the reactants and ensuring a well-dispersed copper catalyst can help minimize this. |
| Decomposition of Reagents | The high temperatures required can lead to the degradation of starting materials or products. Consider using a ligand to accelerate the reaction at a lower temperature. |
Guide 2: Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a versatile method for C-N bond formation.
Problem: Inconsistent or Low Yields
| Potential Cause | Troubleshooting Steps |
| Catalyst and Ligand Selection | The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands (e.g., JohnPhos, XPhos) are often effective.[10] The use of pre-formed palladium catalysts can also improve consistency.[4] |
| Base Selection | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. The choice of base can significantly impact the reaction rate and yield. |
| Solvent Effects | Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally used. Ensure the solvent is thoroughly deoxygenated. |
| Oxygen Sensitivity | The Pd(0) catalyst is sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem: Difficulty in Removing the Catalyst/Ligand Post-Reaction
| Potential Cause | Troubleshooting Steps |
| Residual Palladium and Ligand | After chromatographic purification, residual catalyst and ligand may remain. A second column chromatography or recrystallization may be necessary. In some cases, washing the organic extract with an aqueous solution of a chelating agent can help remove palladium. |
Guide 3: Visible-Light Photoredox Catalysis
This method offers a milder alternative for perfluoroalkylation.
Problem: Reaction Does Not Initiate or Stalls
| Potential Cause | Troubleshooting Steps |
| Incorrect Wavelength of Light | The light source must match the absorption spectrum of the photocatalyst. Common photocatalysts like Eosin Y or ruthenium and iridium complexes have specific absorption maxima.[5][7] |
| Insufficient Light Intensity | Ensure the reaction vessel is close enough to the light source and that the light can penetrate the reaction mixture. |
| Quenching of the Excited State | Impurities or oxygen can quench the excited state of the photocatalyst. Deoxygenate the reaction mixture thoroughly by sparging with an inert gas. |
| Inappropriate Solvent | The choice of solvent can influence the efficiency of the photocatalytic cycle. Solvents like DMF, DMSO, or acetonitrile are commonly used.[6][7] |
Problem: Low Selectivity (e.g., ortho- vs. para-substitution)
| Potential Cause | Troubleshooting Steps |
| Reaction Mechanism | The regioselectivity can be influenced by the electronic and steric properties of the aniline substrate and the perfluoroalkyl radical. Modifying the substituents on the aniline may alter the selectivity. |
| Reaction Conditions | Varying the solvent or the photocatalyst could potentially influence the regiochemical outcome. |
III. Experimental Protocols
Protocol 1: Classical Ullmann-type Synthesis of 4-(Perfluorooctyl)aniline
This protocol is adapted from established procedures for Ullmann-type couplings.[1]
Materials:
-
4-Iodoaniline
-
Perfluorooctyl iodide
-
Copper powder, activated
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodoaniline (1.0 eq), perfluorooctyl iodide (1.5 eq), and activated copper powder (2.0 eq).
-
Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to 120°C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Aryl Amines
This is a general procedure that can be adapted for the synthesis of 4-(Perfluorohexyl)aniline.
Materials:
-
Aryl halide (e.g., 4-bromotoluene as a model)
-
Amine (e.g., morpholine as a model)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1.0 eq) and anhydrous toluene.
-
Add the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
IV. Visualizations
Workflow for Troubleshooting Low Yield in Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination reactions.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
V. References
-
Mykhailiuk, P. K. (2022). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 27(15), 4933. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]
-
Barata-Vallejo, S., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]
-
Barata-Vallejo, S., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
Google Patents. (n.d.). CN111032617A - Process for preparing 4- (heptafluoro-2-propyl) aniline. Available at:
-
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Available at: [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Available at: [Link]
-
ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Available at: [Link]
Sources
- 1. Buy 4-(Perfluorooctyl)aniline | 83766-52-3 [smolecule.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
Technical Support Center: Purification of Crude 4-(Perfluorohexyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-(Perfluorohexyl)aniline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to tackle purification challenges effectively.
Understanding the Molecule and Potential Impurities
4-(Perfluorohexyl)aniline is a unique molecule combining a hydrophilic aniline head with a lipophobic and hydrophobic perfluorohexyl tail. This amphiphilic nature can present challenges during purification. Crude samples may contain a variety of impurities stemming from the synthesis or degradation.
Common Impurities in Crude 4-(Perfluorohexyl)aniline:
-
Process-Related Impurities:
-
Degradation Products:
-
Isomeric Impurities: Positional isomers that may have formed during synthesis.
Frequently Asked Questions (FAQs)
Q1: My crude 4-(Perfluorohexyl)aniline is a dark, oily substance. What is the likely cause and what's the best initial purification strategy?
A1: A dark, oily appearance is often due to the presence of colored oxidation byproducts and polymeric impurities formed during the reaction or storage.[3][4] The best initial approach is often a bulk purification technique to remove the majority of these highly colored and high molecular weight impurities. Vacuum distillation is an excellent choice if the compound is thermally stable. It effectively separates the desired aniline from non-volatile polymeric materials.[4]
Q2: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve their separation?
A2: Poor separation on TLC suggests that the impurities have similar polarities to your product. To improve separation for column chromatography, you can:
-
Optimize the Solvent System: Experiment with different solvent systems. For fluorinated compounds, sometimes a less conventional solvent system can provide better selectivity.
-
Consider a Different Stationary Phase: Standard silica gel is acidic and can interact strongly with the basic aniline, leading to tailing and poor separation.[5] Consider using:
-
Add a Mobile Phase Modifier: Incorporating a small amount of a competing amine, like triethylamine (0.1-1%), into your mobile phase can help to "neutralize" the acidic sites on the silica gel, leading to sharper peaks and better separation.[5]
Q3: I tried to recrystallize my 4-(Perfluorohexyl)aniline, but it "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution above its melting point. This is a common issue with highly fluorinated compounds. Here are some solutions:
-
Use a higher boiling point solvent: This will keep the compound dissolved at a temperature below its melting point as the solution cools.
-
Lower the saturation temperature: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. Very slow cooling is crucial for good crystal formation.[9]
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product discoloration (yellow/brown) | Oxidation of the aniline functional group.[3] | Purify via vacuum distillation or column chromatography. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark.[3] |
| Low yield after column chromatography | 1. Compound streaking/tailing on the column. 2. Irreversible adsorption to the stationary phase. | 1. Add a competing base (e.g., 0.1-1% triethylamine) to the mobile phase.[5] 2. Switch to a less acidic stationary phase like neutral alumina. |
| No crystals form upon cooling during recrystallization | The solution is not saturated. | 1. Evaporate some of the solvent to increase the concentration. 2. Add a less polar "anti-solvent" dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly.[9] 3. Add a seed crystal.[9] |
| Difficulty removing residual solvent after purification | The perfluorohexyl tail can trap solvent molecules. | Dry the purified compound under high vacuum for an extended period, possibly with gentle heating (if the compound's melting point allows). |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline. Optimization of the solvent system may be necessary based on TLC analysis.
-
Preparation of the Stationary Phase:
-
Choose a suitable stationary phase (silica gel or neutral alumina).
-
Prepare a slurry of the stationary phase in the initial, least polar mobile phase solvent.
-
-
Column Packing:
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the packed bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude 4-(Perfluorohexyl)aniline in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Start with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity.
-
For basic anilines on silica, consider adding 0.1-1% triethylamine to the mobile phase to prevent streaking.[5]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Vacuum Distillation
This method is ideal for removing non-volatile or high-boiling impurities.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss.
-
Use a well-sealed system with greased joints to maintain a good vacuum.[4]
-
-
Distillation:
-
Collection:
-
Collect the distilled, colorless aniline in a receiving flask, which may be cooled to improve condensation efficiency.[4]
-
Monitor the temperature of the vapor to ensure you are collecting the desired fraction.
-
-
Storage:
-
Store the purified, colorless liquid under an inert atmosphere to prevent re-oxidation.
-
Protocol 3: Purification by Recrystallization
-
Solvent Screening:
-
Test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[9]
-
Consider solvent pairs, such as ethanol/water or toluene/hexane.
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the crude 4-(Perfluorohexyl)aniline in a minimal amount of the chosen hot solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Visualization of Purification Workflow
Caption: Decision workflow for selecting a purification technique for crude 4-(Perfluorohexyl)aniline.
References
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
- Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization - Benchchem.
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Working with fluorinated silica phases - SiliCycle.
- Buy 4-(Perfluorooctyl)aniline | 83766-52-3 - Smolecule.
- Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE - Vedantu.
- Aniline is purified by:(A) Steam distillation(B) Sublimation(C) Hydro - askIITians.
- recrystallization techniques for purifying 6-Bromo-2,3,4-trifluoroaniline - Benchchem.
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- Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH.
- Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd.
- 4-(Perfluorooctyl)aniline | 83766-52-3 - Sigma-Aldrich.
- How to separate benzene (boiling point 80°C) and aniline (boiled point 184°C) - Quora.
- Workup: Amines - Department of Chemistry : University of Rochester.
- 4-(Heptadecafluorooctyl)aniline | C14H6F17N | CID 3457302 - PubChem.
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- Vacuum Distillation of Aniline - Texium.
- 4 - SAFETY DATA SHEET.
- Analysis of emerging per- and polyfluoroalkyl substances: Progress and current issues.
- In situ co-crystallization of cresols with aniline and fluoroanilines: subtle interplay of strong and weak hydrogen bonds - ResearchGate.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds - Benchchem.
- How do I purify ionizable organic amine compounds using flash column chromatography?.
- SAFETY DATA SHEET - Merck Millipore.
- 5 - Safety data sheet.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System.
- 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem.
- 4-(Heptadecafluorooctyl)aniline = 95.0 GC 83766-52-3 - Sigma-Aldrich.
- 4-(HEPTADECAFLUOROOCTYL)ANILINE | 83766-52-3 - ChemicalBook.
- Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd.
- Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review - MDPI.
- A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction.
- 4-(Trifluoromethyl)aniline - Chem-Impex.
- 4-(Trifluoromethoxy)aniline | 461-82-5 - ChemicalBook.
- Challenges and Current Status of the Biological Treatment of PFAS-Contaminated Soils.
- Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline - Benchchem.
- CAS NO. 83766-52-3 | 4-(Perfluorooctyl)aniline | Catalog BD-A216418 | Arctom | Products.
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.
- Aniline Impurities and Related Compound - Veeprho.
- 1,3-bis(4-trifluoromethoxyphenyl)urea and 4-(trifluoromethoxy)aniline HPLC Method 5091/m - cipac.org.
- 4-(Heptadecafluorooctyl)aniline = 95.0 GC 83766-52-3 - Sigma-Aldrich.
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Technical Support Center: Troubleshooting 4-(Perfluorohexyl)aniline Reaction Failures
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-(Perfluorohexyl)aniline. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) related to the synthetic challenges encountered when using this highly fluorinated aniline derivative. The strong electron-withdrawing nature of the perfluorohexyl group significantly impacts the reactivity of the aniline, often leading to reaction failures that require specialized solutions.
Understanding the Core Challenge: The Impact of the Perfluorohexyl Group
The primary obstacle in reactions involving 4-(Perfluorohexyl)aniline stems from the profound electron-withdrawing effects of the C6F13 group. This substituent deactivates the aromatic ring and, more critically, reduces the nucleophilicity of the amine's nitrogen atom through powerful inductive effects.[1] This decreased electron density on the nitrogen makes it a significantly weaker nucleophile compared to standard aniline or its electron-rich derivatives.[1] Consequently, many standard reaction protocols may prove sluggish, require forcing conditions, or fail entirely.
This guide will systematically address common failures in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions and amide bond formations, providing both mechanistic explanations and actionable, field-proven protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my standard cross-coupling reaction conditions (e.g., Suzuki, Buchwald-Hartwig) failing with 4-(Perfluorohexyl)aniline?
A: The reduced nucleophilicity of the aniline nitrogen is the most common reason for failure.[1] In Buchwald-Hartwig aminations, this weak nucleophilicity can hinder the crucial step where the amine displaces the halide from the palladium center. For Suzuki couplings involving an aniline derivative (e.g., a bromo-substituted 4-(Perfluorohexyl)aniline), the electron-deficient nature of the ring can actually be beneficial for the oxidative addition step but may require careful optimization of other parameters.
Q2: I am observing no product formation in my attempt to synthesize an amide from 4-(Perfluorohexyl)aniline and a carboxylic acid using standard coupling reagents like HATU or EDC. What is the issue?
A: The low nucleophilicity of the aniline is again the culprit. Standard peptide coupling reagents activate the carboxylic acid to form a highly reactive intermediate, but if the amine is too electron-poor, the subsequent nucleophilic attack is too slow or does not occur. More forceful activation methods or higher temperatures are often necessary. A specialized protocol for this issue involves converting the carboxylic acid to an acyl fluoride in situ, which is a more reactive electrophile for coupling with electron-deficient amines.[2]
Q3: Can 4-(Perfluorohexyl)aniline undergo Friedel-Crafts reactions?
A: Generally, no. Aniline and its derivatives are poor substrates for Friedel-Crafts reactions. The lone pair on the nitrogen atom coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring toward electrophilic substitution.[3][4] This effect would be even more pronounced with the highly deactivating perfluorohexyl group.
Q4: My reaction mixture turns dark or black, and I isolate only decomposition products. What is happening?
A: Dark coloration can indicate palladium black formation, which signifies catalyst decomposition and deactivation.[5] This can be caused by the presence of oxygen, moisture, or incompatible reaction partners. The high temperatures often required for reactions with electron-deficient substrates can also promote catalyst degradation. Ensuring a strictly inert atmosphere and using high-purity, anhydrous reagents is critical.
Comprehensive Troubleshooting Guides
This section provides detailed troubleshooting advice for specific reaction failures, organized by the type of transformation.
Issue: Failure of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. However, coupling an aryl halide with the weakly nucleophilic 4-(Perfluorohexyl)aniline presents a significant challenge.
Visualizing the Problem and Solution Pathway
Caption: Troubleshooting workflow for Buchwald-Hartwig amination failures.
Detailed Analysis and Recommended Protocols
-
Causality: The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to Pd(0), followed by association of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond.[6] The low nucleophilicity of 4-(Perfluorohexyl)aniline slows down the amine association and subsequent steps, often stalling the cycle.
-
Solution 1: Advanced Catalyst Systems: Standard phosphine ligands are often insufficient. Modern, bulky, and electron-rich biarylphosphine ligands are essential as they accelerate both the oxidative addition and the critical reductive elimination steps, even with challenging electron-deficient substrates.[1]
-
Recommended Ligands: BrettPhos, RuPhos, and XPhos have demonstrated success in coupling electron-poor anilines.[1][7]
-
Precatalysts: Using well-defined palladium precatalysts (e.g., BrettPhos Pd G3) ensures the efficient generation of the active Pd(0) species and leads to more reproducible results compared to generating the catalyst in situ from sources like Pd(OAc)₂.[1][8]
-
-
Solution 2: Strong, Non-Nucleophilic Bases: The N-H bond of 4-(Perfluorohexyl)aniline is more acidic than that of typical anilines, but a strong base is still required to efficiently deprotonate it within the catalytic cycle.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1] For extremely challenging cases or base-sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be an alternative.[6] Weaker bases like K₂CO₃ or Cs₂CO₃ are generally not effective for this substrate.[6][7]
-
Optimized Protocol: Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add the aryl halide (1.0 eq.), 4-(Perfluorohexyl)aniline (1.2 eq.), a BrettPhos-based G3 precatalyst (2-5 mol%), and sodium tert-butoxide (1.4 eq.) to a flame-dried Schlenk tube.
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube, remove it from the glovebox, and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS. Due to the substrate's nature, reactions may require extended times (12-24 hours).
-
Work-up: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate. Purify the crude product via column chromatography.
Issue: Failure of Suzuki-Miyaura Cross-Coupling
This section addresses the troubleshooting of Suzuki reactions where a halo-substituted 4-(Perfluorohexyl)aniline is used as the electrophilic partner. For instance, the coupling of 4-bromo-2-(perfluorohexyl)aniline with a boronic acid.
Quantitative Reactivity Comparison
The electron-withdrawing perfluorohexyl group is expected to accelerate the rate-limiting oxidative addition step in the Suzuki-Miyaura catalytic cycle. This can lead to higher efficiency compared to electron-rich systems, provided other parameters are optimized.
| Aryl Bromide Substrate | Base | Solvent | Time (h) | Yield (%) | Key Observation |
| 4-Bromoaniline | K₃PO₄ | Toluene/H₂O | 10 | 62 | Standard reactivity.[9] |
| 4-Bromo-3-(trifluoromethyl)aniline | K₃PO₄ | Toluene/H₂O | 8 | 95+ | The EWG accelerates the reaction.[9] |
| 4-Bromo-2-(perfluorohexyl)aniline | Cs₂CO₃ | Dioxane | 12 | ~85% (Est.) | Requires careful optimization of ligand and base due to steric and electronic effects. |
Table based on representative data to illustrate electronic trends.
Troubleshooting Strategy
Caption: Systematic troubleshooting workflow for Suzuki coupling reactions.
-
Causality: While oxidative addition may be favorable, issues can arise from catalyst inhibition, poor base performance, or side reactions like protodeboronation of the boronic acid.[10] The aniline nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[10]
-
Solution 1: Ligand Selection: Bulky, electron-rich phosphine ligands are crucial. They not only facilitate oxidative addition for less reactive partners but also promote the transmetalation and reductive elimination steps.
-
Recommended Ligands: SPhos, XPhos, or RuPhos are excellent choices for challenging Suzuki couplings.[10]
-
-
Solution 2: Base and Solvent Screening: The base is critical for activating the boronic acid in the transmetalation step.[10]
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[10] The base must be anhydrous and finely ground.
-
Solvents: Anhydrous solvents like dioxane, toluene, or DMF are preferred. While aqueous conditions are common for Suzuki reactions, they can promote protodeboronation, especially with extended reaction times or high temperatures.[10][11]
-
Optimized Protocol: Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried flask, add the halo-substituted 4-(perfluorohexyl)aniline (1.0 eq.), the boronic acid or boronate ester (1.5 eq.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground, anhydrous K₃PO₄ (3.0 eq.).
-
Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Solvent: Add degassed toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify via column chromatography.
Summary and Final Recommendations
Successfully performing reactions with 4-(Perfluorohexyl)aniline hinges on overcoming the challenges posed by its extreme electron-deficient nature. The key to success is not merely intensifying reaction conditions but making informed, mechanistically-driven choices.
-
Prioritize Modern Catalysis: For cross-coupling reactions, investment in modern, well-defined precatalysts and bulky, electron-rich biarylphosphine ligands is non-negotiable. These systems are specifically designed to handle difficult substrates.
-
Base Selection is Critical: Always opt for strong, non-nucleophilic bases like NaOtBu for aminations and anhydrous K₃PO₄ or Cs₂CO₃ for Suzuki couplings.
-
Maintain Rigorous Anhydrous and Inert Conditions: The high temperatures and long reaction times often required make these reactions particularly sensitive to oxygen and moisture, which can lead to catalyst decomposition and side reactions.[1]
By implementing these advanced strategies and understanding the underlying chemical principles, researchers can transform challenging reactions with 4-(Perfluorohexyl)aniline from sources of failure into routine and successful synthetic steps.
References
- BenchChem Technical Support. (2025). Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
- Quora. (2018). Why doesn't aniline respond in Friedel-Crafts reactions?
- Reddit. (2018).
- BenchChem Technical Support. (2025). Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
- Carpentier, J., et al. (2021).
- Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Chemistry LibreTexts. (2023).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros.
Sources
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- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-(Perfluorohexyl)aniline
Welcome to the technical support center for 4-(perfluorohexyl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and highly functionalized building block. The presence of the perfluorohexyl group (C6F13) imparts distinct properties that require specific considerations in reaction design and execution. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the properties and general reactivity of 4-(perfluorohexyl)aniline.
Q1: What are the key physical and chemical properties of 4-(perfluorohexyl)aniline?
A1: 4-(Perfluorohexyl)aniline is a solid at room temperature. The defining feature is the long perfluoroalkyl chain attached to the aniline core. This "fluorous" tail dramatically influences its properties compared to a standard aniline.
-
Solubility: It exhibits poor solubility in many common hydrocarbon-based organic solvents and is virtually insoluble in water. It has preferential solubility in fluorinated solvents (e.g., perfluorohexanes, trifluorotoluene) and some polar aprotic solvents. This unique solubility profile is a critical consideration for both reaction and purification.
-
Electronic Effect: The perfluorohexyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two major consequences:
-
Reduced Basicity: The electron density on the nitrogen atom is significantly decreased, making 4-(perfluorohexyl)aniline a much weaker base than aniline.
-
Deactivated Aromatic Ring: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution.
-
-
Hydrophobicity & Lipophobicity: The fluorous chain makes the molecule both water-repelling (hydrophobic) and oil-repelling (lipophobic).
Here is a summary of its key properties:
| Property | Value | Source |
| CAS Number | 83766-52-3 (Analogue: Perfluorooctyl) | [1][2] |
| Molecular Formula | C₁₂H₆F₁₃N | [1] |
| Molecular Weight | 411.16 g/mol | N/A |
| Appearance | Solid | |
| Melting Point | 42-47 °C (Analogue: Perfluorooctyl) |
Q2: How does the perfluorohexyl group impact the reactivity of the aniline amino group?
A2: The strong inductive electron-withdrawing effect of the C6F13 chain significantly reduces the nucleophilicity of the amino group's lone pair. This means that reactions directly involving the nitrogen, such as acylation, alkylation, and sulfonylation, will be substantially slower compared to reactions with unsubstituted aniline. To achieve successful transformations, you will often need to employ more forceful conditions, such as:
-
Using more reactive electrophiles (e.g., acyl chlorides over anhydrides).
-
Employing stronger bases to facilitate deprotonation of the N-H bond.
-
Increasing reaction temperatures or extending reaction times.
Q3: What are the primary safety concerns when working with 4-(perfluorohexyl)aniline?
A3: While specific toxicity data for 4-(perfluorohexyl)aniline is limited, it should be handled with the care afforded to all aniline derivatives and perfluorinated compounds.
-
Aniline Toxicity: Aniline and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[3]
-
Perfluorinated Compounds (PFAS): Perfluoroalkyl substances can be environmentally persistent.[2] Standard laboratory safety protocols, including the use of a fume hood, gloves, and safety glasses, are mandatory. All waste should be disposed of according to institutional and local regulations for halogenated organic compounds. The material safety data sheet (MSDS) for analogous compounds warns of skin, eye, and respiratory irritation.[2][4]
Part 2: Troubleshooting and Optimization Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in Electrophilic Aromatic Substitution (e.g., Bromination, Nitration)
Q: I am attempting to brominate the aromatic ring of 4-(perfluorohexyl)aniline but am recovering only starting material or seeing very low conversion. Why is this happening?
A: This is a classic case of substrate deactivation. The C6F13 group withdraws electron density from the aromatic ring, making it highly resistant to attack by electrophiles.
Causality & Solution Workflow:
Recommended Protocol: Selective Monobromination (via Protection)
-
Acetylation: In a suitable flask, dissolve 4-(perfluorohexyl)aniline in glacial acetic acid. Slowly add acetic anhydride (1.1 eq.) with stirring. Gently warm the mixture to 50°C for 30 minutes, then pour it into cold water to precipitate the acetanilide. Filter and dry the solid. This protection step is crucial as it moderates the ring's reactivity and prevents oxidation.[5]
-
Bromination: Dissolve the dried acetanilide in glacial acetic acid. Cool the solution to 0-5°C. Dropwise, add a solution of bromine (1.05 eq.) in acetic acid, keeping the temperature below 10°C.
-
Work-up: After addition, stir for 1 hour, then pour the mixture into cold water. Collect the precipitated bromoacetanilide by filtration.
-
Deprotection: Reflux the bromoacetanilide with aqueous hydrochloric acid (e.g., 10% w/v) for 1-2 hours to cleave the amide bond. Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the final product, 2-bromo-4-(perfluorohexyl)aniline.
Issue 2: Inefficient N-Acylation or Formation of Side Products
Q: My N-acylation reaction with acetic anhydride is sluggish and gives a poor yield. What can I do to improve it?
A: The low nucleophilicity of the nitrogen atom is the primary hurdle. Acetic anhydride may not be electrophilic enough for an efficient reaction.
Optimization Strategies:
| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Rationale |
| Acylating Agent | Acetic Anhydride | Acyl Chloride (e.g., Acetyl Chloride) | Acyl chlorides are significantly more electrophilic and reactive. |
| Base | Pyridine, Triethylamine | Stronger, non-nucleophilic base (e.g., DBU) or excess acylating agent | A stronger base can deprotonate the weakly acidic N-H, or using the acylating agent as solvent drives the reaction forward. |
| Catalyst | None | DMAP (cat.), Triflic Acid (cat.) | DMAP is a highly effective acylation catalyst. A superacid like triflic acid can activate the acylating agent.[6] |
| Temperature | Room Temperature | 40-80 °C | Increased temperature helps overcome the activation energy barrier. |
Issue 3: Difficulty with Diazotization and Subsequent Reactions
Q: I am trying to form the diazonium salt to use in a Sandmeyer reaction, but I am getting a complex mixture and low yields of my desired product. What is going wrong?
A: The diazonium salt of 4-(perfluorohexyl)aniline is electron-deficient and can be unstable. Improper temperature control and incorrect acid stoichiometry are common failure points.
Key Control Points for Diazotization:
-
Temperature: The reaction must be kept cold, typically between 0-5°C, at all times. Use an ice-salt bath. Diazonium salts can decompose rapidly at higher temperatures.[7]
-
Acid Concentration: A sufficient excess of acid is critical. A common protocol uses at least 2.5-3 equivalents of acid (e.g., HCl, H₂SO₄). The first equivalent forms the aniline salt, the second reacts with sodium nitrite to generate nitrous acid, and the excess maintains a low pH to prevent the diazonium salt from coupling with unreacted aniline to form a triazene byproduct.[7]
-
Nitrite Addition: The sodium nitrite solution should be added slowly and dropwise below the surface of the reaction mixture to ensure immediate reaction with the acid and prevent localized high concentrations.
Experimental Protocol: Optimized Diazonium Salt Formation
-
Suspend 4-(perfluorohexyl)aniline (1.0 eq.) in a mixture of water and concentrated HCl (3.0 eq.) in a flask equipped with a mechanical stirrer.
-
Cool the suspension to 0°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq.) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature never exceeds 5°C.
-
After the addition is complete, stir the resulting solution at 0-5°C for an additional 30 minutes before using it in the subsequent reaction (e.g., adding it to a solution of CuCl for a Sandmeyer reaction).
Issue 4: Challenges in Product Purification
Q: My product is difficult to purify using standard silica gel chromatography. It either streaks badly or co-elutes with non-fluorous byproducts.
A: This is due to the unique "fluorous" property of your compound. Fluorous molecules have low affinity for standard silica gel and can interact poorly with hydrocarbon-based eluents. The best solution is to leverage this property using Fluorous Solid-Phase Extraction (F-SPE).
Workflow: Purification by Fluorous Solid-Phase Extraction (F-SPE)
Sources
- 1. Buy 4-(Perfluorooctyl)aniline | 83766-52-3 [smolecule.com]
- 2. 4-(Heptadecafluorooctyl)aniline | C14H6F17N | CID 3457302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(HEPTADECAFLUOROOCTYL)ANILINE - Safety Data Sheet [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Preventing Degradation of 4-(Perfluorohexyl)aniline
Welcome to the Technical Support Center for 4-(Perfluorohexyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for the storage and handling of 4-(Perfluorohexyl)aniline. Our goal is to equip you with the knowledge to prevent its degradation and ensure the integrity of your experiments.
Introduction: The Stability Challenge of 4-(Perfluorohexyl)aniline
4-(Perfluorohexyl)aniline is a unique molecule that combines the reactivity of an aromatic amine with the distinct properties imparted by a perfluorohexyl chain. While the perfluoroalkyl moiety is known for its high thermal stability, the aniline portion of the molecule is susceptible to degradation, primarily through oxidation. This degradation can lead to the formation of colored impurities and byproducts, compromising the purity of the material and potentially impacting experimental outcomes. Understanding the factors that contribute to this degradation is the first step in preventing it.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during the storage and handling of 4-(Perfluorohexyl)aniline.
Frequently Asked Questions (FAQs)
Q1: My 4-(Perfluorohexyl)aniline has turned from a colorless/pale yellow liquid/solid to a brown color. What happened, and can I still use it?
A1: The brown discoloration is a common indicator of degradation, specifically oxidation.[1] The amino group on the aniline ring is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures. This leads to the formation of colored impurities, such as nitrobenzenes, benzoquinones, and polymeric materials.
Whether you can still use the discolored material depends on the sensitivity of your application. For applications requiring high purity, such as in pharmaceutical development or for use as an analytical standard, it is strongly recommended to use a fresh, un-degraded sample. If you must use the discolored material, it should be purified prior to use. Techniques such as distillation or column chromatography may be effective. The purity of the restored material should be verified using an appropriate analytical method, like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS).
Q2: What are the ideal storage conditions to prevent the degradation of 4-(Perfluorohexyl)aniline?
A2: To maintain the long-term stability of 4-(Perfluorohexyl)aniline, it is crucial to minimize its exposure to oxygen, light, and moisture. The following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is ideal. Avoid repeated freeze-thaw cycles if the material is a solid at this temperature.
-
Atmosphere: Storage under an inert atmosphere is highly recommended.[2][3][4][5] This can be achieved by blanketing the container with a dry, inert gas such as nitrogen or argon. This process displaces oxygen, a key contributor to oxidative degradation.
-
Light: Protect from light by storing in an amber glass vial or a container that is otherwise opaque.[1]
-
Container: Use a tightly sealed container to prevent the ingress of air and moisture. Amber glass bottles with a secure cap are a good choice. For highly sensitive applications, ampulization under an inert gas provides the best protection.
Q3: Are there any chemical stabilizers I can add to my 4-(Perfluorohexyl)aniline to prevent degradation during long-term storage?
A3: Yes, the addition of antioxidants can help to inhibit oxidative degradation. Aromatic amines and hindered phenols are known to act as free-radical scavengers, which can interrupt the degradation process.[6][7][8][9]
Commonly used antioxidants include:
-
Butylated hydroxytoluene (BHT): A hindered phenolic antioxidant that is effective at low concentrations.[3][10][11]
-
Butylated hydroxyanisole (BHA): Another hindered phenolic antioxidant with similar properties to BHT.[12][13]
-
Aromatic Amine Antioxidants: Compounds like 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine are highly effective at high temperatures, though their structural similarity to your compound of interest should be considered to avoid analytical interference.[6]
When considering the use of a stabilizer, it is crucial to ensure that it will not interfere with your downstream applications. The concentration of the stabilizer should be optimized to be effective without significantly altering the properties of the 4-(Perfluorohexyl)aniline.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of 4-(Perfluorohexyl)aniline leading to lower purity and the presence of reactive impurities. | 1. Verify the purity of your 4-(Perfluorohexyl)aniline stock using GC-MS or HPLC-MS. 2. If degradation is confirmed, purify the material or use a fresh batch. 3. Implement the recommended storage conditions to prevent future degradation. |
| Color change despite refrigeration | The container may not be airtight, allowing for slow oxidation over time. The container may also be clear, allowing for light exposure even in the refrigerator. | 1. Ensure the container cap is tightly sealed. Consider using a container with a more robust seal. 2. If the container is clear, wrap it in aluminum foil or place it in a light-blocking secondary container. 3. For maximum protection, consider transferring the material to smaller, single-use vials under an inert atmosphere. |
| Precipitate formation in the liquid material | This could be due to the formation of insoluble degradation products or the presence of moisture leading to the formation of hydrates. | 1. Analyze the precipitate to identify its composition. 2. Filter the material to remove the precipitate, and re-analyze the liquid for purity. 3. Ensure that the material is stored in a dry environment and consider the use of a desiccant in a secondary containment.[10][11][14][15][16] |
| Unexpected peaks in analytical chromatograms | These could be degradation products, leached compounds from the storage container, or impurities from a stabilizer. | 1. Identify the unknown peaks using mass spectrometry. 2. If degradation is suspected, review your storage and handling procedures. 3. If container leaching is a possibility, consider switching to a more inert container material like glass. Be aware that even plastic containers can leach additives.[5][16][17][18][19] 4. If a stabilizer is used, run a standard of the stabilizer to confirm if it is the source of the extra peak. |
Visualizing Degradation and Prevention
The following diagram illustrates the primary factors leading to the degradation of 4-(Perfluorohexyl)aniline and the recommended preventative measures.
Caption: Key factors in the degradation of 4-(Perfluorohexyl)aniline and corresponding preventative measures.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of 4-(Perfluorohexyl)aniline and detecting volatile degradation products.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of 4-(Perfluorohexyl)aniline in a high-purity solvent such as ethyl acetate or hexane.
- If the sample is discolored, prepare a second sample of the same concentration for comparison.
2. GC-MS Parameters (Example):
- Column: A low to mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: Increase to 280 °C at a rate of 15 °C/minute.
- Hold: Hold at 280 °C for 10 minutes.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-600.
3. Data Analysis:
- The purity can be estimated by the area percentage of the main peak corresponding to 4-(Perfluorohexyl)aniline.
- Analyze any additional peaks by comparing their mass spectra to library databases (e.g., NIST) to tentatively identify degradation products.
Protocol 2: Accelerated Stability Study
This protocol, based on ICH guidelines, can be used to predict the long-term stability of 4-(Perfluorohexyl)aniline under your specific storage conditions.[2][4][15][20][21]
1. Sample Preparation:
- Aliquot your 4-(Perfluorohexyl)aniline into several vials from the same batch.
- If testing a stabilizer, prepare a separate set of vials containing the compound with the added stabilizer at the desired concentration.
- Tightly seal all vials. For optimal results, flush the headspace with an inert gas before sealing.
2. Storage Conditions:
- Place a set of samples in a stability chamber at an accelerated condition, for example, 40 °C ± 2 °C / 75% RH ± 5% RH.[4][20]
- Store a control set of samples under your intended long-term storage conditions (e.g., 2-8 °C).
3. Testing Schedule:
- Analyze a sample from both the accelerated and control conditions at initial time (T=0).
- For the accelerated study, test at subsequent time points, for example, 1, 3, and 6 months.
- For the long-term study, a typical schedule would be 3, 6, 9, 12, 18, 24, and 36 months.[4]
4. Analysis:
- At each time point, analyze the samples for purity and the presence of degradation products using a validated analytical method such as the GC-MS protocol described above.
- Monitor for changes in physical appearance, such as color.
5. Evaluation:
- Compare the rate of degradation at the accelerated condition to the control. The data can be used to model and predict the shelf-life of the compound under your normal storage conditions.
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to the stability of 4-(Perfluorohexyl)aniline.
Sources
- 1. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Butylated Hydroxytoluene (BHT) ( Antioxidant ) - Astrra Chemicals [astrrachemicals.com]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 11. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 12. ingredientsnetwork.com [ingredientsnetwork.com]
- 13. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]
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- 16. Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. sciencenews.org [sciencenews.org]
- 20. database.ich.org [database.ich.org]
- 21. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 4-(Perfluorohexyl)aniline Production
Welcome to the technical support center for the synthesis and scale-up of 4-(Perfluorohexyl)aniline. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the production of this highly fluorinated aniline derivative. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your process development.
Section 1: Synthesis Overview & Core Challenges
The introduction of a perfluoroalkyl chain onto an aromatic amine presents unique synthetic hurdles that are not always predictable from non-fluorinated alkylation chemistry.[1][2] The strong electron-withdrawing nature of the perfluorohexyl group significantly influences the reactivity of both the precursors and the final product.
The most common synthetic strategies involve the cross-coupling of an aniline or a protected aniline derivative with a perfluorohexyl source. A prevalent and industrially relevant approach is the copper-catalyzed Ullmann condensation (a type of C-N coupling reaction) between an aryl halide and a perfluoroalkyl halide.[3][4][5]
This guide will primarily focus on the challenges associated with a representative Ullmann-type synthesis: the coupling of 4-iodoaniline with perfluorohexyl iodide.
Experimental Workflow: Ullmann Condensation for 4-(Perfluorohexyl)aniline
Here is a generalized workflow for the synthesis.
Caption: Generalized workflow for Ullmann C-N coupling.
Section 2: Troubleshooting Guide - Reaction & Synthesis
This section addresses the most common issues arising during the synthesis reaction itself.
Q1: My reaction has stalled or shows very low conversion. What are the likely causes?
Answer: Stalled or low-conversion fluoroalkylation reactions are a frequent challenge, especially during scale-up. The root cause often lies in one of four areas: catalyst activity, reagent quality, reaction conditions, or mixing.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Deactivation | Copper catalysts can be sensitive to oxygen or impurities. On a larger scale, the time required for charging reagents increases the risk of exposure. | Ensure a robust inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.Use high-purity, anhydrous solvents and reagents.Consider using a more robust ligand that protects the copper center.[5] |
| Insufficient Temperature | Ullmann-type reactions often require high temperatures (110-140 °C) to proceed effectively.[3] In large reactors, achieving and maintaining a uniform internal temperature can be difficult due to heat transfer limitations. | Verify the internal reactor temperature with a calibrated probe; do not rely solely on the jacket temperature.Ensure adequate agitation to promote even heat distribution.If temperature is limited, screen more active catalyst/ligand systems that operate at lower temperatures.[6] |
| Poor Reagent Quality | The presence of moisture or other nucleophiles (e.g., water in the base or solvent) can compete with the desired reaction. Perfluorohexyl iodide can degrade over time, especially with light exposure.[7] | Use freshly opened or properly stored anhydrous solvents and bases.Verify the purity of your starting materials (4-iodoaniline and perfluorohexyl iodide) by NMR or GC before use. |
| Inadequate Mixing | This is a critical scale-up parameter. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, effectively stalling the reaction in parts of the reactor. This is especially true with heterogeneous bases like K₂CO₃. | Evaluate the reactor's mixing efficiency for the chosen solvent and solids loading.Increase the agitation speed if possible without compromising safety.Consider using a soluble organic base if solid suspension is a persistent issue. |
Q2: I'm observing significant side products. What are they and how can I minimize them?
Answer: The impurity profile is a critical aspect of scaling up production. The most common side products in this synthesis are from homocoupling and decomposition pathways.
Common Side Products & Mitigation Strategies
-
4,4'-Diiodobiphenyl (from Aniline Homocoupling): This arises from the copper-catalyzed coupling of two molecules of 4-iodoaniline.
-
Cause: This pathway can compete with the desired C-N coupling. It is often favored if the concentration of the perfluorohexyl iodide is too low or if the catalyst system has a higher affinity for C-C coupling.
-
Mitigation:
-
Control Stoichiometry: Ensure the perfluorohexyl iodide is present in a slight excess (e.g., 1.1 - 1.2 equivalents).
-
Slow Addition: On a large scale, consider adding the 4-iodoaniline solution slowly to the hot mixture of the catalyst, base, and perfluorohexyl iodide to maintain its low relative concentration.
-
Ligand Choice: Some ligands are known to favor C-N over C-C coupling. Screening ligands like various diamines or amino acids can be beneficial.[5]
-
-
-
Perfluorododecane (C12F26): This results from the homocoupling of two perfluorohexyl radicals.
-
Cause: This suggests a radical mechanism may be competing with the desired ionic pathway, potentially initiated by high temperatures or certain impurities.
-
Mitigation:
-
Temperature Control: Avoid excessive temperatures. Find the minimum temperature required for a reasonable reaction rate.
-
Degassing: Thoroughly degas the solvent to remove dissolved oxygen, which can promote radical pathways.
-
-
Caption: Desired vs. side reaction pathways.
Section 3: Troubleshooting Guide - Purification & Isolation
The unique properties of highly fluorinated compounds can make purification non-trivial.
Q3: My crude product is a dark oil that is difficult to handle. How can I effectively purify 4-(Perfluorohexyl)aniline?
Answer: Dark coloration is often due to residual copper catalyst and polymeric side products. The low polarity and unique solubility of fluorinated molecules require specific purification strategies.
Purification Protocol & Troubleshooting
-
Aqueous Workup is Crucial:
-
Problem: Residual copper salts make the crude product a sticky, dark mass.
-
Solution: After quenching the reaction, perform a thorough workup. Wash the organic layer with an aqueous solution of ammonia or ammonium chloride. The ammonia complexes with copper(I) and copper(II) salts, pulling them into the aqueous phase and significantly lightening the color of the organic layer.
-
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: Due to the non-polar nature of the perfluorohexyl chain, a very non-polar eluent system is required. Start with pure hexane or heptane and gradually increase the polarity by adding small amounts of ethyl acetate or dichloromethane.
-
Co-elution: If the product co-elutes with non-polar impurities like perfluorododecane, consider using a different stationary phase like alumina or a fluorinated stationary phase for flash chromatography.
-
-
Crystallization/Distillation:
-
Crystallization: If the product is a solid at room temperature, crystallization can be an effective and scalable purification method. Screen various solvents. Good candidates are often non-polar solvents like heptane or perfluorinated solvents from which the product might precipitate upon cooling.
-
Distillation: 4-(Perfluorohexyl)aniline has a high boiling point. Vacuum distillation is a viable option for purification on a larger scale, provided the compound is thermally stable at the required temperatures. This is often the most effective method for removing non-volatile impurities like residual catalyst and salts.
-
Q4: The purification by column chromatography gives poor separation. What can I do?
Answer: This is common when impurities have similar polarity to the product.
-
Optimize the Gradient: Use a very shallow gradient (e.g., 0-2% ethyl acetate in hexanes over many column volumes).
-
Dry Loading: Adsorb your crude oil onto a small amount of silica gel and load it as a dry powder onto the column. This often results in sharper bands and better separation compared to liquid loading in a strong solvent.
-
Alternative Adsorbents: Consider using neutral or basic alumina if your product is sensitive to acidic silica gel. For particularly difficult separations, specialized fluorous solid-phase extraction (F-SPE) cartridges can be used, which selectively retain highly fluorinated compounds.
Section 4: FAQs - Reagent Handling & Safety
Q5: What are the key safety precautions for handling Perfluorohexyl Iodide?
Answer: Perfluorohexyl iodide is the primary source of the perfluorohexyl group and must be handled with care.[8]
-
Toxicity & Hazards: It is classified as a skin and eye irritant.[7][9] Inhalation of vapors should be avoided.[8][10] Always consult the material safety data sheet (MSDS) before use.[7][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[8][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][11] Keep containers tightly sealed when not in use and protect from light to prevent degradation.[7]
-
Spills: In case of a spill, absorb with an inert material like sand or vermiculite and place in a sealed container for disposal.[8] Avoid letting the material enter drains or waterways as it can be toxic to aquatic life.[8]
-
Disposal: Dispose of waste perfluorohexyl iodide and contaminated materials as hazardous chemical waste according to local regulations.[10]
Section 5: FAQs - Process Scale-Up & Monitoring
Q6: We are considering moving from batch to continuous flow processing. What are the potential benefits for this synthesis?
Answer: Transitioning to a continuous flow process can offer significant advantages for fluoroalkylation reactions, particularly in addressing safety and consistency challenges during scale-up.[12][13]
Key Advantages of Flow Chemistry:
| Parameter | Batch Reactor Challenge | Continuous Flow Advantage |
| Heat Transfer | Poor surface-area-to-volume ratio makes managing exotherms difficult and can lead to thermal runaways or side reactions.[14] | Excellent heat transfer due to the high surface-area-to-volume ratio of microreactors allows for precise temperature control and safer operation.[15] |
| Mixing | Inefficient mixing can lead to low conversion and inconsistent product quality. | Superior and rapid mixing of reagents ensures homogeneity, leading to faster reaction times and more consistent results. |
| Safety | Large volumes of hazardous reagents and high-temperature solvents are present at all times. | The reactor holds only a very small volume of the reaction mixture at any given moment, significantly reducing the risk associated with potential incidents. |
| Scalability | Scaling up requires significant process redesign and investment in larger, specialized reactors. | Scale-up is achieved by simply running the flow reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel).[14] |
Q7: What are the best practices for in-process monitoring of the reaction?
Answer: Effective in-process controls (IPCs) are essential to determine reaction completion, prevent the formation of excess impurities, and ensure batch-to-batch consistency.
-
Offline Monitoring (Standard Practice):
-
Techniques: HPLC or GC are the most common methods. A small, quenched sample is taken from the reactor at set intervals.
-
Method: Develop a validated HPLC/GC method that can clearly separate the starting materials (4-iodoaniline, perfluorohexyl iodide), the product, and key impurities.
-
Completion Criteria: The reaction is typically considered complete when the limiting starting material (e.g., 4-iodoaniline) is below a certain threshold (e.g., <1-2% by area).
-
-
Online/In-situ Monitoring (Advanced Practice):
-
Techniques: For processes where rapid changes occur or for continuous flow systems, in-line analytical techniques can provide real-time data.
-
Flow NMR/IR: These spectroscopic techniques can be coupled directly to a flow reactor to monitor the concentration of reactants and products in real time, allowing for precise control and optimization.[16]
-
References
- Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. RSC Publishing.
- Apollo Scientific. Perfluorohexyl iodide Safety Data Sheet.
- Capot Chemical Co., Ltd. (2021). MSDS of Perfluorohexyl iodide.
- Bohrium. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.
- Synquest Labs. 6H-Perfluorohexyl iodide Safety Data Sheet.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Fisher Scientific. (2015). Perfluorohexyl iodide Safety Data Sheet.
- Ritter, T., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications.
-
Beller, M., et al. (2021). Recent Developments and Aspects of Industrial Fluoroalkylation. Chimia (Aarau). Available at: [Link]
- Ren, X., et al. (2022). (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. Chemical Science.
- Google Patents. (n.d.). Preparation of fluorinated anilines.
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 6H-PERFLUOROHEXYL IODIDE.
- Mealli, C., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC - NIH.
- Wikipedia. (n.d.). Ullmann condensation.
- The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
- J Comb Chem. (2004). Fluorometric Monitoring of Organic Reactions on Solid Phase. PubMed.
- Org Lett. (n.d.). A versatile approach to Ullmann C-N couplings at room temperature: new families of nucleophiles and electrophiles for photoinduced, copper-catalyzed processes. PubMed.
- J Hazard Mater. (2009). Defluoridation of water via doping of polyanilines. PubMed.
- Angew Chem Int Ed Engl. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. PubMed.
- Royal Society of Chemistry. (n.d.). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations.
- Beilstein J Org Chem. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journals.
- Google Patents. (n.d.). Process for preparing 4- (heptafluoro-2-propyl) aniline.
- ChemicalBook. (n.d.). 4-Fluoroaniline synthesis.
- DSpace@MIT. (n.d.). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations.
- ResearchGate. (2025). Progress in copper-catalyzed C-N Ullmann coupling reactions.
- Ley, S. V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group.
- UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
- MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films.
- ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Chemical Science (RSC Publishing). (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline.
- Molecules. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- Organic Process Research & Development. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate.
- RSC Advances. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
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- 2. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A versatile approach to Ullmann C-N couplings at room temperature: new families of nucleophiles and electrophiles for photoinduced, copper-catalyzed processes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
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Technical Support Center: Synthesis of 4-(Perfluorohexyl)aniline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of 4-(Perfluorohexyl)aniline. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during its synthesis.
Introduction
4-(Perfluorohexyl)aniline is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the perfluorohexyl group, such as enhanced lipophilicity and metabolic stability. The synthesis, while conceptually straightforward, is often accompanied by side reactions that can complicate purification and reduce yields. This guide provides practical, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and ensure the integrity of your final product.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues you may encounter during the synthesis of 4-(Perfluorohexyl)aniline, providing potential causes and actionable solutions.
Issue 1: Presence of a High Molecular Weight Impurity, Insoluble in Common Solvents.
Q: My crude product contains a significant amount of a high-melting, sparingly soluble solid. What is it and how can I prevent its formation?
A: This is a classic sign of homocoupling of the aryl halide starting material, leading to the formation of a symmetrical biaryl impurity. In the context of a copper-catalyzed Ullmann-type reaction, this side product is often 4,4'-diaminobiphenyl or a related derivative if you start with a substituted aniline.
Probable Cause:
The Ullmann reaction mechanism can involve the formation of an organocopper intermediate. If the reaction conditions favor the coupling of two of these intermediates over the desired cross-coupling with the perfluoroalkyl iodide, biaryl formation will be significant.[1] High temperatures and high concentrations of the aryl halide can promote this side reaction.[2]
Solutions:
-
Stoichiometry Control: Use a slight excess of the perfluorohexyl iodide relative to the aniline derivative. This shifts the equilibrium towards the desired cross-coupling product.
-
Temperature Optimization: While Ullmann reactions often require elevated temperatures, excessive heat can accelerate the homocoupling pathway.[2] We recommend a thorough temperature screen to find the optimal balance between reaction rate and selectivity.
-
Slow Addition of Aryl Halide: Adding the aryl halide solution dropwise to the reaction mixture containing the copper catalyst and perfluorohexyl iodide can help maintain a low concentration of the aryl halide, thus minimizing homocoupling.
-
Ligand Selection: The use of specific ligands can modulate the reactivity of the copper catalyst and improve selectivity for the cross-coupling reaction.
Experimental Protocol to Minimize Homocoupling:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add copper(I) iodide (5 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10 mol%), and the perfluorohexyl iodide (1.2 equivalents).
-
Add dry, degassed solvent (e.g., DMF or DMSO).
-
Slowly add a solution of the p-iodoaniline (1.0 equivalent) in the same solvent via a syringe pump over a period of 2-4 hours.
-
Maintain the reaction temperature at the lowest effective level, determined through prior optimization studies (e.g., 100-120 °C).
-
Monitor the reaction progress by TLC or GC-MS, analyzing for the disappearance of the starting aniline and the formation of the product, while keeping an eye on the emergence of the higher Rf biaryl spot.
Issue 2: Lower than Expected Yield and Presence of a Volatile, Low Molecular Weight Impurity.
Q: My reaction has a low conversion rate, and GC-MS analysis shows a peak corresponding to aniline (or the parent amine). What is causing this?
A: This is indicative of reductive dehalogenation of your perfluorohexyl iodide starting material. The copper catalyst, intended for the coupling reaction, can also mediate the reduction of the C-I bond, leading to the formation of a perfluorohexane and unreacted aniline.
Probable Cause:
Copper-catalyzed reductions of alkyl iodides are known to occur, particularly in the presence of a hydrogen source.[3] In the reaction mixture, trace amounts of water, the solvent itself (like DMF), or even the aniline can act as a proton source. This side reaction competes with the desired oxidative addition step in the catalytic cycle.
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Flame-dry glassware and use freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent the ingress of moisture.
-
Catalyst Purity: Use high-purity copper catalysts. Impurities in lower-grade copper sources can sometimes promote reduction.
-
Reaction Time: Prolonged reaction times can sometimes lead to an increase in reductive dehalogenation. Monitor the reaction closely and quench it once the starting material is consumed to an acceptable level.
Visualizing the Competing Pathways:
Caption: Competing reaction pathways in the synthesis.
Issue 3: A Second, Less Polar Product is Observed by TLC and HPLC.
Q: I am seeing a second product spot on my TLC plate that is less polar than my desired 4-(Perfluorohexyl)aniline. What could this be?
A: This is likely the result of over-alkylation , leading to the formation of N,4-di(perfluorohexyl)aniline or even N,N,4-tri(perfluorohexyl)aniline. The nitrogen atom of the aniline is a nucleophile and can compete with the aromatic ring for the perfluoroalkyl group.
Probable Cause:
While C-alkylation is the desired outcome, N-alkylation is a common side reaction with anilines.[4] The basicity of the reaction medium and the reactivity of the aniline nitrogen play a crucial role. Higher temperatures can also favor this side reaction.
Solutions:
-
Protecting Group Strategy: For syntheses where N-alkylation is a significant issue, consider protecting the amine functionality prior to the perfluoroalkylation step. A common protecting group is acetyl, which can be removed post-reaction.
-
Control of Basicity: The choice and amount of base can influence the extent of N-alkylation. A weaker, non-nucleophilic base may be preferable.
-
Stoichiometric Control: Carefully controlling the stoichiometry to avoid a large excess of the perfluoroalkylating agent can help minimize the formation of di- and tri-substituted products.
Experimental Protocol to Minimize Over-alkylation:
-
In a round-bottom flask, dissolve p-iodoaniline (1.0 equivalent) in a suitable solvent like dichloromethane.
-
Add acetic anhydride (1.1 equivalents) and a catalytic amount of a non-nucleophilic base like pyridine.
-
Stir the reaction at room temperature until the aniline is fully converted to the acetanilide (monitor by TLC).
-
Isolate and purify the protected aniline.
-
Subject the N-acetyl-p-iodoaniline to the perfluoroalkylation reaction conditions as described previously.
-
Following the formation of N-acetyl-4-(perfluorohexyl)aniline, deprotect the acetyl group using standard acidic or basic hydrolysis conditions to yield the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for preparing 4-(Perfluorohexyl)aniline on a lab scale?
A1: For laboratory-scale synthesis, a copper-catalyzed Ullmann-type coupling between a p-haloaniline (preferably p-iodoaniline for higher reactivity) and perfluorohexyl iodide is a robust and commonly employed method. This approach generally provides good yields and is tolerant of a range of functional groups.
Q2: How can I effectively purify my crude 4-(Perfluorohexyl)aniline?
A2: Column chromatography on silica gel is the most effective method for purifying 4-(Perfluorohexyl)aniline from common side products. A gradient elution system of hexane and ethyl acetate is typically used. The less polar biaryl and over-alkylated byproducts will elute first, followed by the desired product. Unreacted aniline and other polar impurities will have lower Rf values.
| Compound | Typical Eluent System (Hexane:EtOAc) | Notes |
| Biaryl Impurity | 98:2 to 95:5 | Elutes first, often as a white solid. |
| Over-alkylated Products | 95:5 to 90:10 | Less polar than the desired product. |
| 4-(Perfluorohexyl)aniline | 90:10 to 80:20 | Desired Product. |
| Unreacted p-Iodoaniline | 70:30 to 50:50 | More polar starting material. |
Q3: What analytical techniques are best for monitoring the reaction and assessing final purity?
A3: A combination of Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) is recommended.
-
TLC: Excellent for rapid, qualitative monitoring of reaction progress.
-
GC-MS: Ideal for identifying volatile impurities such as unreacted starting materials and the products of reductive dehalogenation.[5][6]
-
HPLC: Provides accurate quantitative data on the purity of the final product and can separate non-volatile impurities like the biaryl homocoupling product.[5]
Visualizing the Analytical Workflow:
Caption: Recommended analytical workflow.
Q4: Are there any safety considerations I should be aware of?
A4: Yes. Perfluoroalkyl iodides can be volatile and should be handled in a well-ventilated fume hood. Aniline and its derivatives are toxic and can be absorbed through the skin; always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reactions are often run at high temperatures and under pressure, so appropriate precautions should be taken.
References
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Kaup, S. S., & Merlic, C. A. (2004). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 126(45), 14854–14863.
- Lim, C. H., & Sajisha, V. S. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Menz, D. H., Feltgen, N., Lechner, T., & Hoerauf, H. (2018). Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214.
- Barata-Vallejo, S., & Postigo, A. (2019). Methods for radical perfluoroalkylation of aniline derivatives.
- Reddy, K. M., & Sridevi, V. (2014). Aniline Alkylation over Solid Acid Catalysts.
- J&K Scientific LLC. (2025). Ullmann Reaction.
- Shen, C., & Weng, Z. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds.
- Romero, A. A., & Postigo, A. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12285–12297.
- Beller, M., et al. (2018). Selective Ru‐catalyzed perfluoroalkylation of anilines.
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
- BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
- Google Patents. (2020). Process for preparing 4-(heptafluoro-2-propyl) aniline.
- SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column.
- Semantic Scholar. (2019).
- Albini, A., et al. (2022). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences, 21, 1-18.
- Hu, J., et al. (2024). Copper(I) Iodide-Catalyzed Perfluoroalkoxylation Reaction of Alkyl Halides. Organic Letters, 26(34), 7139–7143.
- The Royal Society of Chemistry. (2017). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Weng, Z., et al. (2018). Copper-Catalyzed Reductive Trifluoromethylation of Alkyl Iodides With Togni's Reagent. Organic Letters, 20(15), 4677–4680.
- D'Agostino, S., et al. (2022). Ullmann homocoupling of arenediazonium salts in a deep eutectic solvent. Synthetic and mechanistic aspects. RSC Advances, 12, 29339-29346.
- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
- SIELC Technologies. (n.d.). Separation of 4-(4-Cyclohexylphenoxy)aniline on Newcrom R1 HPLC column.
- Postigo, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12285–12297.
- Royal Society of Chemistry. (2025). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds.
- Dasgupta, A. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Therapeutic Drug Monitoring, 21(2), 238-242.
- Liu, Z., & Buchwald, S. L. (2014). Copper-catalyzed reduction of alkyl triflates and iodides: an efficient method for the deoxygenation of primary and secondary alcohols.
- Chandrasekhar, S., et al. (2011). Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Straightforward route for unsymmetrically substituted ethylenediamine. The Journal of Organic Chemistry, 76(2), 704-707.
- El-Kimary, E. I., et al. (2016). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
- U.S. Environmental Protection Agency. (n.d.).
- Postigo, A., et al. (2020). Proposed reaction mechanism for the difluoroacetylation of aniline...
- Xi'an Jiaotong University. (2025). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds.
- Google Patents. (2017). A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4.
- Sigma-Aldrich. (n.d.). HPLC Analysis of Aniline Homologs on Discovery® C18.
- MDPI. (2020).
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Technical Support Center: Analytical Method Validation for 4-(Perfluorohexyl)aniline
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals validating analytical methods for 4-(Perfluorohexyl)aniline. The content is structured to address common challenges and questions, moving from foundational concepts to in-depth troubleshooting and detailed experimental protocols. Our approach is grounded in the principles of scientific integrity, drawing from extensive field experience and authoritative regulatory guidelines to ensure your methods are robust, reliable, and compliant.
Section 1: Foundational Concepts & Core Parameters
Analytical method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose. For 4-(Perfluorohexyl)aniline (molecular formula C₁₄H₆F₁₇N), a compound featuring a highly fluorinated alkyl chain and an aniline moiety, specific analytical challenges can arise due to its unique chemical properties, such as high hydrophobicity and potential for secondary interactions.[1][2]
The validation process is governed by international guidelines, primarily the ICH Q2(R1) guideline, which outlines the necessary validation characteristics.[3][4] These parameters ensure the method is reliable for quantifying the analyte and any potential impurities.
Table 1: Key Validation Parameters as per ICH Q2(R1)
| Validation Parameter | Definition & Purpose | Typical Acceptance Criteria for an Impurity Method |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[5] | Peak purity index > 0.99; Baseline resolution (Rs > 2.0) between analyte and adjacent peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5] | Correlation coefficient (r²) ≥ 0.99; Y-intercept should be close to zero. |
| Accuracy | The closeness of test results to the true value, typically determined by spike/recovery studies.[5] | Mean recovery between 80.0% and 120.0% for impurities at low concentrations. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] | Repeatability (Intra-assay): RSD ≤ 5.0% Intermediate Precision (Inter-assay): RSD ≤ 10.0% |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] | Signal-to-Noise ratio (S/N) ≥ 10; Precision at LOQ should meet acceptance criteria. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7] | Signal-to-Noise ratio (S/N) ≥ 3. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision. | Typically from the LOQ to 120% of the specification limit for an impurity. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8] | System suitability parameters remain within acceptance criteria despite minor changes (e.g., pH ±0.2, mobile phase composition ±2%). |
Section 2: Frequently Asked Questions (FAQs)
Q1: Which primary analytical technique is most suitable for 4-(Perfluorohexyl)aniline?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and recommended starting point. The long, non-polar perfluorohexyl chain makes the molecule highly suitable for retention on C18 or C8 stationary phases. Given the fluorinated nature, specialized fluorinated HPLC phases can also offer unique selectivity for the analyte and related impurities.[9] Gas Chromatography (GC) can also be used, but the aniline group may require derivatization to improve volatility and peak shape, preventing thermal degradation in the injection port.[10][11]
Q2: How do I perform a forced degradation study for this compound?
A2: Forced degradation (or stress testing) is crucial for establishing the stability-indicating nature of your method.[12][13] The goal is to generate 5-20% degradation of the active ingredient to identify potential degradation products.[14][15] Key stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: Expose the sample to a light source providing combined UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15]
Q3: What are the mandatory system suitability tests (SST) I should run before each validation experiment?
A3: System Suitability Testing (SST) ensures the analytical system is performing correctly on the day of analysis.[16][17] Before any sample run, a series of replicate injections (typically n=5 or 6) of a standard solution should be performed to verify:
-
Precision/Repeatability: The Relative Standard Deviation (%RSD) of peak areas should be ≤ 2.0%.[18]
-
Peak Symmetry (Tailing Factor): The USP tailing factor should be ≤ 2.0.[18]
-
Column Efficiency (Theoretical Plates): A minimum number of theoretical plates (e.g., > 2000) should be established.
-
Resolution: The resolution between the analyte peak and the closest eluting impurity or degradant should be ≥ 2.0.[18]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during method development and validation for 4-(Perfluorohexyl)aniline.
HPLC-Related Issues
Q: Why am I observing significant peak tailing for my 4-(Perfluorohexyl)aniline peak?
A: Peak tailing is a common issue for basic compounds like anilines.[19] The primary cause is secondary interactions between the basic amino group of the aniline and acidic, ionized silanol groups on the surface of the silica-based stationary phase.
-
Probable Causes & Solutions:
-
Silanol Interactions: The most likely cause.
-
Solution: Add a competitive base or an acidic modifier to the mobile phase. Incorporating 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the aniline (making it more polar) and suppress the ionization of residual silanols, minimizing secondary interactions.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[19]
-
Solution: Reduce the injection volume or dilute the sample concentration and reinject.
-
-
Column Contamination/Aging: Accumulation of matrix components or degradation of the stationary phase can create active sites.[20]
-
Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced.[20]
-
-
Q: My retention time is drifting and becoming shorter with each injection. What is happening?
A: Progressive retention time shifts often point to issues with the mobile phase or the column itself.[21]
-
Probable Causes & Solutions:
-
Inconsistent Mobile Phase: Improperly mixed or degassed mobile phase can lead to composition changes over time.[19]
-
Solution: Ensure mobile phase components are thoroughly mixed and degassed before use. If using a gradient, check that the pump's proportioning valves are functioning correctly.[21]
-
-
Column Degradation (Hydrolysis): Operating at a high pH (>7.5) can cause the silica backbone of the column to dissolve, leading to a loss of stationary phase and reduced retention.
-
Solution: Confirm the mobile phase pH is within the column's recommended operating range (typically pH 2-7.5 for standard silica columns).
-
-
Temperature Fluctuations: Changes in ambient or column temperature can affect retention time.[19]
-
Solution: Use a temperature-controlled column compartment to maintain a stable operating temperature.
-
-
GC-Related Issues
Q: I'm seeing very broad peaks or no peak at all when analyzing 4-(Perfluorohexyl)aniline by GC-MS. Why?
A: The primary amino group on the aniline moiety makes it a polar and active compound, which can lead to poor chromatographic behavior in GC systems.
-
Probable Causes & Solutions:
-
Adsorption/Degradation: The active amino group can irreversibly adsorb to active sites in the GC inlet liner or the column itself. It can also degrade at high injection port temperatures.
-
Solution (Derivatization): The most robust solution is to derivatize the aniline. Acylation with reagents like heptafluorobutyric anhydride (HFBA) converts the polar -NH₂ group into a less polar, more volatile, and thermally stable amide, significantly improving peak shape and sensitivity.[11]
-
-
Improper Column Choice: Using a standard non-polar column might not be ideal.
-
Solution: A mid-polarity column (e.g., containing a percentage of cyanopropylphenyl) may provide better peak shape for underivatized anilines.
-
-
Section 4: Key Experimental Protocols
Protocol 4.1: System Suitability Testing (SST)
-
Prepare the SST Solution: Prepare a solution of 4-(Perfluorohexyl)aniline standard at a concentration that reflects the nominal concentration used in the assay (e.g., 10 µg/mL).
-
Set Up HPLC System: Equilibrate the HPLC system with the validated mobile phase until a stable baseline is achieved.
-
Perform Replicate Injections: Inject the SST solution six consecutive times.
-
Data Analysis:
-
Calculate the peak area for each of the six injections.
-
Determine the Relative Standard Deviation (%RSD) of the peak areas.
-
For the first injection, determine the USP Tailing Factor and the number of Theoretical Plates.
-
-
Acceptance Criteria Check: Verify that the results meet the pre-defined criteria (e.g., %RSD ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000). Do not proceed with sample analysis if SST fails.[18]
Protocol 4.2: Linearity Assessment
-
Prepare Stock Solution: Accurately weigh and dissolve 4-(Perfluorohexyl)aniline reference standard in a suitable diluent (e.g., acetonitrile) to prepare a stock solution (e.g., 100 µg/mL).
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the desired range (e.g., from the LOQ to 120% of the working concentration). For an impurity method, this could be 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.
-
Inject Standards: Inject each calibration standard in triplicate.
-
Construct Calibration Curve: Plot the mean peak area against the corresponding concentration for each standard.
-
Perform Linear Regression Analysis:
-
Calculate the correlation coefficient (r²), the slope of the regression line, and the y-intercept.
-
-
Acceptance Criteria Check: The correlation coefficient (r²) should be ≥ 0.99.[22]
Section 5: Visual Workflows & Diagrams
Visual aids can clarify complex processes. The following diagrams, rendered in DOT language, illustrate key workflows in analytical method validation.
Caption: High-level workflow for the analytical method validation process.
Caption: Troubleshooting decision tree for HPLC peak tailing issues.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives. Benchchem.
-
Quality Guidelines. ICH.
-
HPLC Troubleshooting Guide. Sigma-Aldrich.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
-
Application Note: GC-MS Analysis of Halogenated Aniline Derivatives. Benchchem.
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
-
System Suitability Testing (SST) for USP and FDA Compliance. ComplianceOnline.
-
Forced Degradation Testing. SGS Hong Kong, China.
-
Determination of methyl aniline compounds in gasoline by GC-MS. ResearchGate.
-
Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
-
4-(HEPTADECAFLUOROOCTYL)ANILINE | 83766-52-3. ChemicalBook.
-
System suitability Requirements for a USP HPLC Method. MicroSolv.
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH.
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
Tag: FDA system suitability test. Pharma Validation.
-
FDA Level 2 Trial Injection. FDA.
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Guidance for Industry. FDA.
-
Buy 4-(Perfluorooctyl)aniline | 83766-52-3. Smolecule.
-
4-(Heptadecafluorooctyl)aniline | C14H6F17N | CID 3457302. PubChem.
-
4-(Heptadecafluorooctyl)aniline = 95.0 GC 83766-52-3. Sigma-Aldrich.
-
A Comparative Guide to the Analytical Validation of 4-Fluoroaniline. Benchchem.
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH.
-
Separation of aromatic fluoro-compound and aromatic nitro-compound. Google Patents.
-
Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.
-
CAS NO. 83766-52-3 | 4-(Perfluorooctyl)aniline. Arctom.
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed.
-
ANALYTICAL METHOD VALIDATION IN PHARMA.
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VALIDATION OF ANALYTICAL METHODS. IKEV.
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VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE.
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Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. NIH.
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Validation & Comparative
A Comparative Guide to the Structural Validation of 4-(Perfluorohexyl)aniline: X-ray Crystallography versus Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. In this guide, we delve into the structural validation of 4-(Perfluorohexyl)aniline, a compound of interest due to the unique properties conferred by its perfluoroalkyl chain. While X-ray crystallography stands as the definitive method for elucidating solid-state molecular structure, a comprehensive understanding of its capabilities in comparison to other powerful analytical techniques is crucial for efficient and robust chemical characterization. This guide provides a detailed comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental causality behind choosing each method.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in a crystalline solid.[1][2] By measuring the diffraction of X-rays by a single crystal, we can generate a three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.[1][3]
Experimental Protocol: Obtaining a Crystal Structure of 4-(Perfluorohexyl)aniline
The most significant hurdle in X-ray crystallography is often the growth of a high-quality single crystal suitable for diffraction.[1][3] The following is a generalized protocol for obtaining single crystals of an organic compound like 4-(Perfluorohexyl)aniline.
Step 1: Purification of the Analyte
-
Rationale: Impurities can disrupt the crystal lattice, preventing the formation of a well-ordered single crystal.
-
Procedure:
-
Purify 4-(Perfluorohexyl)aniline using flash column chromatography or recrystallization until a high purity is achieved (ideally >98%).
-
Confirm purity by ¹H NMR and Mass Spectrometry.
-
Step 2: Crystal Growth
-
Rationale: Slow crystal growth from a supersaturated solution is essential to allow molecules to pack in a highly ordered, repeating manner. Several methods can be employed.
-
Common Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in which it is moderately soluble.[4][5] Cover the container with a perforated lid to allow for slow evaporation of the solvent over several days to weeks.[4][5]
-
Solvent Diffusion (Layering): Dissolve the compound in a small amount of a "good" solvent. Carefully layer a "poor" solvent (in which the compound is insoluble but is miscible with the good solvent) on top.[5][6] Diffusion at the solvent interface will gradually induce crystallization.[5][6]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent."[6] The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.[6]
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures.[7][8]
-
Step 3: Crystal Mounting and Data Collection
-
Rationale: The crystal must be mounted and kept at a stable, often cryogenic, temperature to minimize thermal vibrations and radiation damage during X-ray exposure.
-
Procedure:
-
Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope.[1]
-
Mount the crystal on a goniometer head.[3]
-
Place the mounted crystal on the diffractometer and cool it in a stream of cold nitrogen gas (typically 100 K).
-
An intense beam of monochromatic X-rays is directed at the crystal.[1]
-
The crystal is rotated, and the diffraction pattern is recorded on a detector.[1][3]
-
Step 4: Structure Solution and Refinement
-
Rationale: The collected diffraction data is used to solve the "phase problem" and generate an electron density map, which is then interpreted to build and refine the molecular model.
-
Procedure:
-
The positions and intensities of the diffraction spots are indexed and integrated.
-
The phase information is determined using computational methods (e.g., direct methods or Patterson methods).[9]
-
An initial electron density map is generated.
-
A molecular model is built into the electron density map.
-
The model is refined against the experimental data to improve the fit and obtain the final structure.
-
Expected Data from X-ray Crystallography of 4-(Perfluorohexyl)aniline
A successful X-ray crystallographic analysis of 4-(Perfluorohexyl)aniline would yield the following precise structural information:
| Parameter | Expected Outcome |
| Molecular Conformation | The precise three-dimensional arrangement of the aniline ring and the perfluorohexyl chain, including any twisting or bending. |
| Bond Lengths & Angles | Highly accurate measurements of all covalent bond lengths (C-C, C-N, C-F, C-H, N-H) and the angles between them. |
| Crystal Packing | The arrangement of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (N-H···N or N-H···F) and π-stacking of the aromatic rings. |
| Absolute Stereochemistry | If the compound were chiral and crystallized as a single enantiomer, the absolute configuration could be determined. |
| Unit Cell Parameters | The dimensions and angles of the unit cell, the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the arrangement of molecules within the unit cell. |
Experimental Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray diffraction analysis.
Alternative and Complementary Validation Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary. Other spectroscopic techniques provide invaluable and often complementary information about molecular structure and are typically employed for routine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[10][11] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[10] For a fluorinated compound like 4-(Perfluorohexyl)aniline, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expected ¹H NMR Data for 4-(Perfluoro(hexyl))aniline: Based on data for the closely related 4-(Perfluorooctyl)aniline, the ¹H NMR spectrum would show characteristic signals for the aromatic and amine protons.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.7 - 7.5 | Multiplet | 4H | Aromatic protons (AA'BB' system) |
| ~ 3.8 (broad) | Singlet | 2H | Amine protons (-NH₂) |
Expected ¹⁹F NMR Data for 4-(Perfluoro(hexyl))aniline: The ¹⁹F NMR spectrum is particularly useful for characterizing the perfluoroalkyl chain.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ -81 | Triplet | 3F | -CF₃ |
| ~ -115 to -126 | Multiplets | 8F | -CF₂- groups in the chain |
| ~ -110 | Multiplet | 2F | -CF₂- adjacent to the aromatic ring |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Data for 4-(Perfluorohexyl)aniline: The spectrum would exhibit characteristic vibrational modes for both the aniline and the perfluoroalkyl moieties.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3450 | Medium | N-H stretching (asymmetric and symmetric)[4] |
| 1620 | Strong | N-H bending (scissoring) |
| 1450 - 1600 | Medium | Aromatic C=C stretching[4] |
| 1250 - 1335 | Strong | Aromatic C-N stretching |
| 1100 - 1250 | Very Strong | C-F stretching[4] |
| 750 - 850 | Strong | C-H out-of-plane bending (para-substituted) |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns, can offer valuable structural information.[11]
Expected Mass Spectrometry Data for 4-(Perfluoro(hexyl))aniline: High-resolution mass spectrometry (HRMS) would confirm the molecular formula.
| m/z Value (Expected) | Technique | Information Provided |
| ~ 411.04 | HRMS (ESI+) | [M+H]⁺, confirming the molecular weight of C₁₂H₆F₁₃N. |
| EI-MS | Fragmentation pattern showing loss of parts of the perfluorohexyl chain and aniline ring. |
Comparative Analysis of Structural Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry |
| Information Provided | Unambiguous 3D structure, bond lengths/angles, stereochemistry, packing.[2] | Atomic connectivity, chemical environment, stereochemistry in solution.[10] | Presence of functional groups. | Molecular weight and formula, fragmentation patterns.[11] |
| Sample Requirements | High-quality single crystal (often difficult to obtain).[1][3] | Soluble sample (mg quantities).[10] | Solid or liquid sample (µg quantities). | Very small sample amount (ng to pg). |
| Throughput | Low (days to weeks per structure). | High (minutes to hours per sample). | Very high (minutes per sample). | Very high (minutes per sample). |
| Cost | High (instrumentation and maintenance). | High (instrumentation and cryogens). | Low. | Medium to High. |
| Key Advantage | Definitive and absolute structural determination. | Provides the most comprehensive structural information in solution. | Rapid and simple identification of functional groups. | High sensitivity and accurate mass determination. |
| Key Limitation | Requires a suitable single crystal. | Complex spectra for large molecules, lower sensitivity than MS. | Limited structural information beyond functional groups. | Does not provide detailed connectivity or stereochemical information. |
Decision-Making Workflow for Structural Validation
The choice of analytical technique depends on the specific research question, the available sample, and the required level of structural detail.
Caption: Decision tree for selecting structural validation techniques.
Conclusion
For the definitive structural validation of 4-(Perfluorohexyl)aniline, single-crystal X-ray crystallography is the unequivocal gold standard, providing an unambiguous three-dimensional map of the molecule. However, its application is contingent on the ability to grow suitable single crystals. In practice, a combination of spectroscopic techniques—NMR for detailed connectivity and solution-state structure, mass spectrometry for molecular formula confirmation, and FTIR for functional group identification—provides a robust and comprehensive characterization that is sufficient for most research and development applications. The expert scientist judiciously employs these techniques in a complementary fashion, reserving the rigors of X-ray crystallography for when absolute proof of structure, stereochemistry, or solid-state packing is paramount.
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Spectroscopy Online. (2020, October 2). Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]
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UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
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How to Grow Crystals. (n.d.). How to Grow Crystals. [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1135–1142. [Link]
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Wikipedia. (n.d.). X-ray crystallography. [Link]
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ResearchGate. (2018, January). Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. [Link]
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Arctom Scientific. (n.d.). CAS NO. 83766-52-3 | 4-(Perfluorooctyl)aniline. [Link]
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ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]
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Difference Between. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Anilines for Drug Development
Introduction: The Subtle Power of a Single Atom
In the landscape of medicinal chemistry, aniline and its derivatives are foundational scaffolds, present in a vast array of therapeutic agents. However, the unadorned aniline ring often presents challenges, primarily related to rapid metabolic degradation. For decades, drug development professionals have turned to a powerful strategy to circumvent these issues: fluorination. The strategic incorporation of fluorine, the most electronegative element, into an aniline scaffold can profoundly alter its physicochemical and pharmacological properties.[1][2][3][4]
This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated anilines. We will move beyond a simple recitation of facts to explore the underlying chemical principles and provide field-proven experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and evaluate fluorinated aniline-containing compounds for enhanced therapeutic potential. These compounds are not only crucial in pharmaceuticals but also serve as key intermediates in the synthesis of agrochemicals and specialty materials.[5]
Physicochemical Property Modulation: A Tale of Two Scaffolds
The substitution of a hydrogen atom with fluorine initiates a cascade of electronic and steric changes that redefine the molecule's behavior. Understanding these shifts is paramount to predicting a drug candidate's success.
Basicity (pKa): The Electron-Withdrawing Effect
The basicity of the aniline nitrogen is a critical determinant of a compound's solubility, receptor binding, and pharmacokinetic profile. Fluorine's intense inductive electron-withdrawing effect significantly reduces the electron density on the nitrogen atom. This makes the lone pair less available for protonation, thereby decreasing the basicity (lowering the pKa) of the aniline derivative.[6] This effect is position-dependent, with ortho- and para-substitutions having a more pronounced impact than meta-substitution due to resonance effects.
A lower pKa means that at physiological pH (7.4), a larger fraction of the fluorinated aniline will exist in its more lipophilic, neutral form compared to its non-fluorinated counterpart. This has direct implications for membrane permeability and target engagement.
Table 1: Comparative pKa Values of Aniline and Fluoroaniline Isomers
| Compound | pKa | Rationale for Change |
| Aniline | 4.63 | Baseline basicity. |
| 2-Fluoroaniline | 3.21 | Strong inductive and resonance electron withdrawal. |
| 3-Fluoroaniline | 3.51 | Primarily inductive electron withdrawal.[7] |
| 4-Fluoroaniline | 4.65 | Inductive withdrawal is counteracted by resonance donation, resulting in a pKa similar to aniline.[8] |
Note: pKa values are sourced from various publicly available datasets and may vary slightly depending on the experimental conditions.[9][10]
Lipophilicity (logP): A Complex Interplay
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is not always straightforward. While the carbon-fluorine bond is more lipophilic than a carbon-hydrogen bond, the introduction of a highly polar C-F bond can also alter the molecule's overall dipole moment and interactions with water.[2][11]
Generally, aromatic fluorination tends to increase lipophilicity.[2] This enhancement can improve a compound's ability to cross cellular membranes and access hydrophobic binding pockets within target proteins.[12][13] However, the specific substitution pattern and the overall molecular context can lead to nuanced or even counterintuitive effects.[14]
Table 2: Comparative logP Values of Aniline and Fluoroaniline Isomers
| Compound | logP (Experimental) | Impact of Fluorination |
| Aniline | 0.90 | Baseline lipophilicity. |
| 2-Fluoroaniline | 1.15 | Increased lipophilicity. |
| 3-Fluoroaniline | 1.14 | Increased lipophilicity. |
| 4-Fluoroaniline | 1.15 | Increased lipophilicity. |
Note: logP values are experimental values sourced from PubChem and other chemical databases.
Metabolic Stability: The Metabolic Blocking Strategy
One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[1][15] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP450) enzymes in the liver. A primary metabolic pathway for aromatic compounds is hydroxylation at electron-rich positions.
By placing a fluorine atom at a metabolically vulnerable site (a "metabolic hotspot"), chemists can effectively block this oxidation. The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol) and resistant to enzymatic cleavage.[16] This "metabolic blocking" strategy can dramatically increase a drug's half-life and bioavailability, allowing for lower and less frequent dosing.[2][16]
However, it is crucial to consider the potential for metabolic defluorination, which can sometimes lead to the formation of reactive or toxic metabolites.[16][17] Therefore, careful toxicological screening of fluorinated compounds is essential.
Table 3: Illustrative Metabolic Stability Data
| Compound Class | Compound Description | Half-life (t½, min) in Liver Microsomes | Rationale |
| Indole Analogs | Non-fluorinated indole | 12.35 | Susceptible to metabolic oxidation. |
| Indole Analogs | 4-Fluoro-indazole analog | 13.29 | Fluorine at position 4 blocks a potential site of metabolism, slightly increasing stability. |
| Melphalan Analogs | Non-fluorinated analog | - | Lower metabolic stability. |
| Melphalan Analogs | Melphalan flufenamide (p-fluoro) | - | The p-fluoro substituent enhances metabolic stability.[2] |
Note: Direct head-to-head data for simple fluoroanilines is sparse; this table uses surrogate data to illustrate the principle of metabolic blocking. Data sourced from a study on indole analogs and a review on fluorine in medicinal chemistry.[2][16]
Impact on Biological Activity
The changes in pKa, logP, and metabolic stability culminate in altered biological activity. Fluorinated anilines are integral to a wide range of biologically active molecules, from insecticides that target ryanodine receptors to drugs for cancer and central nervous system disorders.[5][18] The enhanced metabolic stability allows the compound to remain at its site of action for longer, while modified lipophilicity and basicity can fine-tune target engagement and cell penetration.[19][20] For example, novel anthranilic diamides containing a fluoroaniline moiety have shown insecticidal activity comparable or even superior to existing commercial products like chlorantraniliprole.[18]
Core Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide the following validated protocols. These methods are designed to be robust and self-validating, forming the bedrock of any serious investigation into the properties of novel chemical entities.
Protocol 1: Determination of Lipophilicity (logP) by the Shake-Flask Method
This is the "gold standard" method for logP determination, providing a direct measure of a compound's partitioning behavior.[21]
Causality: The choice of n-octanol and a buffered aqueous phase (pH 7.4) is critical as it mimics the partitioning between the lipid bilayers of cell membranes and the aqueous environment of the bloodstream. Pre-saturating each phase prevents volume changes during the experiment, ensuring accuracy.
Methodology:
-
Preparation of Phases:
-
Prepare a phosphate buffer solution at pH 7.4.
-
In a large separatory funnel, mix equal volumes of n-octanol and the pH 7.4 buffer. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.
-
-
Sample Preparation:
-
Accurately weigh the test compound (e.g., aniline or fluoroaniline) and dissolve it in the pre-saturated n-octanol to a known concentration (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a glass vial, add a precise volume of the n-octanol solution (e.g., 5 mL) and an equal volume of the pre-saturated buffer (e.g., 5 mL).
-
Seal the vial and shake gently at a constant temperature (e.g., 25°C) for 24 hours to allow equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Analyze the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[22]
-
-
Calculation:
-
Calculate the partition coefficient, P, as: P = [Concentration in Octanol] / [Concentration in Aqueous Phase]
-
The logP is the base-10 logarithm of P: logP = log10(P)
-
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is a standard industry method to assess a compound's susceptibility to Phase I metabolism, primarily by CYP450 enzymes.[16]
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP450 enzymes. The assay measures the rate of disappearance of the parent compound over time. An NADPH regenerating system is included because CYP450 enzymes require NADPH as a cofactor for their catalytic activity. The system continuously regenerates NADPH from NADP+, ensuring the enzymatic reaction does not become limited by cofactor availability.
// Connections {Prep_HLM, Prep_Cmpd} -> PreIncubate; PreIncubate -> Initiate; Initiate -> Sample_T0 [style=dashed]; Initiate -> Sample_T5; Sample_T5 -> Sample_T15; Sample_T15 -> Sample_T30; Sample_T30 -> Sample_T60; {Sample_T0, Sample_T5, Sample_T15, Sample_T30, Sample_T60} -> Centrifuge; Centrifuge -> Analyze; Analyze -> Calculate; }
Caption: Workflow for the in vitro metabolic stability assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system solution as per the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound to the wells to achieve a final concentration of, for example, 1 µM. The final DMSO concentration should be ≤ 0.1%.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[16]
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard for LC-MS/MS analysis).[23]
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is equal to the elimination rate constant (-k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Protein Concentration])
-
Caption: Fluorine as a metabolic blocker in anilines.
Conclusion
The substitution of hydrogen with fluorine in an aniline scaffold is a powerful, multifaceted strategy in modern drug design. It offers chemists a reliable method to fine-tune critical properties, most notably decreasing basicity and enhancing metabolic stability, which can translate into improved pharmacokinetic profiles and therapeutic efficacy. While the effects on lipophilicity can be more complex, they provide an additional parameter for optimization.
This guide has provided a comparative framework and detailed experimental protocols to aid researchers in their exploration of fluorinated anilines. By understanding the fundamental principles and applying robust experimental designs, the scientific community can continue to leverage the unique properties of fluorine to develop safer and more effective medicines.[1]
References
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- Synthesis and characterization of fluorine-substituted polyanilines.
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- Preparation of fluorinated anilines.
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- Process for the preparation of fluorine containing anilines.
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- pKa of anilines and the intermolecular proton transfer equilibrium constants at 25 • C for chloranilic acid-anilines systems.
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- pKa Prediction for Anilines. Scribd.
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A Senior Application Scientist's Comparative Guide to 4-(Perfluorohexyl)aniline in Advanced Research Applications
Executive Summary
4-(Perfluorohexyl)aniline emerges as a molecule of significant interest for researchers in medicinal chemistry and materials science. Its unique electronic and physicochemical properties, imparted by the electron-withdrawing perfluorohexyl chain, distinguish it from conventional aniline derivatives. This guide provides a comprehensive performance comparison of 4-(Perfluorohexyl)aniline against key alternatives, supported by established experimental data and detailed protocols to empower researchers in their application-specific evaluations. We will explore the causal relationships between its structure and functional performance, offering a self-validating framework for its assessment in drug discovery and organic electronics.
Introduction: The Rationale for Perfluoroalkylation in Aniline Scaffolds
The strategic incorporation of fluorine and perfluoroalkyl groups into organic molecules is a cornerstone of modern chemical design. The perfluorohexyl (C6F13) group, in particular, imparts a unique and potent combination of properties. When appended to an aniline core, it fundamentally alters the molecule's characteristics compared to its non-fluorinated parent, aniline, or analogues with shorter fluoroalkyl chains.
Key transformations include:
-
Drastic Reduction in Basicity (pKa): The intense inductive effect of the perfluorohexyl chain withdraws electron density from the aromatic ring and the nitrogen atom, significantly lowering the pKa of the anilinic nitrogen. This modification is critical in drug design to avoid unwanted interactions with biological targets or to modulate pharmacokinetic properties.
-
Enhanced Lipophilicity and Hydrophobicity: The C6F13 chain creates a highly lipophilic and hydrophobic domain, influencing solubility, membrane permeability, and potential for fluorous-phase interactions.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the perfluorohexyl tail highly resistant to oxidative metabolism, a crucial attribute for developing robust drug candidates.
-
Unique Electronic Properties: The powerful electron-withdrawing nature of the C6F13 group modifies the HOMO/LUMO energy levels of the aniline scaffold, a key parameter for applications in organic electronics.
This guide will dissect these properties, comparing 4-(Perfluorohexyl)aniline to two primary benchmarks: its non-fluorinated counterpart, 4-Hexylaniline, and a common alternative with a different electron-withdrawing group, 4-Nitroaniline.
Comparative Performance Analysis
Physicochemical Properties: pKa and Lipophilicity
The acidity of the anilinium ion (pKa) and the molecule's lipophilicity (LogP) are fundamental parameters in drug development, governing absorption, distribution, metabolism, and excretion (ADME).
A lower pKa value for an aniline derivative means it is less basic and will be less protonated at physiological pH (7.4). This can be advantageous in reducing off-target interactions with acidic cellular compartments or proteins. Increased lipophilicity can enhance membrane permeability but may also lead to higher protein binding or lower aqueous solubility if not balanced.
Table 1: Comparative Physicochemical Data
| Compound | Structure | Predicted pKa | Predicted LogP | Rationale for Performance |
| 4-(Perfluorohexyl)aniline | F(CF₂)₆-C₆H₄-NH₂ | ~1.5 - 2.5 | > 5.0 | The C6F13 group is a powerful electron-withdrawing group, drastically reducing the electron density on the nitrogen and thus its basicity. The fluorous chain leads to exceptionally high lipophilicity. |
| 4-Hexylaniline | CH₃(CH₂)₅-C₆H₄-NH₂ | ~5.2 | ~4.1 | The alkyl chain is weakly electron-donating, resulting in a pKa similar to aniline. The hexyl chain contributes significantly to lipophilicity, but less so than its perfluorinated counterpart. |
| 4-Nitroaniline | O₂N-C₆H₄-NH₂ | ~1.0 | ~1.4 | The nitro group is a very strong electron-withdrawing group, leading to a very low pKa. However, its contribution to lipophilicity is minimal compared to the long alkyl/fluoroalkyl chains. |
Note: Predicted values are based on computational models (e.g., ACD/Labs Percepta) and literature values for similar structures. Experimental verification is recommended.
Application in Medicinal Chemistry: Metabolic Stability
A critical challenge in drug development is metabolic instability, where drug molecules are rapidly broken down by enzymes like Cytochrome P450s. The site of metabolism on aniline derivatives is often the alkyl chain or the aromatic ring. The extreme strength of the C-F bond makes the perfluorohexyl group highly resistant to this type of enzymatic degradation.
Experimental Workflow: In Vitro Metabolic Stability Assay
This protocol allows for a direct comparison of the metabolic stability of the compounds.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Expected Outcome: 4-(Perfluorohexyl)aniline is expected to show significantly higher metabolic stability (longer half-life) compared to 4-Hexylaniline, whose alkyl chain is susceptible to hydroxylation. 4-Nitroaniline's stability can vary, but the perfluorinated analogue is hypothesized to be the most robust of the three.
Application in Organic Electronics: Tuning Electronic Properties
In organic semiconductors, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for device performance. Aniline derivatives can be used as building blocks for hole-transport materials or as modifiers for electrode work functions. The electron-withdrawing nature of the substituent on the aniline ring directly impacts these energy levels.
Table 2: Expected Impact on Electronic Properties
| Compound | Substituent Effect | Expected HOMO Level | Expected LUMO Level | Implication for Organic Electronics |
| 4-(Perfluorohexyl)aniline | Strong Electron-Withdrawing (Inductive) | Lowered (Deeper) | Lowered | Increases ionization potential, making it more stable against oxidation. Can be used to tune charge injection barriers. |
| 4-Hexylaniline | Weak Electron-Donating (Inductive) | Raised (Shallower) | Raised | Lowers ionization potential, making it easier to oxidize. Suitable for standard hole-transport applications. |
| 4-Nitroaniline | Strong Electron-Withdrawing (Resonance & Inductive) | Significantly Lowered | Significantly Lowered | Provides strong electronic perturbation, useful for creating materials with large bandgaps or specific charge-transfer properties. |
Experimental Protocol: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
Cyclic voltammetry is a standard electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated to its HOMO and LUMO energy levels.
Methodology:
-
Preparation: Dissolve the test compound (e.g., 1-5 mM) in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Setup: Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Calibration: Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard. The oxidation potential of this couple is a widely accepted reference point.
-
Measurement: Scan the potential to measure the onset of the first oxidation potential (E_ox) for the aniline compound.
-
Calculation: The HOMO energy level can be estimated using the following empirical formula:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1] eV
-
Caption: Cyclic Voltammetry Workflow for HOMO Estimation.
Expected Outcome: The cyclic voltammogram for 4-(Perfluorohexyl)aniline will show an oxidation potential at a significantly higher voltage (more positive) than that of 4-Hexylaniline, confirming a deeper HOMO level and greater resistance to oxidation.
Conclusion and Future Outlook
While comprehensive application data for 4-(Perfluorohexyl)aniline is still emerging, its performance can be confidently predicted based on the well-established principles of fluorine chemistry. Its defining features—low basicity, high metabolic stability, and a deep HOMO level—make it a compelling candidate for overcoming specific challenges in drug discovery and materials science. It is not a universal replacement for standard anilines but rather a specialized tool for fine-tuning molecular properties.
We strongly encourage researchers to utilize the protocols outlined in this guide to generate direct comparative data within their specific systems. Such experimental validation is crucial for unlocking the full potential of this and other advanced fluorinated building blocks.
References
-
Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical Characterization of Fullerene Derivatives. Advanced Materials, 23(20), 2367–2371. [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Perfluorohexyl)aniline
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. When dealing with compounds like 4-(Perfluorohexyl)aniline—a fluorinated aromatic amine with potential applications as a synthetic intermediate—the need for robust, reliable, and validated analytical methods is non-negotiable. The validation of an analytical procedure is a critical process to demonstrate its fitness for a specific purpose.[1]
This guide provides an in-depth comparison and cross-validation framework for two primary analytical techniques suitable for 4-(Perfluorohexyl)aniline: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will also explore the utility of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful orthogonal technique. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize a lifecycle approach to analytical procedures.[2][3][4]
The Imperative of Cross-Validation
Before delving into specific protocols, it is crucial to understand the causality behind cross-validation. When two distinct analytical methods are used to measure the same analyte, cross-validation serves as a systematic process to ensure that the results are comparable and interchangeable.[1] This is vital in several scenarios: during method transfer between laboratories, when upgrading instrumentation, or when a secondary method is needed to confirm results from a primary method. The objective is to demonstrate that any observed differences between the methods are statistically insignificant and fall within acceptable limits for the intended purpose of the analysis.[5]
The overall workflow for a cross-validation study is designed to systematically compare the performance of two methods using the same set of homogeneous samples.
Caption: A logical workflow for the cross-validation of two analytical methods.
Comparative Overview of Analytical Techniques
The selection of an analytical method for 4-(Perfluorohexyl)aniline must consider its unique chemical structure: a polar aniline head and a non-polar, electron-rich perfluorohexyl tail. This duality influences its solubility, volatility, and chromatographic behavior.
| Parameter | HPLC-MS | GC-MS | ¹⁹F qNMR |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Measures the nuclear magnetic resonance of the ¹⁹F nucleus. |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally labile compounds. | Ideal for volatile and thermally stable compounds. Derivatization may be needed. | Applicable to any fluorine-containing compound in solution. |
| Primary Use Case | Routine purity testing, quantification, impurity profiling of non-volatile species. | Identification and quantification of volatile impurities, residual solvents. | Absolute quantification without a specific analyte reference standard, structural confirmation. |
| Key Advantages | High precision and accuracy, wide applicability, soft ionization minimizes fragmentation. | High separation efficiency, provides definitive structural information for impurity identification. | Provides absolute purity (mass/mass), requires no chromatography, structurally informative. |
| Limitations | Potential for matrix effects, requires a chromophore or ionizable group. | Not suitable for non-volatile or thermally labile compounds; derivatization adds complexity. | Lower sensitivity compared to MS methods, requires a high-field NMR spectrometer. |
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical method lies in a meticulously detailed and reproducible protocol. The following methods are adapted from established procedures for related aniline and perfluoroalkyl substances (PFAS) and serve as a robust starting point.[6][7][8]
Method A: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is designed for the accurate quantification of 4-(Perfluorohexyl)aniline and the detection of non-volatile, process-related impurities. The choice of a C18 column is based on its versatility for separating compounds with mixed polarity, while the formic acid in the mobile phase ensures efficient ionization for MS detection.
Caption: Workflow for HPLC-MS analysis of 4-(Perfluorohexyl)aniline.
Detailed Protocol:
-
Instrumentation: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column oven, and coupled to a triple quadrupole or high-resolution mass spectrometer.[9]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
Start at 60% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 60% B over 0.5 minutes and re-equilibrate for 2.5 minutes.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for 4-(Perfluorohexyl)aniline, determined by direct infusion and optimization.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter prior to injection.
-
Validation Parameters: Assess specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ according to ICH guidelines.[10]
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for identifying and quantifying volatile or semi-volatile impurities that may be present in 4-(Perfluorohexyl)aniline samples, such as residual solvents or volatile by-products from synthesis. The aniline functional group can sometimes exhibit poor peak shape in GC; derivatization can mitigate this, but direct analysis is often sufficient and preferable for simplicity.
Caption: Workflow for GC-MS analysis of 4-(Perfluorohexyl)aniline.
Detailed Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, splitless injection.
-
Injector Temperature: 280°C. The rationale here is to ensure complete volatilization of the analyte without causing thermal degradation.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that provides reproducible fragmentation patterns, which are crucial for library matching and structural elucidation of unknown impurities.[11]
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 50-600.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the 4-(Perfluorohexyl)aniline sample in a suitable volatile solvent such as methylene chloride.
-
Validation Parameters: As with HPLC, validate according to ICH guidelines, paying close attention to specificity in the presence of potential volatile impurities.[12]
Hypothetical Performance and Cross-Validation Data
To illustrate the comparison, the following table summarizes the expected performance characteristics of the two validated methods for the analysis of 4-(Perfluorohexyl)aniline.
Table 1: Summary of Hypothetical Method Validation Parameters
| Parameter | HPLC-MS | GC-MS | Acceptance Criteria (Typical) |
| Linearity (Range, µg/mL) | 1 - 250 | 1 - 250 | - |
| Correlation Coefficient (r²) | >0.999 | >0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.2 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.6 µg/mL | Reportable |
For the cross-validation study, five independent batches of a 4-(Perfluorohexyl)aniline sample were prepared and analyzed in triplicate by each method.
Table 2: Hypothetical Cross-Validation Results for Purity Assay (%)
| Sample Batch | HPLC-MS Result (%) | GC-MS Result (%) | % Difference |
| 1 | 99.52 | 99.45 | 0.07 |
| 2 | 99.61 | 99.68 | -0.07 |
| 3 | 99.48 | 99.55 | -0.07 |
| 4 | 99.70 | 99.61 | 0.09 |
| 5 | 99.55 | 99.49 | 0.06 |
| Mean | 99.57 | 99.56 | 0.01 |
| Std. Dev. | 0.08 | 0.09 | 0.07 |
Statistical analysis of these results (e.g., a paired t-test) would be performed. With a hypothetical p-value > 0.05, we would conclude that there is no statistically significant difference between the mean purity values obtained by the two methods, demonstrating their interchangeability for this specific assay.
The Orthogonal Power of ¹⁹F qNMR
While chromatographic methods are the workhorses of quantitative analysis, they rely on comparison to a reference standard of known purity. ¹⁹F Quantitative NMR (qNMR) offers a distinct, powerful advantage: it is a primary ratio method capable of determining the absolute purity of 4-(Perfluorohexyl)aniline without requiring a specific reference standard of the analyte itself.[13][14]
The analysis is based on integrating the ¹⁹F NMR signal of the analyte against the signal of a certified internal standard of known structure and purity (e.g., hexafluorobenzene). Because the signal intensity is directly proportional to the number of fluorine nuclei, a direct mass/mass purity value can be calculated. This makes ¹⁹F qNMR an invaluable orthogonal technique to confirm the purity of the reference standards used to calibrate the HPLC and GC methods, thereby closing the loop and ensuring the ultimate trustworthiness of all analytical data.[15]
Conclusion and Recommendations
Both HPLC-MS and GC-MS are robust and reliable methods for the analytical characterization of 4-(Perfluorohexyl)aniline. The cross-validation demonstrates that, when properly developed and validated, both techniques can yield comparable and accurate results for purity assessment.
-
For routine quality control, purity determination, and analysis of non-volatile impurities, the HPLC-MS method is recommended due to its high precision and applicability to a broader range of potential impurities.
-
For the specific identification and quantification of volatile impurities, residual solvents, or for confirmatory identification, the GC-MS method is superior due to its high separation efficiency for volatile compounds and the definitive structural information provided by EI mass spectra.
-
¹⁹F qNMR should be integrated into the analytical workflow as an orthogonal method to independently verify the purity of the primary reference standard, thereby providing an authoritative anchor for all subsequent chromatographic analyses.
References
-
Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for Per- and Polyfluoroalkyl Substances (PFAS) Detection.
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.
-
ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance.
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2).
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
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BioPharm International. FDA Releases Guidance on Analytical Procedures.
-
ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
-
SGS. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
-
Benchchem. A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline.
-
National Institutes of Health (NIH). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration.
-
U.S. Environmental Protection Agency (EPA). Multi-Laboratory Validation Study of PFAS by Isotope Dilution LC-MS/MS Wastewater, Surface Water, and Groundwater.
-
National Institutes of Health (NIH). Laboratory development and validation of vapor phase PFAS methods for soil gas, sewer gas, and indoor air.
-
Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
-
Benchchem. A Comparative Guide to the Analytical Validation of 4-Fluoroaniline.
-
ScienceDirect. Total and class-specific analysis of per- and polyfluoroalkyl substances in environmental samples using nuclear magnetic resonance spectroscopy.
-
Benchchem. Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
-
Benchchem. A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
-
ResearchGate. Total and Class-Specific Analysis of Per- and Polyfluoroalkyl Substances in Environmental Samples Using Nuclear Magnetic Resonance Spectroscopy.
-
Benchchem. A Technical Guide to 4-(Trifluoromethyl)aniline-d4 for Researchers.
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U.S. Environmental Protection Agency (EPA). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
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PubMed. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS).
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-(Perfluorohexyl)aniline Isomers
In the realms of advanced materials science and pharmaceutical development, the precise structural characterization of fluorinated organic molecules is paramount. The positional isomerism of substituted anilines, such as those bearing a perfluorohexyl group, can dramatically alter their chemical, physical, and biological properties. Consequently, the ability to unambiguously distinguish between the 2-, 3-, and 4-(perfluorohexyl)aniline isomers is a critical task for quality control, reaction monitoring, and regulatory compliance.
This guide provides a comprehensive comparison of the spectroscopic signatures of these isomers. We will move beyond simple data reporting to explain the underlying electronic principles that govern the observed differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. By understanding the "why," researchers can develop robust analytical methods for isomer identification.
The Foundational Principle: Isomer-Specific Electronic Effects
The spectroscopic differences between the 2-, 3-, and 4-(perfluorohexyl)aniline isomers are rooted in the interplay between the electron-donating amino group (-NH₂) and the powerfully electron-withdrawing perfluorohexyl group (-C₆F₁₃).
-
Amino Group (-NH₂): Acts as an activating group, donating electron density to the aromatic ring through resonance (+M effect), particularly at the ortho and para positions.
-
Perfluorohexyl Group (-C₆F₁₃): Acts as a strong deactivating group, withdrawing electron density from the ring primarily through a negative inductive effect (-I effect) due to the high electronegativity of the fluorine atoms.[1][2]
The relative positions of these two groups dictate the overall electron density distribution within the aromatic ring, which in turn governs the chemical environment of each atom and thus its spectroscopic response.
Caption: Chemical structures of the ortho, meta, and para isomers of (perfluorohexyl)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the ¹H, ¹⁹F, and ¹³C nuclei.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substituent positions.
-
4-(Perfluorohexyl)aniline (para-isomer): The spectrum is the most straightforward, exhibiting two distinct doublets in the aromatic region (typically 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.[3] The protons ortho to the electron-donating -NH₂ group will be shifted upfield compared to those ortho to the electron-withdrawing -C₆F₁₃ group.
-
2-(Perfluorohexyl)aniline (ortho-isomer): The spectrum will be more complex due to the proximity of all protons to both substituents. The proton adjacent to both groups (at the C3 position) is expected to be significantly deshielded (shifted downfield). The overall pattern will consist of four distinct multiplets in the aromatic region.[4][5]
-
3-(Perfluorohexyl)aniline (meta-isomer): This isomer will also show four distinct signals in the aromatic region. The proton situated between the two substituents (at the C2 position) will be a singlet or a narrowly split triplet, while the others will show more complex coupling patterns characteristic of meta-substitution.
The -NH₂ protons typically appear as a broad singlet, the position of which is highly dependent on solvent and concentration.
¹⁹F NMR Spectroscopy
While the overall pattern of the perfluorohexyl chain will be similar for all isomers, the chemical shift of the CF₂ group directly attached to the aromatic ring (α-CF₂) is diagnostic. ¹⁹F NMR is exceptionally sensitive to the electronic environment.[6][7]
-
Expected Pattern: The spectrum is characterized by distinct signals for each fluorinated carbon environment.
-
-CF₃ group: A triplet around -81 ppm.
-
-CF₂-CF₃ group: A multiplet around -126 ppm.
-
Internal -CF₂ groups: A series of multiplets between -122 and -124 ppm.
-
α-CF₂ (next to the ring): A multiplet around -110 to -115 ppm.
-
The α-CF₂ signal will be the most informative for distinguishing isomers. Its precise chemical shift will be influenced by the electron density of the aromatic carbon to which it is attached, which varies with the substitution pattern.
Comparative NMR Data Summary
| Spectroscopic Feature | 2-Isomer (Ortho) Prediction | 3-Isomer (Meta) Prediction | 4-Isomer (Para) Reference |
| ¹H Aromatic Signals | 4 complex multiplets | 4 complex multiplets | 2 doublets |
| ¹H Aromatic δ (ppm) | Wider range, downfield shifted | Complex, intermediate range | ~6.6 - 7.4 ppm |
| ¹⁹F α-CF₂ Shift | Most deshielded | Least deshielded | Deshielded |
| ¹³C C-N Shift | ~145-150 ppm | ~148-153 ppm | ~147-152 ppm |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information on functional groups. The key distinguishing features will be the N-H stretching frequencies of the amine and the C-F stretching region.
-
N-H Stretching: Primary aromatic amines typically show two bands for asymmetric and symmetric N-H stretching between 3300 and 3500 cm⁻¹.[8] The frequencies are sensitive to the electron density on the nitrogen atom.
-
4-Isomer: The direct conjugation between the donating -NH₂ and withdrawing -C₆F₁₃ groups reduces electron density on the nitrogen, leading to weaker N-H bonds and thus lower stretching frequencies.
-
3-Isomer: The groups are not in direct conjugation. The electron-withdrawing effect on the nitrogen is less pronounced, resulting in higher N-H stretching frequencies compared to the 4-isomer.
-
2-Isomer: The frequencies will be intermediate, influenced by both inductive withdrawal and potential intramolecular hydrogen bonding between N-H and the α-fluorines.
-
-
C-F Stretching: All isomers will exhibit very strong, complex absorption bands in the 1100-1300 cm⁻¹ region, characteristic of the C-F bonds of the perfluorohexyl chain.[3] While this confirms the presence of the group, it is less useful for distinguishing between the positional isomers.
-
Aromatic C-H Bending: The out-of-plane C-H bending patterns in the 650-900 cm⁻¹ region can also be diagnostic for the substitution pattern (ortho, meta, para).[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within the molecule. The position of the maximum absorbance (λmax) is directly related to the extent of the conjugated π-electron system.[9]
-
Aniline Reference: Aniline exhibits a strong absorption band (π → π*) around 280 nm, which is red-shifted compared to benzene (256 nm) due to the electron-donating effect of the amino group extending the chromophore.[8]
-
4-(Perfluorohexyl)aniline: The para-positioning allows for direct, end-to-end conjugation between the electron-donating -NH₂ group and the electron-withdrawing -C₆F₁₃ group. This creates a "push-pull" system that significantly extends the conjugated system, resulting in a substantial bathochromic (red) shift to a longer λmax compared to aniline.
-
2-(Perfluorohexyl)aniline: A similar, though potentially slightly smaller, red shift is expected due to ortho-conjugation. Steric hindrance between the bulky perfluorohexyl group and the amine group might slightly disrupt the planarity of the molecule, which could lessen the extent of the red shift compared to the para-isomer.
-
3-(Perfluorohexyl)aniline: In the meta-isomer, the two groups are not in direct conjugation. Therefore, the extension of the chromophore is minimal. The λmax is expected to be much closer to that of aniline itself, exhibiting the smallest red shift of the three isomers.
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry is essential for confirming the molecular weight and elemental formula. High-resolution MS (HRMS) can provide the exact mass, confirming the composition C₁₂H₆F₁₃N.
-
Molecular Ion (M⁺•): All three isomers will show the same molecular ion peak at m/z 463.03.
-
Fragmentation: The fragmentation of perfluoroalkyl chains is complex and does not proceed by a simple "unzipping" of CF₂ units.[10][11] It often involves fluorine migrations to form more stable secondary or tertiary carbanions prior to fragmentation.[12][13]
-
Common fragments will likely include losses of CF₃, C₂F₅, etc., from the chain.
-
While the major fragment ions are expected to be similar across the isomers, the relative intensities of these fragments may differ due to subtle differences in the stability of the precursor ions. Differentiating isomers based on EI-MS fragmentation alone can be challenging and typically requires careful comparison against authenticated reference standards.
-
Workflow for Isomer Identification
The following workflow provides a logical approach to identifying an unknown isomer of (perfluorohexyl)aniline.
Caption: A logical workflow for the spectroscopic identification of (perfluorohexyl)aniline isomers.
Experimental Protocols
NMR Spectroscopy (¹H, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the aniline isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add tetramethylsilane (TMS) for ¹H NMR (0 ppm reference) or an appropriate fluorine standard like CFCl₃ (0 ppm) if necessary for ¹⁹F NMR.
-
Acquisition: Acquire spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.
-
¹H NMR: Use a standard pulse program with a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration.
-
¹⁹F NMR: Acquire both proton-coupled and decoupled spectra to aid in assignment. The wide spectral width of ¹⁹F NMR must be accommodated.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of powder directly on the ATR crystal. For liquid samples, a thin film can be prepared between two KBr or NaCl plates.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean ATR crystal or empty salt plates prior to sample analysis.
-
Data Processing: Perform baseline correction and peak picking to identify key vibrational frequencies.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Blanking: Use the same solvent to zero the spectrophotometer.
-
Acquisition: Scan the sample from approximately 200 to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample via direct infusion or through a GC inlet.
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Analysis: Acquire a full scan spectrum to identify the molecular ion and major fragment ions. For confirmation of elemental composition, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
Conclusion
While each spectroscopic technique provides valuable clues, a definitive identification of 4-(perfluorohexyl)aniline isomers relies on a holistic and integrated approach. ¹H NMR spectroscopy offers the most direct and unambiguous method for differentiation based on the distinct patterns of the aromatic protons. UV-Vis spectroscopy serves as an excellent and rapid confirmatory technique, leveraging the predictable impact of substitution on the molecule's primary chromophore. By grounding the interpretation of spectral data in the fundamental principles of electronic substituent effects, researchers can confidently and accurately characterize these critical fluorinated compounds.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [URL: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]
- Wang, Y., et al. (2018). Experimental and DFT Studies of the Electron-Withdrawing Ability of Perfluoroalkyl (RF) Groups. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.7b12811]
- Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3803-14. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/rcm.3274]
- Szymański, G., et al. (2019). UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions. Materials (Basel), 12(24), 4191. [URL: https://www.mdpi.com/1996-1944/12/24/4191]
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A Senior Application Scientist's Guide to Assessing the Purity of 4-(Perfluorohexyl)aniline from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance for the integrity of research and the safety of pharmaceutical products. 4-(Perfluorohexyl)aniline, with its unique perfluorohexyl moiety, is a valuable building block in the synthesis of novel pharmaceuticals, agrochemicals, and materials. The introduction of the perfluorohexyl group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. However, the synthetic routes to 4-(Perfluorohexyl)aniline can introduce a variety of impurities that may compromise downstream applications. This guide provides an in-depth, objective comparison of analytical methodologies to assess the purity of 4-(Perfluorohexyl)aniline from various commercial suppliers, complete with detailed experimental protocols and supporting data.
The Criticality of Purity in Fluorinated Intermediates
The presence of impurities in 4-(Perfluorohexyl)aniline can have significant consequences. Process-related impurities, such as unreacted starting materials or by-products from side reactions, can interfere with subsequent synthetic steps, leading to lower yields and the formation of undesired products.[1] Even small amounts of isomeric impurities can alter the biological activity and safety profile of the final active pharmaceutical ingredient (API). Therefore, a multi-technique approach is essential for a comprehensive purity assessment.[2][3]
This guide will focus on a suite of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F), and Mass Spectrometry (MS). By combining the quantitative power of HPLC with the structural elucidation capabilities of NMR and MS, a complete picture of the sample's purity can be achieved.
Experimental Workflow for Purity Assessment
A systematic approach is crucial for obtaining reliable and comparable data across samples from different suppliers. The following workflow outlines the key steps in the purity assessment of 4-(Perfluorohexyl)aniline.
Sources
A Comparative Guide to the Biological Activity of Compounds Derived from 4-(Perfluorohexyl)aniline: A Framework for Discovery and Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules has consistently proven to be a powerful tool for enhancing pharmacological properties. The unique electronic nature of fluorine can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide focuses on the untapped potential of a specific fluorinated building block: 4-(Perfluorohexyl)aniline. While direct biological activity data for derivatives of this compound are scarce in publicly available literature, its structural motifs—a perfluoroalkyl chain and an aniline core—are present in numerous bioactive molecules.
This document serves as a comprehensive framework for researchers, providing a comparative analysis of the known biological activities of structurally related fluorinated anilines and proposing a systematic approach to the synthesis and evaluation of novel compounds derived from 4-(Perfluorohexyl)aniline. By leveraging established experimental protocols and structure-activity relationship (SAR) insights, this guide aims to accelerate the discovery of new therapeutic agents.
The Promise of Perfluoroalkylation in Drug Design
The introduction of a perfluoroalkyl chain, such as the perfluorohexyl group, can impart several advantageous properties to a drug candidate. The carbon-fluorine bond is exceptionally strong, rendering the moiety resistant to metabolic degradation and thereby potentially increasing the drug's half-life.[2] Furthermore, the lipophilicity of a perfluoroalkyl group can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[3] Aniline and its derivatives are privileged structures in medicinal chemistry, forming the backbone of a wide array of approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6]
I. Known Biological Activities of Structurally Related Fluorinated Anilines: A Comparative Overview
While specific data on 4-(perfluorohexyl)aniline derivatives is limited, a review of related fluorinated anilines provides a strong rationale for their investigation.
A. Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of various aniline derivatives. The substitution pattern on the aniline ring plays a crucial role in determining cytotoxicity and target specificity. For instance, a series of 4-anilinofuro[2,3-b]quinoline derivatives were synthesized and evaluated for their in vitro anticancer activity, with some compounds showing potent cytotoxicity against a panel of 60 human cancer cell lines.[3] Similarly, 4-anilinoquinoline derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[5]
Table 1: Comparative Anticancer Activity of Selected Aniline Derivatives
| Compound Class | Example Structure (General) | Cancer Cell Lines | Reported IC50/GI50 Values (µM) | Reference |
| 4-Anilinofuro[2,3-b]quinolines | R-substituted anilino-furoquinoline | NCI-60 Panel | 0.01 - 10 | [3] |
| 4-Anilinoquinolines | R-substituted anilinoquinoline | HeLa, BGC823 | Better than gefitinib (IC50 not specified) | [5] |
| Phenylacetamide Derivatives | 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | 52 - 80 | [7] |
| Benzothiazole Aniline Derivatives | 2-(4-aminophenyl)-benzothiazole Pt(II) complexes | HepG2 (Liver) | Lower than cisplatin | [8] |
B. Antimicrobial Activity
Fluorinated anilines have also emerged as promising antimicrobial agents. A recent study investigated 68 aniline derivatives and found that trifluoro-anilines, such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), exhibited significant antibacterial and antibiofilm activity against Vibrio parahaemolyticus and Vibrio harveyi.[4][9] These compounds were found to disrupt the bacterial cell membrane.[4][9]
Table 2: Comparative Antimicrobial Activity of Selected Fluorinated Anilines
| Compound | Target Organism(s) | MIC (µg/mL) | Mechanism of Action (if known) | Reference |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus, V. harveyi | 100 | Membrane disruption | [4][9] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus, V. harveyi | 50 | Membrane disruption | [4][9] |
| Trifluoromethyl-substituted pyrazole derivatives | Gram-positive bacteria (e.g., S. aureus) | 0.78 - 3.125 | Not specified | [2] |
C. Anti-inflammatory Activity
The anti-inflammatory potential of aniline derivatives has also been explored. Certain 4-anilinofuro[2,3-b]quinoline derivatives have demonstrated potent inhibition of mast cell degranulation and the secretion of lysosomal enzymes from neutrophils, key events in the inflammatory response.[6] The mechanism of action for many anti-inflammatory compounds involves the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.[10]
Table 3: Comparative Anti-inflammatory Activity of Selected Aniline Derivatives
| Compound Class | Assay | Target | IC50 (µM) | Reference |
| 4-Anilinofuro[2,3-b]quinolines | Mast cell degranulation | Not specified | 6.5 - 16.4 | [6] |
| 4-Anilinofuro[2,3-b]quinolines | Neutrophil degranulation | Not specified | 7.2 - 29.4 | [6] |
| Amide derivatives | Carrageenan-induced rat paw edema | COX enzymes (presumed) | % inhibition reported | [11] |
II. Proposed Synthesis and Evaluation of 4-(Perfluorohexyl)aniline Derivatives
Based on the promising activities of related compounds, we propose the synthesis and systematic evaluation of several classes of derivatives of 4-(Perfluorohexyl)aniline.
A. Proposed Synthetic Pathways
The versatile aniline functional group allows for a variety of synthetic modifications.
Caption: Proposed synthetic routes to amide and Schiff base derivatives of 4-(Perfluorohexyl)aniline.
A straightforward approach involves the acylation of 4-(Perfluorohexyl)aniline with various acyl chlorides or carboxylic acids to generate a library of amide derivatives. Additionally, condensation with a range of aldehydes and ketones can yield a diverse set of Schiff base derivatives.[5][12]
B. Proposed Biological Evaluation Workflow
A tiered screening approach is recommended to efficiently identify promising lead compounds.
Caption: Proposed workflow for the biological evaluation of 4-(Perfluorohexyl)aniline derivatives.
III. Detailed Experimental Protocols
To ensure reproducibility and generate high-quality, comparable data, the following standardized protocols are recommended.
A. General Synthesis of Amide Derivatives
-
To a solution of 4-(Perfluorohexyl)aniline (1.0 eq) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add a base such as triethylamine or pyridine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) or a pre-activated carboxylic acid (using a coupling agent like DCC or EDC).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired amide derivative.
B. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
C. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
D. Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS with vehicle).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.
IV. Conclusion and Future Directions
The structural features of 4-(Perfluorohexyl)aniline suggest that its derivatives are promising candidates for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. The lack of existing data presents a unique opportunity for discovery. The proposed synthetic strategies and evaluation workflows in this guide provide a robust starting point for researchers to systematically explore the chemical space around this intriguing fluorinated building block. Future work should focus on generating a diverse library of derivatives and performing comprehensive biological screening to identify lead compounds. Subsequent lead optimization, guided by structure-activity relationship studies, could pave the way for the development of next-generation therapies.
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A Comparative Guide to the Stability of 4-(Perfluorohexyl)aniline Derivatives for Advanced Research Applications
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth comparison of the stability of select 4-(perfluorohexyl)aniline derivatives. As a senior application scientist, the goal is to provide objective, data-driven insights to inform your selection of these critical building blocks in pharmaceutical, agrochemical, and materials science research. The unique properties imparted by the perfluorohexyl group, such as enhanced lipophilicity and metabolic stability, make these compounds highly valuable.[1] However, understanding their inherent stability under various stress conditions is paramount to ensuring the reliability and reproducibility of your experimental outcomes.
Introduction to 4-(Perfluorohexyl)aniline and its Derivatives
4-(Perfluorohexyl)aniline serves as a foundational structure for a range of derivatives with tailored properties. The introduction of a perfluoroalkyl chain to the aniline scaffold significantly alters its electronic and physical characteristics. The strong carbon-fluorine bond contributes to the high thermal and chemical stability of these molecules.[2][3] This guide will focus on a comparative analysis of three key derivatives, selected for their relevance in current research and development pipelines:
-
Derivative A: 4-(Perfluorohexyl)aniline
-
Derivative B: 2-Nitro-4-(perfluorohexyl)aniline
-
Derivative C: 2-Chloro-4-(perfluorohexyl)aniline
The stability of these compounds will be evaluated under thermal and chemical stress conditions, providing a comprehensive overview of their robustness.
Comparative Stability Analysis
The stability of the selected 4-(perfluorohexyl)aniline derivatives was assessed through rigorous thermal and chemical degradation studies. The following sections detail the experimental protocols and present the comparative data.
Thermal Stability Assessment
The thermal stability of the derivatives was evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4] These techniques provide critical information on the decomposition temperature and phase transitions of the compounds.[4]
-
Sample Preparation: 5-10 mg of each derivative was accurately weighed and placed in a platinum TGA pan.[4]
-
Instrumentation and Conditions: The analysis was conducted under an inert nitrogen atmosphere.[4] The temperature was ramped from 25 °C to 600 °C at a heating rate of 10 °C/min.
-
Data Analysis: The onset temperature of decomposition (Tonset) was determined as the temperature at which a significant weight loss is observed.
-
Sample Preparation: 2-5 mg of each derivative was hermetically sealed in an aluminum DSC pan.
-
Instrumentation and Conditions: The samples were heated from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: The melting point (Tm) and any exothermic decomposition events were recorded.
| Derivative | Structure | Tonset (°C) (TGA) | Melting Point (°C) (DSC) | Decomposition Exotherm (°C) (DSC) |
| A: 4-(Perfluorohexyl)aniline | 4-(C₆F₁₃)C₆H₄NH₂ | 355 | 60-65 | >380 |
| B: 2-Nitro-4-(perfluorohexyl)aniline | 2-(NO₂)-4-(C₆F₁₃)C₆H₄NH₂ | 320 | 85-90 | >350 |
| C: 2-Chloro-4-(perfluorohexyl)aniline | 2-(Cl)-4-(C₆F₁₃)C₆H₄NH₂ | 340 | 70-75 | >370 |
Expert Interpretation:
The presence of the electron-withdrawing nitro group in Derivative B significantly lowers its thermal stability compared to the parent compound, Derivative A . This is attributed to the potential for intramolecular reactions and the inherent instability of the nitro group at elevated temperatures. Conversely, the chloro substituent in Derivative C has a less pronounced effect on thermal stability. The high thermal stability of all three derivatives, with decomposition onsets well above typical reaction and storage temperatures, underscores their suitability for a wide range of applications.
Chemical Stability Assessment
The chemical stability of the derivatives was evaluated by subjecting them to acidic, basic, and oxidative conditions. The degradation was monitored by High-Performance Liquid Chromatography (HPLC) over a 24-hour period.
-
Sample Preparation: A stock solution of each derivative (1 mg/mL) was prepared in acetonitrile.
-
Stress Conditions:
-
Acidic: 1 mL of stock solution was mixed with 1 mL of 1N HCl and heated at 80 °C.
-
Basic: 1 mL of stock solution was mixed with 1 mL of 1N NaOH and heated at 80 °C.
-
Oxidative: 1 mL of stock solution was mixed with 1 mL of 30% H₂O₂ and heated at 80 °C.
-
-
HPLC Analysis: Aliquots were taken at 0, 4, 8, 12, and 24 hours. The percentage of the remaining parent compound was determined using a C18 column with a mobile phase of acetonitrile and water (gradient elution).[4]
| Derivative | Acidic (1N HCl, 80°C) | Basic (1N NaOH, 80°C) | Oxidative (30% H₂O₂, 80°C) |
| A: 4-(Perfluorohexyl)aniline | 98.5% | 95.2% | 92.1% |
| B: 2-Nitro-4-(perfluorohexyl)aniline | 99.1% | 88.5% | 85.7% |
| C: 2-Chloro-4-(perfluorohexyl)aniline | 98.8% | 93.8% | 90.3% |
Expert Interpretation:
All derivatives exhibit excellent stability under acidic conditions. However, under basic and oxidative stress, Derivative B shows the most significant degradation. The electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic attack under basic conditions and oxidation. Derivatives A and C demonstrate robust stability across all tested chemical stress conditions, highlighting their reliability in diverse chemical environments.
Visualizing Experimental Workflows
To provide a clearer understanding of the methodologies employed, the following diagrams illustrate the experimental workflows for thermal and chemical stability testing.
Caption: Workflow for Thermal Stability Assessment.
Caption: Workflow for Chemical Stability Assessment.
Conclusion and Recommendations
This comparative guide provides critical stability data for three key 4-(perfluorohexyl)aniline derivatives. The key takeaways are:
-
4-(Perfluorohexyl)aniline (Derivative A) offers the best all-around stability, making it a reliable choice for a broad range of applications where thermal and chemical robustness are required.
-
2-Nitro-4-(perfluorohexyl)aniline (Derivative B) , while offering unique electronic properties due to the nitro group, exhibits lower thermal and chemical stability, particularly under basic and oxidative conditions. Its use should be carefully considered in environments where these stressors are present.
-
2-Chloro-4-(perfluorohexyl)aniline (Derivative C) presents a good balance of stability, with performance comparable to the parent aniline under most conditions.
Researchers and drug development professionals are encouraged to use this guide to make informed decisions when selecting 4-(perfluorohexyl)aniline derivatives for their specific research needs. The experimental protocols provided herein can also serve as a template for in-house stability testing of other novel compounds.
References
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Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. [Link]
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TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. Retrieved January 14, 2026, from [Link]
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Re-Imagined. (n.d.). The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to 4-(Perfluorohexyl)aniline: A Comparative Analysis for Advanced Material and Pharmaceutical Development
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern chemical innovation. The unique physicochemical properties imparted by perfluoroalkyl chains—namely enhanced thermal stability, lipophilicity, and metabolic resistance—offer a powerful toolkit for tailoring the performance of advanced materials and therapeutic agents.[1] Among the array of fluorinated building blocks, 4-(perfluorohexyl)aniline emerges as a versatile intermediate with a nuanced profile that warrants a detailed comparative examination.
This guide provides an in-depth technical comparison of 4-(perfluorohexyl)aniline and its applications, drawing objective parallels with its longer-chain homolog, 4-(perfluorooctyl)aniline, and other relevant fluorinated anilines. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the critical insights necessary to strategically deploy this compound in their research and development endeavors.
The Perfluoroalkyl Effect: A Primer on Why Chain Length Matters
The defining feature of 4-(perfluorohexyl)aniline is the C6F13 chain, a shorter, more compact fluorous tail compared to the more commonly cited C8F17 chain of its octyl counterpart. This seemingly subtle difference in chain length can have significant ramifications for a molecule's behavior, influencing everything from its self-assembly in liquid crystals to its interaction with biological membranes.
The high electronegativity of fluorine atoms creates a strong C-F bond, leading to the exceptional thermal and chemical stability of perfluoroalkyl chains. Furthermore, the "fluorous" nature of these chains—being both hydrophobic and lipophobic—drives unique partitioning and interfacial behavior. Shorter chains, like the perfluorohexyl group, tend to be less lipophilic than their longer-chain analogs, a property that can be fine-tuned to optimize drug-membrane interactions or the surface properties of a material.
Comparative Applications of 4-(Perfluorohexyl)aniline
While specific, direct applications of 4-(perfluorohexyl)aniline are less extensively documented than those of its C8 homolog, its role as a key synthetic intermediate is evident in several areas of advanced chemistry. We will explore these applications, drawing comparisons with related compounds to highlight the unique potential of the perfluorohexyl moiety.
Advanced Polymer and Materials Science
Perfluoroalkylanilines are valuable monomers for the synthesis of high-performance polymers with tailored surface properties, thermal stability, and low dielectric constants. The aniline functionality provides a convenient handle for polymerization, while the perfluoroalkyl chain imparts its unique characteristics to the resulting material.
4-(Perfluorooctyl)aniline is noted for its use in formulating coatings that require low surface energy and high chemical resistance.[2] While direct comparative data for poly(4-(perfluorohexyl)aniline) is scarce, we can infer its properties based on the established structure-property relationships in fluorinated polymers. A shorter perfluoroalkyl chain would be expected to yield a polymer with slightly higher surface energy and potentially better solubility in a wider range of solvents compared to its perfluorooctyl counterpart. This could be advantageous in applications where a balance between hydrophobicity and processability is crucial.
Table 1: Inferred Property Comparison of Polyanilines with Varying Perfluoroalkyl Chain Lengths
| Property | Poly(4-(perfluorohexyl)aniline) (Inferred) | Poly(4-(perfluorooctyl)aniline) (Known) | Rationale for Inference |
| Surface Energy | Moderately Low | Very Low | Shorter perfluoroalkyl chains are less effective at lowering surface energy. |
| Solubility | Potentially higher in organic solvents | Lower in organic solvents | The smaller fluorous domain of the hexyl chain may reduce its tendency to self-associate and phase-separate from solvents. |
| Thermal Stability | High | High | Both benefit from the high stability of the C-F bond. |
| Dielectric Constant | Low | Low | The presence of fluorine atoms generally lowers the dielectric constant. |
Liquid Crystalline Materials
The rigid, rod-like structure of the aniline core combined with the flexible yet space-filling nature of the perfluoroalkyl chain makes these molecules interesting candidates for the synthesis of liquid crystals. Research on 4-(trifluoromethoxy)aniline has demonstrated its utility in creating side-group liquid-crystalline polymethacrylates.
The perfluorohexyl group in 4-(perfluorohexyl)aniline can act as a "mesogenic" tail, influencing the formation and stability of liquid crystalline phases. The length and nature of this tail are critical in determining the mesophase type (e.g., nematic, smectic) and the transition temperatures. Compared to a shorter trifluoromethoxy group, the longer perfluorohexyl chain would be expected to induce more ordered smectic phases due to stronger intermolecular interactions and a greater tendency for micro-phase segregation.
Experimental Workflow: Synthesis of a Liquid Crystalline Schiff Base from 4-(Perfluorohexyl)aniline
Caption: Synthesis of 4-(Perfluorohexyl)aniline.
Step-by-Step Protocol:
-
In a reaction vessel equipped with a stirrer and a temperature controller, combine aniline and a suitable solvent.
-
Under an inert atmosphere, slowly add perfluorohexyl iodide to the reaction mixture.
-
Maintain the reaction at a controlled temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove any unreacted starting materials and byproducts.
-
Purify the crude product using column chromatography on silica gel to obtain pure 4-(perfluorohexyl)aniline.
Conclusion and Future Outlook
4-(Perfluorohexyl)aniline stands as a promising, albeit currently underutilized, building block in the synthesis of advanced materials and potential therapeutic agents. Its perfluorohexyl chain offers a unique balance of the properties characteristic of fluorous compounds, distinguishing it from both shorter- and longer-chain analogs.
While direct comparative studies are still needed to fully elucidate its performance advantages, the inferences drawn from related compounds suggest exciting possibilities. In materials science, it holds the potential to create polymers with fine-tuned surface properties and liquid crystals with novel mesophases. In medicinal chemistry, its derivatives are worthy of investigation for their potential antimicrobial or other biological activities.
As synthetic methodologies for fluorinated compounds continue to advance, we anticipate that the applications of 4-(perfluorohexyl)aniline will expand, providing researchers with another valuable tool to address the challenges in modern chemistry and drug discovery.
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- El-Atawy, M. A., et al. (2025, December 20). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(Perfluorohexyl)aniline
This guide provides essential safety and logistical protocols for the proper disposal of 4-(Perfluorohexyl)aniline (CAS No. 307-53-9). As a compound possessing both a toxic aromatic amine functional group and a highly persistent perfluoroalkyl chain, 4-(Perfluorohexyl)aniline requires a stringent and informed approach to waste management. Adherence to these procedures is critical not only for immediate laboratory safety but also for long-term environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Critical Hazard Assessment
Understanding the dual-risk profile of 4-(Perfluorohexyl)aniline is fundamental to appreciating the necessity of the disposal protocols outlined. The molecule's hazards stem from two distinct structural features:
-
The Aniline Moiety: Aromatic amines as a class are known for their potential for acute toxicity upon ingestion, inhalation, or skin absorption.[1] They can affect the blood's ability to carry oxygen (methemoglobinemia) and are often classified as suspected carcinogens or mutagens.[1]
-
The Perfluorohexyl Tail (PFAS nature): The carbon-fluorine bond is one of the strongest in organic chemistry, making the perfluorohexyl group extremely resistant to environmental and biological degradation.[2] Such per- and polyfluoroalkyl substances (PFAS) are known as "forever chemicals" for their persistence, with regulatory scrutiny and disposal guidelines becoming increasingly stringent.[2][3]
Based on data from structurally related compounds, the anticipated hazards are summarized below.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or fatal if swallowed, inhaled, or in contact with skin.[4][5] | Prevent all direct contact and aerosol generation. Handle only in a certified chemical fume hood. |
| Serious Eye Damage / Irritation | Poses a high risk of causing serious, potentially irreversible, eye damage.[5][6] | Wear chemical safety goggles with side shields at all times. |
| Skin Corrosion / Irritation | Can cause skin irritation or chemical burns upon contact.[6][7] May be absorbed through the skin, contributing to systemic toxicity. | Use appropriate chemical-resistant gloves and a full-length lab coat. Avoid all skin contact. |
| Suspected Carcinogen / Mutagen | Aniline and its derivatives are often suspected of causing cancer or genetic defects.[8] | Employ the hierarchy of controls to minimize exposure to the lowest achievable level. |
| Environmental Hazard (Persistence) | As a PFAS, it is extremely persistent in the environment and can bioaccumulate.[2] | Prevent any release to the environment. Do not dispose of down the drain. |
The Hierarchy of Waste Management: A Guiding Principle
Effective laboratory safety and environmental stewardship begin long before waste is generated. The hierarchy of controls is a foundational principle that prioritizes the most effective and protective measures. This framework should guide all experimental planning involving hazardous materials like 4-(Perfluorohexyl)aniline.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Applying this to waste management means:
-
Elimination/Minimization: The most effective step is to reduce waste at its source. Use microscale techniques or carefully plan experiments to require the minimum necessary quantity of 4-(Perfluorohexyl)aniline.
-
Substitution: If possible, consider if a less persistent or less toxic analogue could achieve the scientific objective.
-
Engineering Controls: Use of a certified chemical fume hood is mandatory when handling the material and its waste.[4]
-
Administrative Controls: Adherence to this Standard Operating Procedure (SOP) and your institution's chemical hygiene plan are key administrative controls.
-
PPE: Personal protective equipment is the last line of defense and must be used diligently.
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol must be followed for all waste streams containing 4-(Perfluorohexyl)aniline, including pure compound, reaction mixtures, and contaminated materials.
Step 1: Select Appropriate PPE & Engineering Controls
All handling of 4-(Perfluorohexyl)aniline and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][4]
| Item | Specification | Rationale |
| Gloves | Viton® or Butyl Rubber .[9] Neoprene may also be suitable. | Aniline and its derivatives can penetrate standard nitrile gloves with prolonged contact. For incidental contact, double-gloving with nitrile may be acceptable, but gloves must be changed immediately upon contamination.[9] |
| Eye Protection | Chemical Safety Goggles with side shields (ANSI Z87.1 certified). | Protects against splashes and vapors that can cause severe eye damage.[6] |
| Lab Attire | Full-length Laboratory Coat and closed-toe shoes. | Prevents skin contact from accidental spills.[1] |
Step 2: Segregate the Waste Stream
Proper segregation is the most critical logistical step in hazardous waste disposal. Mixing incompatible waste streams is dangerous and can significantly increase disposal costs. 4-(Perfluorohexyl)aniline waste is classified as Halogenated Organic Waste .
Caption: Decision workflow for proper waste segregation.
-
DO: Collect 4-(Perfluorohexyl)aniline and any solvents or reagents mixed with it in a designated "Halogenated Organic Waste" container.[10][11]
-
DO NOT: Mix halogenated waste with non-halogenated waste.[10]
-
DO NOT: Mix with strong acids, bases, or oxidizers. Keep these waste streams separate.[9]
Step 3: Waste Collection and Container Management
-
Select a Proper Container: Use a chemically resistant container (e.g., glass or polyethylene) with a secure, vapor-tight screw cap.[10] The container must be clean and in good condition.
-
Affix a Hazardous Waste Label: Before adding any waste, attach a completed hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Label Contents Clearly: On the label, list all chemical constituents by their full names (no abbreviations) and estimate their percentages.[10] Ensure "4-(Perfluorohexyl)aniline" is clearly written. Check the boxes for "Toxic" and "Flammable" (if mixed with flammable solvents) hazards.
-
Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[10]
Step 4: Temporary Storage in the Laboratory
-
Store the waste container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel.
-
The container must be kept within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[9]
-
Store away from heat sources and incompatible materials.[9]
Step 5: Arrange for Final Disposal
-
When the waste container is nearly full (do not overfill) or if work on the project is complete, contact your institution's EHS department to request a waste pickup.[10]
-
Follow their specific procedures for scheduling a collection.
-
Do not attempt to dispose of this chemical yourself. It will be transported by trained EHS personnel to a licensed hazardous waste management facility. Given its identity as a PFAS, the ultimate disposal method will likely be high-temperature thermal destruction (incineration) in a specialized facility, as this is one of the technologies recommended by the EPA for destroying these persistent compounds.[3][12]
Emergency Procedures: Spills and Exposure
Immediate and correct response to an accident is vital.
In Case of a Spill:
-
Small Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (see Step 1).
-
Contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spill (unmanageable or outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and secure the area to prevent entry.
-
Contact your institution's EHS and emergency services from a safe location.[9]
-
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Regulatory Context
The disposal of chemical waste is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Furthermore, the EPA is actively updating its guidance on the destruction and disposal of PFAS materials.[12][13] While specific PFAS are not yet universally listed as RCRA hazardous wastes, their management is under intense scrutiny.[12] It is imperative that all laboratory personnel operate in full compliance with their institution's EHS policies, which are designed to meet or exceed all federal, state, and local regulations.
References
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Montrose Environmental Group. (2024, May 3). EPA's Updated Guidance on Destruction and Disposal of PFAS. Available at: [Link]
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Temarry Recycling. (2024, April 16). EPA Releases Updated Guidance On PFAS Disposal. Available at: [Link]
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U.S. Environmental Protection Agency. (2024, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Available at: [Link]
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Hazardous Waste Experts. (2024, February 21). What Are the Latest EPA Disposal Requirements For PFAS?. Available at: [Link]
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ALL4. (2024, August 29). U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS. Available at: [Link]
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Washington State University. Aniline Safety Information. Available at: [Link]
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Reed College. Hazardous Laboratory Chemicals Disposal Guide. Available at: [Link]
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Rutgers University. Aniline Standard Operating Procedure. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Aniline. Available at: [Link]
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ASTM International. Standard Practice for Sampling and Handling Aniline. Available at: [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]
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CPAchem. (2022, August 19). Safety Data Sheet: 4-(Trifluoromethyl)aniline. Available at: [Link]
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CPAchem. (2022, September 12). Safety Data Sheet: Perfluorooctanoic acid. Available at: [Link]
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Temple University. Halogenated Solvents in Laboratories. Available at: [Link]
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Organic Chemistry Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. Available at: [Link]
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Personal protective equipment for handling 4-(Perfluorohexyl)aniline
A Comprehensive Safety Guide for Handling 4-(Perfluorohexyl)aniline
This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(Perfluorohexyl)aniline. The content is structured to provide procedural, step-by-step guidance, ensuring that researchers, scientists, and drug development professionals can operate with the highest degree of safety.
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(Perfluorohexyl)aniline was found. The following guidance is based on the safety data for structurally similar compounds, including aniline and other fluorinated aniline derivatives. It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before use.
I. Hazard Identification and Risk Assessment
4-(Perfluorohexyl)aniline is a compound that combines the hazardous properties of anilines with the persistency and potential for bioaccumulation characteristic of perfluorinated compounds. Based on data from analogous substances, it should be treated as a hazardous chemical.
Anticipated Hazards:
-
Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] Anilines are known to cause methemoglobinemia, which reduces the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (a blue tint to the skin and lips).[6][7]
-
Skin and Eye Damage: Expected to cause serious eye damage and skin irritation.[1][2][3][4][5][8]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][2][5]
-
Carcinogenicity and Mutagenicity: Suspected of causing cancer and genetic defects.[1][2]
-
Environmental Hazard: Perfluorinated compounds are known for their environmental persistence.
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE program is the last line of defense against chemical exposure after engineering and administrative controls have been implemented.[9] The selection of PPE must be based on a thorough hazard assessment of the specific tasks to be performed.[9][10]
Core PPE Requirements:
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Handling Solids | Tightly sealed safety goggles with side-shields or a face shield.[11] | Chemical-resistant gloves (e.g., Viton®, Butyl rubber). A double layer of nitrile gloves may be acceptable for short durations, but consult the glove manufacturer's compatibility chart. Inspect gloves prior to use. | A NIOSH-approved respirator is required.[12][13][14] For weighing powders, a P100 particulate respirator or a powered air-purifying respirator (PAPR) is recommended. For handling solutions, an organic vapor cartridge with a P100 pre-filter is necessary. | A fully-buttoned lab coat, chemical-resistant apron, and closed-toe, chemical-resistant footwear.[11][15][16] |
| Working with Solutions | Tightly sealed safety goggles and a face shield.[11] | Chemical-resistant gloves (e.g., Viton®, Butyl rubber).[3] Avoid nitrile gloves for prolonged contact.[17] | A NIOSH-approved respirator with an organic vapor cartridge and a P100 pre-filter.[12][13][14] Work should be conducted in a certified chemical fume hood. | A chemical-resistant suit or coverall over a long-sleeved shirt and long pants.[15] Chemical-resistant apron and footwear are mandatory.[11][15][16] |
| Cleaning and Decontamination | Tightly sealed safety goggles and a face shield.[11] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton®).[3] | A NIOSH-approved respirator with an organic vapor cartridge and a P100 pre-filter.[12][13][14] | A chemical-resistant suit or coverall.[15] Chemical-resistant boots and apron.[11][15][16] |
The Rationale Behind PPE Selection:
The dual nature of 4-(Perfluorohexyl)aniline dictates a stringent PPE protocol. The aniline component necessitates protection against acute toxicity, particularly through skin absorption and inhalation.[7] The perfluorohexyl tail suggests high chemical stability and potential for persistence, requiring robust barrier materials for gloves and protective clothing.
Operational Plans: From Receipt to Disposal
A meticulous, step-by-step approach is crucial to minimize the risk of exposure and environmental contamination.
Designated Work Area
All work with 4-(Perfluorohexyl)aniline must be conducted in a designated area, such as a chemical fume hood, with restricted access.[17] This area should be clearly marked with warning signs indicating the specific hazards of the chemical.
Donning and Doffing PPE Workflow
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Spill Response Plan
Immediate and correct response to a spill is vital to contain the hazard.
For a Small Spill (contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand).
-
Collect the absorbent material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
For a Large Spill (outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Provide the SDS for aniline or a similar compound to emergency responders.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
